3-(Hexylsulfamoyl)benzoic acid
Description
The exact mass of the compound 3-(Hexylsulfamoyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85456. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Hexylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Hexylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(hexylsulfamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-2-3-4-5-9-14-19(17,18)12-8-6-7-11(10-12)13(15)16/h6-8,10,14H,2-5,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLLCPFYBARGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292770 | |
| Record name | 3-(hexylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-07-9 | |
| Record name | 3-(hexylsulfamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90292770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid: Properties, Synthesis, and Inferred Therapeutic Potential
Disclaimer: 3-(Hexylsulfamoyl)benzoic acid is a novel chemical entity with limited characterization in peer-reviewed literature. This guide synthesizes available data from chemical databases and infers potential properties and methodologies based on established principles and studies of structurally related analogues. All proposed protocols and mechanisms should be treated as theoretical and require experimental validation.
Executive Summary
3-(Hexylsulfamoyl)benzoic acid represents an under-explored derivative of the versatile sulfamoylbenzoic acid scaffold. This chemical class is a cornerstone in medicinal chemistry, giving rise to drugs with diuretic, antihypertensive, and enzyme-inhibiting properties.[1][2] The introduction of a hexyl group to the sulfamoyl nitrogen imparts significant lipophilicity, suggesting potential for novel interactions with biological targets and distinct pharmacokinetic profiles compared to more polar analogues. This document provides a comprehensive overview of its known properties, a proposed synthetic and purification workflow, and an evidence-based discussion of its potential pharmacological applications to guide future research and development.
Core Chemical and Physical Properties
Quantitative data for 3-(Hexylsulfamoyl)benzoic acid is sparse. The following table consolidates information from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 500292-07-9 | [3] |
| Molecular Formula | C₁₃H₁₉NO₄S | [3] |
| Molecular Weight | 285.36 g/mol | [3] |
| Appearance | White to off-white solid (Predicted) | Inferred |
| Storage Temperature | 2-8°C | [3] |
| Predicted pKa | ~4.0 (Carboxylic Acid) | Inferred from[4] |
| Predicted Solubility | Poor in water; Soluble in methanol, ethanol, acetone, DCM | Inferred from[5][6] |
Synthesis and Characterization
While a specific, validated synthesis for this compound is not published, a robust and logical pathway can be designed based on well-established reactions for analogous compounds.[1][7][8] The most direct approach involves the reaction of a 3-(chlorosulfonyl)benzoyl derivative with hexylamine, followed by ester hydrolysis.
Proposed Synthetic Workflow
The recommended two-step synthesis begins with a commercially available starting material, methyl 3-(chlorosulfonyl)benzoate.
Caption: Proposed two-step synthesis of 3-(Hexylsulfamoyl)benzoic acid.
Detailed Experimental Protocol (Theoretical)
-
Sulfonamide Formation:
-
To a stirred solution of methyl 3-(chlorosulfonyl)benzoate (1.0 eq) in dichloromethane (DCM) at 0°C, add pyridine (1.2 eq) or triethylamine.
-
Slowly add hexylamine (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring completion by TLC.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester. Purification can be achieved via flash column chromatography.[9]
-
-
Ester Hydrolysis:
-
Dissolve the purified methyl 3-(hexylsulfamoyl)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or potassium hydroxide (KOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1M HCl.
-
The resulting precipitate is the target compound. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield 3-(Hexylsulfamoyl)benzoic acid.[7]
-
Expected Spectroscopic Characterization
-
¹H NMR: The spectrum should feature a highly deshielded singlet for the carboxylic acid proton (>10 ppm), distinct multiplets for the aromatic protons on the benzene ring, and characteristic signals for the hexyl chain, including a triplet for the terminal methyl group (~0.9 ppm).[10] The protons on the methylene group adjacent to the sulfamoyl nitrogen will be shifted downfield.
-
¹³C NMR: Expect a signal for the carboxylic carbon between 160-180 ppm.[11] Aromatic carbons will appear in the 120-140 ppm range, and the six distinct signals for the hexyl chain will be visible in the upfield region.
-
IR Spectroscopy: Key absorbances include a very broad O-H stretch for the carboxylic acid from ~3300 to 2500 cm⁻¹, a sharp C=O stretch around 1700-1680 cm⁻¹, and two characteristic S=O stretches for the sulfonamide group (~1350 cm⁻¹ and ~1160 cm⁻¹).[12][13]
-
Mass Spectrometry: The molecular ion peak [M]⁻ or [M+H]⁺ should be observable, along with characteristic fragmentation patterns such as the loss of the carboxyl group [M-COOH] or the hexyl chain.[11]
Inferred Pharmacological Profile and Therapeutic Potential
The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry.[14] By examining the biological activities of its analogues, we can infer the most probable therapeutic targets for 3-(Hexylsulfamoyl)benzoic acid.
Potential as an Ion Transporter Modulator
Many sulfamoylbenzoic acid derivatives function by inhibiting ion transporters. The prototypical example is Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid), which inhibits renal organic anion transporters (OATs), leading to a uricosuric effect used in the treatment of gout.[15][16][17]
-
Hypothesized Mechanism: It is plausible that 3-(Hexylsulfamoyl)benzoic acid could act as an inhibitor of transporters like OATs or the uric acid transporter 1 (URAT1).[18] The long, lipophilic hexyl chain could enhance membrane interaction or occupy a hydrophobic pocket within the transporter's binding site, potentially leading to increased potency or altered selectivity compared to Probenecid.
Caption: Hypothetical mechanism of action as a URAT1/OAT inhibitor.
Potential as an Enzyme Inhibitor
The sulfamoylbenzoic acid moiety is present in inhibitors of various enzymes.
-
Carbonic Anhydrase & COX-2: Derivatives have been explored as inhibitors of carbonic anhydrase and cyclooxygenase-2 (COX-2), suggesting potential applications in glaucoma and inflammation, respectively.[1][14]
-
Other Enzymes: Specific analogues have shown activity against cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidase 2 (ERAP2), targets relevant to inflammation and immune modulation.[7][19]
The significant lipophilicity conferred by the hexyl group could favor binding to enzymes with hydrophobic active sites.
Recommended Workflow for Future Research
For researchers and drug development professionals, a systematic evaluation of this novel compound is required. The following workflow outlines a logical progression from basic characterization to preliminary biological screening.
Caption: A logical workflow for the characterization and evaluation of a novel compound.
Conclusion
3-(Hexylsulfamoyl)benzoic acid is a scientifically intriguing molecule that remains largely unexplored. Based on the robust pharmacology of its structural relatives, it stands as a promising candidate for investigation as a modulator of ion transporters or as an enzyme inhibitor. Its high lipophilicity distinguishes it from many known analogues and may unlock novel therapeutic applications. The synthetic and analytical frameworks provided in this guide offer a clear path for researchers to begin the systematic characterization and biological evaluation of this compound, potentially leading to the development of new chemical probes or therapeutic leads.
References
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Gundala, S. R., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]
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Wu, C., et al. (2019). Identification and characterization of a phenyl-thiazolyl-benzoic acid derivative as a novel RAR/RXR agonist. Biochemical and Biophysical Research Communications. Available at: [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Available at: [Link]
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Schulze, T., et al. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research. Available at: [Link]
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Goksel, S., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie. Available at: [Link]
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ResearchGate. (2024). Design and synthesis of novel benzoic acid derivatives as striatal-enriched protein tyrosine phosphatase (STEP) inhibitors with neuroprotective properties. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Available at: [Link]
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ResearchGate. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Available at: [Link]
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Xu, L., et al. (2021). Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Probenecid. PubChem Compound Database. Available at: [Link]
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Wikipedia. (n.d.). Benzoic acid. Available at: [Link]
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Maben, Z., et al. (2021). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry. Available at: [Link]
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Yuriev, E., et al. (2004). Investigation of structure-activity relationships in a series of glibenclamide analogues. European Journal of Medicinal Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Available at: [Link]
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U.S. Food and Drug Administration. (n.d.). Probenecid tablet, film coated. Available at: [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Probenecid. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]
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PubMed. (2022). Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. Available at: [Link]
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ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Available at: [Link]
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Jackson, R., et al. (2014). Hydroxybenzoic acid isomers and the cardiovascular system. Nutrition & Metabolism. Available at: [Link]
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Rasayan Journal of Chemistry. (n.d.). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Available at: [Link]
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ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]
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Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Available at: [Link]
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ResearchGate. (2020). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available at: [Link]
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An In-depth Technical Guide to the Structural Elucidation of 3-(Hexylsulfamoyl)benzoic acid
Abstract
This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel compound, 3-(Hexylsulfamoyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document eschews a rigid template in favor of a narrative that mirrors the logical and iterative process of chemical characterization. We will delve into the core analytical techniques required to unambiguously confirm the molecular structure, focusing not just on the procedural steps, but on the scientific rationale underpinning each experimental choice. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment. All claims and protocols are substantiated with citations to authoritative scientific literature.
Introduction: The Imperative of Structural Verification
The synthesis of any new chemical entity is merely the first step in its journey toward potential application. The unequivocal confirmation of its molecular structure is a critical, non-negotiable milestone. In the context of medicinal chemistry and drug development, even minor deviations from the intended structure can lead to drastic and often deleterious changes in pharmacological activity, toxicity, and bioavailability.
3-(Hexylsulfamoyl)benzoic acid (Figure 1), with the molecular formula C13H19NO4S, presents a unique combination of a benzoic acid moiety and an N-hexylsulfonamide group. This arrangement suggests potential applications where the acidic proton of the carboxylic acid and the hydrogen bond donor/acceptor capabilities of the sulfonamide group can play a crucial role in molecular interactions. Before any such potential can be explored, we must first rigorously confirm its structure. This guide will outline a multi-technique approach to achieve this, employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Figure 1: Proposed Structure of 3-(Hexylsulfamoyl)benzoic acid
A 2D representation of the proposed chemical structure of 3-(Hexylsulfamoyl)benzoic acid.
A Symphony of Spectroscopies: The Analytical Strategy
No single analytical technique can provide a complete picture of a molecule's structure. Instead, we rely on a collection of complementary methods, each providing a unique piece of the puzzle. Our strategy for 3-(Hexylsulfamoyl)benzoic acid is as follows:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition, providing the first crucial confirmation of the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the carboxylic acid and sulfonamide moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D): To map the carbon and proton framework of the molecule, establishing connectivity and the precise arrangement of atoms.
This multi-pronged approach ensures a self-validating system. The data from each technique should be consistent with the others and with the proposed structure. Any discrepancies would signal the need for further investigation or a revision of the proposed structure.
Mass Spectrometry: Unveiling the Molecular Mass and Formula
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for determining the accurate mass of a compound, which in turn allows for the confident determination of its elemental formula. For a molecule like 3-(Hexylsulfamoyl)benzoic acid, which contains sulfur and nitrogen in addition to carbon, hydrogen, and oxygen, precise mass measurement is essential to distinguish it from other potential isobaric compounds.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Given the presence of the acidic carboxylic acid group, negative ion mode ESI is expected to be highly effective, leading to the formation of the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500.
-
Data Analysis: Determine the accurate mass of the most abundant ion corresponding to the molecule of interest. Use the instrument's software to calculate the elemental composition based on this accurate mass.
Anticipated Data and Interpretation
For a molecular formula of C13H19NO4S, the expected monoisotopic mass is 285.1035. The HRMS analysis should yield a prominent ion in negative mode with an m/z value extremely close to this theoretical mass.
| Parameter | Expected Value |
| Molecular Formula | C13H19NO4S |
| Theoretical Monoisotopic Mass | 285.1035 Da |
| Ionization Mode | ESI Negative |
| Observed Ion | [M-H]⁻ |
| Expected m/z | ~285.1035 |
The observation of an ion with this precise mass provides strong evidence for the proposed molecular formula. Further fragmentation analysis (MS/MS) can provide additional structural information. For sulfonamides, a characteristic fragmentation is the loss of SO₂ (64 Da)[1].
Infrared Spectroscopy: A Fingerprint of Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For 3-(Hexylsulfamoyl)benzoic acid, we expect to see characteristic absorptions for the O-H and C=O bonds of the carboxylic acid, the N-H and S=O bonds of the sulfonamide, and the C-H bonds of the aromatic ring and the hexyl chain.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands.
Anticipated Data and Interpretation
The IR spectrum will provide a "fingerprint" of the molecule. The key is to identify the absorptions that correspond to the expected functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300-2500 (broad)[2][3] |
| Carboxylic Acid | C=O stretch | 1700-1680[2][3] |
| Alkane (Hexyl) | C-H stretch | 2960-2850 |
| Aromatic | C-H stretch | 3100-3000 |
| Aromatic | C=C stretch | 1600-1450 |
| Sulfonamide | N-H stretch | ~3300 |
| Sulfonamide | S=O stretch (asymmetric) | ~1350 |
| Sulfonamide | S=O stretch (symmetric) | ~1160 |
The presence of a broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the hydrogen-bonded O-H of a carboxylic acid, along with a strong C=O absorption around 1700 cm⁻¹, would be highly indicative of the benzoic acid moiety. The N-H and S=O stretches would confirm the presence of the sulfonamide group.
Nuclear Magnetic Resonance Spectroscopy: Mapping the Molecular Skeleton
Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of each proton and carbon atom, as well as their connectivity. For 3-(Hexylsulfamoyl)benzoic acid, a combination of ¹H, ¹³C, and 2D NMR experiments will allow for the complete assignment of all signals and confirm the substitution pattern of the benzene ring and the structure of the hexyl chain.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
2D NMR Acquisition (COSY and HSQC):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (i.e., which protons are adjacent to each other).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the ¹H NMR signals. Analyze the chemical shifts, coupling patterns, and correlations from the 2D spectra to piece together the molecular structure.
Anticipated ¹H NMR Data and Interpretation
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the protons of the hexyl chain, the sulfonamide N-H proton, and the carboxylic acid O-H proton.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| COOH | > 12 | Singlet (broad) | 1H | Highly deshielded acidic proton. |
| Aromatic | 7.5 - 8.5 | Multiplets | 4H | Protons on the benzene ring, with the exact shifts and splitting patterns dependent on the 1,3-disubstitution. |
| NH | ~5-7 | Triplet | 1H | Proton on the nitrogen, coupled to the adjacent CH₂ group. |
| N-CH₂ | ~3.0 | Quartet | 2H | Protons adjacent to the electron-withdrawing sulfonamide group and coupled to the next CH₂ group and the NH proton. |
| (CH₂)₄ | 1.2 - 1.6 | Multiplets | 8H | Overlapping signals for the central methylene groups of the hexyl chain. |
| CH₃ | ~0.9 | Triplet | 3H | Terminal methyl group of the hexyl chain, coupled to the adjacent CH₂ group. |
The splitting patterns of the aromatic protons are key to confirming the 1,3-substitution pattern. A COSY spectrum will be instrumental in tracing the connectivity of the hexyl chain protons.
Anticipated ¹³C NMR Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Rationale |
| C=O | ~167 | Carbonyl carbon of the carboxylic acid. |
| Aromatic (C-S) | ~140 | Quaternary carbon attached to the sulfur atom. |
| Aromatic (C-COOH) | ~135 | Quaternary carbon attached to the carboxylic acid group. |
| Aromatic (CH) | 125 - 135 | Aromatic methine carbons. |
| N-CH₂ | ~43 | Carbon adjacent to the nitrogen of the sulfonamide. |
| (CH₂)₄ | 22 - 32 | Aliphatic carbons of the hexyl chain. |
| CH₃ | ~14 | Terminal methyl carbon. |
An HSQC spectrum will correlate the proton signals with their directly attached carbon signals, confirming the assignments made from the 1D spectra.
The Logic of Elucidation: A Visual Workflow
The process of structural elucidation is a logical progression, where the results of one experiment inform the interpretation of the next. The following diagram illustrates this workflow.
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3-(Hexylsulfamoyl)benzoic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of Synthesis, Physicochemical Properties, and Therapeutic Potential
Abstract
3-(Hexylsulfamoyl)benzoic acid (CAS Number: 500292-07-9) belongs to the versatile class of sulfamoylbenzoic acid derivatives, a scaffold of significant interest in medicinal chemistry. While direct literature on this specific hexyl-substituted molecule is sparse, this technical guide provides a comprehensive overview based on the well-established chemistry and pharmacology of its structural analogs. This document serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its synthesis, physicochemical properties, potential biological activities, and methodologies for its evaluation as a therapeutic candidate. By examining the structure-activity relationships within this chemical class, we can project the profile of 3-(hexylsulfamoyl)benzoic acid as a promising, lipophilic agent for targeted therapeutic design, particularly in the realm of enzyme inhibition.
Introduction: The Sulfamoylbenzoic Acid Scaffold
The sulfamoylbenzoic acid framework, characterized by a benzoic acid moiety linked to a sulfonamide group, is a cornerstone in the design of various therapeutic agents. This structural motif offers a unique combination of a carboxylic acid, capable of forming key ionic interactions and hydrogen bonds, and a sulfonamide group, a well-known zinc-binding group in many metalloenzymes. The versatility of this scaffold allows for extensive chemical modification at the sulfonamide nitrogen, enabling the fine-tuning of physicochemical and pharmacological properties.
Derivatives of sulfamoylbenzoic acid have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects.[1] A significant portion of their therapeutic efficacy stems from their ability to act as potent and often selective enzyme inhibitors.[2]
This guide will focus on the N-hexyl derivative, 3-(hexylsulfamoyl)benzoic acid, extrapolating its likely characteristics and potential applications from the robust data available for its chemical relatives.
Physicochemical Properties and the Influence of the N-Hexyl Substituent
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 3-(hexylsulfamoyl)benzoic acid, the N-hexyl chain is expected to significantly influence its solubility and lipophilicity.
Table 1: Predicted Physicochemical Properties of 3-(Hexylsulfamoyl)benzoic Acid
| Property | Predicted Value/Characteristic | Rationale and Implications |
| Molecular Formula | C₁₃H₁₉NO₄S | Based on chemical structure. |
| Molecular Weight | 285.36 g/mol | Calculated from the molecular formula. |
| Aqueous Solubility | Low | The long, nonpolar hexyl chain will decrease water solubility compared to smaller N-alkyl or unsubstituted analogs.[3][4] This has implications for formulation and bioavailability. |
| Lipophilicity (LogP) | High | The hexyl group significantly increases the compound's affinity for nonpolar environments.[5][6] This may enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins. |
| Acidity (pKa) | ~3.5 - 4.5 | The carboxylic acid is the primary acidic functional group. The N-acylsulfonamide moiety can also exhibit acidity.[7] |
The increased lipophilicity conferred by the hexyl group is a key feature of this molecule. While potentially leading to challenges in aqueous solubility, it can also be advantageous for targeting proteins with hydrophobic active sites or for enhancing penetration across biological membranes.
Synthesis of N-Alkylsulfamoylbenzoic Acids
The synthesis of N-substituted sulfamoylbenzoic acids is generally a well-established and robust process. A common synthetic route proceeds via the formation of a sulfonyl chloride, followed by reaction with the desired amine.[2][8]
General Synthetic Pathway
A plausible synthetic route for 3-(hexylsulfamoyl)benzoic acid is outlined below. This two-step process begins with the chlorosulfonation of a benzoic acid derivative, followed by amination with hexylamine.
Caption: General synthetic workflow for N-alkylsulfamoylbenzoic acids.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure for the synthesis of 3-(hexylsulfamoyl)benzoic acid, based on established methods for similar compounds.[9]
Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid
-
In a fume hood, cool a round-bottom flask containing chlorosulfonic acid (excess, e.g., 5 equivalents) in an ice bath.
-
Slowly and portion-wise, add 3-carboxybenzoyl chloride (1 equivalent) to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring the reaction by TLC.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 3-(chlorosulfonyl)benzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-(Hexylsulfamoyl)benzoic acid
-
Dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution in an ice bath and add a base, such as pyridine or triethylamine (2-3 equivalents).
-
Slowly add hexylamine (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to proceed at room temperature overnight.
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.
Potential Biological Activity and Therapeutic Targets
The sulfamoylbenzoic acid scaffold is a privileged structure for targeting a variety of enzymes. The primary sulfonamide group is a key pharmacophore that can coordinate with the zinc ion in the active site of metalloenzymes.[2]
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and some cancers.[10][11] Sulfonamides are the classical inhibitors of CAs.
The hexyl substituent in 3-(hexylsulfamoyl)benzoic acid would likely interact with hydrophobic residues within the active site cleft of CA isoforms, potentially conferring isoform selectivity.[2]
Caption: Proposed binding mode of 3-(hexylsulfamoyl)benzoic acid in the carbonic anhydrase active site.
Other Potential Enzyme Targets
The sulfamoylbenzoic acid scaffold has been explored for the inhibition of other enzymes, including:
-
Cytosolic Phospholipase A2α (cPLA2α): Involved in inflammatory processes.[12]
-
Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases): Implicated in thrombosis, inflammation, and cancer.[13]
The lipophilic nature of the hexyl group may enhance the inhibitory activity against these targets by promoting interactions with hydrophobic domains.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-(hexylsulfamoyl)benzoic acid, a series of in vitro and in vivo assays are necessary.
In Vitro Carbonic Anhydrase Inhibition Assay
A common method for evaluating CA inhibition is the stopped-flow CO₂ hydration assay.[1]
Principle: This assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. An inhibitor will slow this rate.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
3-(Hexylsulfamoyl)benzoic acid stock solution (in DMSO)
-
HEPES buffer (pH 7.5)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare serial dilutions of 3-(hexylsulfamoyl)benzoic acid in HEPES buffer.
-
In the stopped-flow instrument, rapidly mix the CA enzyme solution (with or without the inhibitor) with the CO₂-saturated water containing phenol red.
-
Monitor the change in absorbance at 557 nm as the pH decreases.
-
Determine the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Calculate the inhibition constant (Ki) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).[1]
Cellular Assays for Anticancer Activity
To evaluate potential anticancer effects, cell viability assays such as the MTT or MTS assay can be employed.
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Procedure:
-
Plate cancer cell lines of interest (e.g., breast, lung, colon) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-(hexylsulfamoyl)benzoic acid for 48-72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 3-(hexylsulfamoyl)benzoic acid is not available, we can infer trends from related N-alkylsulfonamide series.
-
Alkyl Chain Length: Increasing the length of the N-alkyl chain generally increases lipophilicity.[3] This can lead to enhanced binding to hydrophobic pockets in some enzymes but may also increase non-specific binding and reduce aqueous solubility.
-
Position of the Sulfamoyl Group: The position of the sulfamoyl group on the benzoic acid ring (ortho, meta, or para) is crucial for orienting the molecule within the active site of the target enzyme.
-
Substituents on the Benzoic Acid Ring: Additional substituents on the aromatic ring can influence electronic properties and provide additional points of interaction with the target protein.
Conclusion and Future Directions
3-(Hexylsulfamoyl)benzoic acid represents an intriguing but underexplored member of the sulfamoylbenzoic acid family. Based on the well-documented properties of its analogs, it is likely to be a lipophilic compound with the potential to act as a potent inhibitor of metalloenzymes, particularly carbonic anhydrases.
Future research should focus on:
-
Definitive Synthesis and Characterization: The synthesis of 3-(hexylsulfamoyl)benzoic acid needs to be performed and the compound fully characterized to confirm its structure and purity.
-
In Vitro Profiling: A comprehensive in vitro screening against a panel of enzymes (e.g., various CA isoforms) and cancer cell lines is warranted to identify its primary biological targets.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties will be crucial to assess its drug-like potential.
This technical guide provides a solid foundation for initiating research into 3-(hexylsulfamoyl)benzoic acid, a compound that holds promise for the development of novel, targeted therapeutics.
References
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Borecki, D., & Lehr, M. (2022). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. Medicinal Chemistry Research, 31, 975–992. [Link]
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Capasso, C., & Supuran, C. T. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 629-635. [Link]
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Matulis, D., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(11), 2139. [Link]
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Di Micco, S., et al. (2022). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry, 65(7), 5417-5433. [Link]
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Lamar, A. A., et al. (2021). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 19(24), 5375-5381. [Link]
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Hasin, P., & Lamar, A. A. (2022). Synthesis and Biological Evaluation of N-Alkyl Sulfonamides Derived from Polycyclic Hydrocarbon Scaffolds Using a Nitrogen-Centered Radical Approach. Request PDF. [Link]
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Patil, R., et al. (2012). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]
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Al-Bayati, F. A. (2008). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. African Journal of Biotechnology, 7(25). [Link]
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Synthesis of 3-(Hexylsulfamoyl)benzoic acid starting materials
An In-depth Technical Guide to the Synthesis of 3-(Hexylsulfamoyl)benzoic acid: Core Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 3-(Hexylsulfamoyl)benzoic acid, a versatile organic compound featuring both carboxylic acid and sulfonamide moieties. Such structures are of significant interest in medicinal chemistry as building blocks for novel therapeutic agents.[1][2] This document outlines the primary, most efficient synthetic pathway, starting from readily available commercial materials. The core of this synthesis involves two key transformations: the chlorosulfonation of benzoic acid to form the critical intermediate, 3-(chlorosulfonyl)benzoic acid, followed by its reaction with n-hexylamine to yield the final product. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present quantitative data to ensure reproducibility and scientific integrity.
Introduction and Retrosynthetic Analysis
The sulfamoyl benzoic acid scaffold is a privileged structure in drug discovery, often utilized to modulate the physicochemical properties of a lead compound, such as solubility and protein binding. The synthesis of 3-(Hexylsulfamoyl)benzoic acid is a clear and illustrative example of fundamental organic transformations.
The most logical and industrially scalable approach involves the formation of the sulfonamide bond as the final key step. This retrosynthetic analysis disconnects the target molecule into two primary starting materials: a benzoic acid derivative activated at the 3-position and n-hexylamine. The most effective activating group for this purpose is a sulfonyl chloride (-SO₂Cl), which is highly electrophilic and readily reacts with primary amines.[3] This leads to the key intermediate, 3-(chlorosulfonyl)benzoic acid. This intermediate, in turn, can be synthesized directly from benzoic acid via electrophilic aromatic substitution.
The overall synthetic strategy is visualized below.
Caption: Retrosynthetic analysis of 3-(Hexylsulfamoyl)benzoic acid.
Synthesis of Key Intermediate: 3-(Chlorosulfonyl)benzoic acid
The preparation of 3-(chlorosulfonyl)benzoic acid is the foundational step of the synthesis. The most direct method is the chlorosulfonation of benzoic acid.
Mechanism and Rationale
This reaction is a classic electrophilic aromatic substitution. Benzoic acid is treated with an excess of chlorosulfonic acid (ClSO₃H). The carboxylic acid group is a meta-directing deactivator, hence the sulfonation occurs predominantly at the 3-position. Chlorosulfonic acid serves as both the reagent and the solvent. The reaction must be carefully controlled, as it is highly exothermic and liberates hydrogen chloride gas. The reaction mixture is subsequently quenched by slowly pouring it onto crushed ice, which precipitates the sulfonyl chloride product while decomposing the excess chlorosulfonic acid.[4][5][6]
Experimental Workflow: Chlorosulfonation
Caption: Workflow for the synthesis of 3-(Chlorosulfonyl)benzoic acid.
Detailed Experimental Protocol
Materials:
-
Benzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a gas outlet (connected to a scrubber), carefully add chlorosulfonic acid (e.g., 40-60 mL). Cool the flask in an ice bath.
-
Slowly and portion-wise, add benzoic acid (e.g., 0.1 mol) to the cooled chlorosulfonic acid with continuous stirring. The addition rate should be controlled to keep the internal temperature low.
-
Once the addition is complete, remove the ice bath and heat the reaction mixture. A typical condition involves heating at 95-140°C for 6-12 hours.[5][6]
-
After the reaction is complete (monitored by TLC or until gas evolution ceases), allow the mixture to cool to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Very slowly and carefully, pour the reaction mixture dropwise onto the crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
A white precipitate of 3-(chlorosulfonyl)benzoic acid will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acids.[6]
-
Dry the product under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to light beige crystalline powder.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Benzoic Acid | [4] |
| Reagent | Chlorosulfonic Acid | [5][6] |
| Typical Yield | 80-90% | [4][6] |
| Appearance | White to light beige powder | [4] |
| CAS Number | 4025-64-3 | [7][8][9] |
Synthesis of 3-(Hexylsulfamoyl)benzoic acid
This final step involves the formation of the sulfonamide linkage through the reaction of the sulfonyl chloride intermediate with n-hexylamine.
Mechanism and Rationale
The reaction is a nucleophilic substitution at the sulfur atom. The lone pair of electrons on the nitrogen of n-hexylamine attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction produces one equivalent of hydrochloric acid (HCl), which will react with the basic n-hexylamine to form an ammonium salt. Therefore, at least two equivalents of the amine are typically used: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used in the presence of an external base (e.g., pyridine, triethylamine) in a suitable solvent.[2]
Experimental Workflow: Sulfonamide Formation
Caption: Workflow for the synthesis of 3-(Hexylsulfamoyl)benzoic acid.
Detailed Experimental Protocol
Materials:
-
3-(Chlorosulfonyl)benzoic acid
-
n-Hexylamine
-
Ethyl acetate or Water
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask, suspend or dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent such as water or ethyl acetate (e.g., 15 mL per 3.0 mmol of sulfonyl chloride).[6]
-
Cool the mixture in an ice bath to 0-15°C.
-
Slowly add n-hexylamine (2.0-2.2 eq) dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC.[6] Typically, the reaction is complete within 4-15 hours.[10]
-
Upon completion, dilute the reaction mixture with water if necessary.
-
Slowly add concentrated HCl to the mixture to adjust the pH to approximately 2-3. This protonates the carboxylate and precipitates the final product.[6]
-
Collect the resulting white solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 3-(Chlorosulfonyl)benzoic acid | [2][6] |
| Reagent | n-Hexylamine | - |
| Solvent | Water or Ethyl Acetate | [6] |
| Typical Yield | >70% (based on similar reactions) | [2][6] |
| Appearance | White solid | [6] |
Safety Considerations
-
Chlorosulfonic acid is extremely corrosive and reacts violently with water. It causes severe burns upon contact. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and full face protection.
-
Thionyl chloride (if used in alternative routes) is also highly corrosive, toxic, and reacts with water. Handle with extreme care in a fume hood.
-
The reactions described are exothermic and produce corrosive gases (HCl). Proper temperature control and ventilation are crucial.
Conclusion
The synthesis of 3-(Hexylsulfamoyl)benzoic acid is reliably achieved through a robust two-step sequence starting from benzoic acid. The initial chlorosulfonation provides the key 3-(chlorosulfonyl)benzoic acid intermediate in high yield, which is then smoothly converted to the final product via reaction with n-hexylamine. The methodologies presented are well-established, scalable, and utilize readily available starting materials, making this a practical and efficient route for researchers in medicinal chemistry and materials science.
References
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ChemBK. (2024). 3-Sulfamoylbenzoic acid. Retrieved from ChemBK. [Link]
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Sardar, P. et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry. National Institutes of Health. [Link]
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Rehman, Z. et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. National Institutes of Health. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - ESI. Retrieved from Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. Retrieved from ResearchGate. [Link]
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ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from ResearchGate. [Link]
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CAS Common Chemistry. (n.d.). 3-(Chlorosulfonyl)benzoic acid. Retrieved from CAS. [Link]
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An In-depth Technical Guide to 3-(Hexylsulfamoyl)benzoic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development, providing detailed insights into the molecular characteristics, synthesis, purification, and analysis of 3-(Hexylsulfamoyl)benzoic acid.
Core Molecular Attributes
3-(Hexylsulfamoyl)benzoic acid is a chemical compound with significant potential in various research and development applications. A precise understanding of its fundamental molecular properties is the cornerstone of its effective utilization.
Molecular Formula and Structure
The molecular formula for 3-(Hexylsulfamoyl)benzoic acid has been determined to be C13H19NO4S .[1][2] This formula indicates the presence of thirteen carbon atoms, nineteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom.
The structural arrangement consists of a benzoic acid core, which is a benzene ring substituted with a carboxylic acid group. At the meta-position (carbon 3) of the benzene ring, a hexylsulfamoyl group is attached. This functional group comprises a sulfonamide linker with a hexyl (six-carbon) alkyl chain.
Molecular Weight
The molecular weight of 3-(Hexylsulfamoyl)benzoic acid is 285.36 g/mol .[2] This value is crucial for a variety of experimental calculations, including the preparation of solutions with specific molar concentrations and the determination of reaction stoichiometry.
A summary of the core molecular data is presented in the table below for quick reference.
| Property | Value |
| Molecular Formula | C13H19NO4S |
| Molecular Weight | 285.36 g/mol |
Synthesis and Purification
The synthesis of 3-(Hexylsulfamoyl)benzoic acid and its derivatives typically involves a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product.
Synthetic Pathway
A common synthetic route involves the reaction of a benzoic acid derivative with a chlorosulfonating agent, followed by amination with hexylamine.[3] The initial step is the chlorosulfonation of benzoic acid, which introduces a chlorosulfonyl group onto the aromatic ring. Subsequent reaction with hexylamine displaces the chlorine atom to form the desired sulfonamide linkage.
To visually represent this synthetic workflow, the following diagram is provided:
Caption: Synthetic workflow for 3-(Hexylsulfamoyl)benzoic acid.
Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of sulfamoylbenzoic acid derivatives:
-
Chlorosulfonation: In a round-bottom flask, the starting benzoic acid is carefully added to an excess of chlorosulfonic acid at a controlled temperature. The reaction mixture is then heated to facilitate the electrophilic aromatic substitution.
-
Work-up: After the reaction is complete, the mixture is cautiously poured onto ice to quench the excess chlorosulfonic acid. The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by filtration.
-
Amination: The crude 3-(chlorosulfonyl)benzoic acid is then dissolved in a suitable solvent and reacted with hexylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Isolation: The final product, 3-(Hexylsulfamoyl)benzoic acid, is isolated by extraction and subsequent removal of the solvent.
Purification Methodologies
Purification of the synthesized 3-(Hexylsulfamoyl)benzoic acid is critical to remove any unreacted starting materials, byproducts, or other impurities. Common purification techniques for aromatic sulfonic acid derivatives include recrystallization and chromatography.[4]
Recrystallization Protocol:
-
Solvent Selection: A suitable solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: The crude product is dissolved in a minimal amount of the hot solvent.
-
Filtration: The hot solution is filtered to remove any insoluble impurities.
-
Crystallization: The filtrate is allowed to cool slowly, promoting the formation of pure crystals of 3-(Hexylsulfamoyl)benzoic acid.
-
Isolation and Drying: The crystals are collected by filtration and washed with a small amount of cold solvent to remove any remaining soluble impurities. The purified product is then dried under vacuum.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of the synthesized 3-(Hexylsulfamoyl)benzoic acid.
Spectroscopic Analysis
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups in the molecule, such as the carbonyl group of the carboxylic acid, the S=O stretches of the sulfonamide, and the N-H bond.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for elucidating the detailed molecular structure. ¹H NMR provides information on the number and environment of the hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.
Chromatographic Purity Assessment
Chromatographic techniques are employed to determine the purity of the compound and to quantify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of 3-(Hexylsulfamoyl)benzoic acid.[5][6] A suitable stationary phase and mobile phase are selected to achieve optimal separation of the target compound from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both purity information and confirmation of the molecular weight of the compound and any detected impurities.[5]
The general workflow for the analytical characterization is depicted in the following diagram:
Caption: Workflow for the analytical characterization of the compound.
References
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3-(Hexan-2-ylsulfamoyl)benzoic acid | C13H19NO4S | CID 55049818. PubChem. [Link]
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Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Semantic Scholar. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]
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Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Center for Biotechnology Information. [Link]
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Introduction: The Versatile Scaffold of Sulfamoylbenzoic Acid
An In-Depth Technical Guide to the Biological Activity of Sulfamoylbenzoic Acid Derivatives
Sulfamoylbenzoic acid derivatives constitute a versatile and highly significant class of compounds in medicinal chemistry. Characterized by a core benzoic acid structure bearing a sulfonamide (–SO₂NH–) group, this scaffold provides a unique combination of electronic and steric properties that enable interaction with a diverse array of biological targets.[1][2] The inherent modifiability of both the carboxylic acid and the sulfonamide functionalities allows for the fine-tuning of pharmacological properties, leading to the development of potent and selective agents.[1] This structural adaptability has propelled sulfamoylbenzoic acid derivatives into various therapeutic areas, from well-established diuretics like furosemide to novel agents targeting cancer, inflammation, glaucoma, and metabolic diseases.[1]
This guide offers a comprehensive exploration of the multifaceted biological activities of these derivatives. We will delve into their roles as enzyme inhibitors, receptor agonists, and antimicrobial, anticancer, and antihypertensive agents. By synthesizing data from seminal research, this paper will illuminate the structure-activity relationships (SAR) that govern their efficacy, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential.
Synthetic Strategy: A Modular Approach to Diversity
The synthesis of N-substituted sulfamoylbenzoic acid derivatives typically employs a robust and straightforward multi-step process, allowing for the systematic introduction of diverse functional groups. The most common pathway begins with the chlorosulfonation of a benzoic acid derivative, followed by the reaction of the resulting sulfonyl chloride with a primary or secondary amine to form the sulfonamide bond. A final hydrolysis step, if an ester protecting group is used, yields the target carboxylic acid.[1][3] This modular approach is highly amenable to creating large libraries of compounds for screening.
A generalized workflow for this synthesis is depicted below.
Caption: Generalized synthetic workflow for N-substituted 4-sulfamoylbenzoic acid derivatives.
I. Enzyme Inhibition: A Primary Mechanism of Action
A predominant biological activity of sulfamoylbenzoic acid derivatives is their ability to inhibit various enzymes, a property rooted in the sulfonamide group's capacity to act as a zinc-binding group or to form key hydrogen bonds within enzyme active sites.
A. Carbonic Anhydrase (CA) Inhibition
The sulfonamide moiety is a classic zinc-binding pharmacophore, making these derivatives potent inhibitors of carbonic anhydrases (CAs). CAs are involved in aqueous humor secretion in the eye, and their inhibition leads to a reduction in intraocular pressure. Certain 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides have shown low nanomolar affinity for CA isozymes II and IV and have demonstrated strong topical anti-glaucoma properties in preclinical models, comparable or superior to clinically used drugs like dorzolamide.[4]
B. Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibition
NTPDases are enzymes that regulate nucleotide signaling and are implicated in thrombosis, inflammation, and cancer.[3][5] Recent studies have identified sulfamoyl-benzamide derivatives as selective inhibitors of human NTPDase (h-NTPDase) isoforms. The inhibitory potential is highly dependent on the substitutions on both the sulfonamide and carboxamide nitrogens.[3] For example, compound 3i (N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide) was identified as a potent inhibitor of h-NTPDase1, while other derivatives showed sub-micromolar inhibition of h-NTPDase2.[3][5]
C. Other Enzyme Targets
The inhibitory spectrum of this class extends to other enzymes:
-
Cytosolic Phospholipase A2α (cPLA2α): N,N-disubstituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cPLA2α, an enzyme involved in inflammatory processes.[6]
-
α-Amylase and α-Glucosidase: Some derivatives have shown potent inhibitory activity against α-amylase, significantly lower than the reference drug acarbose, indicating potential for development as antidiabetic agents.[7]
II. G-Protein Coupled Receptor (GPCR) Modulation
Beyond enzyme inhibition, sulfamoylbenzoic acid derivatives have been engineered as potent and specific modulators of G-protein coupled receptors (GPCRs).
Lysophosphatidic Acid (LPA) Receptor Agonism
A significant breakthrough has been the design of sulfamoylbenzoic acid analogues as the first specific agonists for the LPA₂ receptor, a GPCR that mediates anti-apoptotic and mucosal barrier-protective effects.[8][9] Lysophosphatidic acid (LPA) itself is a lipid mediator with growth factor-like properties.[8] Researchers, through isosteric replacement and guided by computational modeling, developed non-lipid agonists. One such compound, 11d (5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid), exhibited remarkable picomolar activity, demonstrating high specificity for LPA₂ with no activity at other LPA receptors.[8] This specificity is crucial, as activation of other LPA receptors like LPA₁ has been linked to apoptosis.[8]
Caption: Simplified LPA₂ receptor signaling pathway activated by sulfamoylbenzoic acid agonists.
III. Broad Spectrum Biological Activities
The structural versatility of the sulfamoylbenzoic acid scaffold has led to the discovery of agents with a wide range of other biological effects.[2]
-
Antihypertensive Activity: Certain derivatives have been developed as potent antihypertensive agents. Notably, some of these compounds are designed to exhibit powerful hypotensive effects without the diuretic activity commonly associated with sulfamoyl-based drugs, thereby avoiding side effects like hypokalemia.[10]
-
Anticancer Activity: The anticancer potential of these compounds has been demonstrated against various cancer cell lines. Their mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with signaling pathways critical for tumor growth.[2]
-
Anti-inflammatory Activity: By inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), these derivatives can reduce the production of prostaglandins, which are key mediators of pain and inflammation.[2]
-
Antimicrobial Activity: Derivatives have shown notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves inhibiting essential microbial enzymes or disrupting cell membrane integrity.[2]
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfamoylbenzoic acid derivatives is exquisitely sensitive to their substitution patterns. The following table summarizes key SAR findings from the literature.
| Target/Activity | Scaffold Position | Modification & Effect on Activity | Reference |
| LPA₂ Receptor Agonism | Phenyl Head Group | Introduction of electron-withdrawing groups (e.g., Cl, Br) at the meta-position to the carboxyl group significantly increases potency. Dicarboxy groups also improve potency. | [8] |
| LPA₂ Receptor Agonism | Tail Group | Modifications to the tail group are tolerated, allowing for optimization of pharmacokinetic properties. | [8] |
| h-NTPDase3 Inhibition | Sulfonamide N-substituent | An N-cyclopropyl ring is favorable for inhibitory activity. | [3] |
| h-NTPDase Inhibition | Sulfonamide N-substituent | A heterocyclic morpholine ring at this position abolishes activity against all four tested isoforms. | [5] |
| NF-κB Activation | Phenyl Ring (Site A) | A bis-substituted (e.g., 2,5-dimethyl) phenyl ring appears necessary for activity; des-methyl compounds were inactive. | [11] |
| General Enzyme Inhibition | Aromatic Rings | The electronic nature and position of substituents on aromatic rings critically influence both efficacy and selectivity. | [7] |
Experimental Protocols & Methodologies
The evaluation of sulfamoylbenzoic acid derivatives involves a combination of synthetic chemistry and a battery of biological assays. The following protocols represent standard methodologies in the field.
Protocol 1: General Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid
-
Chlorosulfonation: To a stirred solution of methyl 4-benzoate, add chlorosulfonic acid dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Pour the mixture onto crushed ice and filter the resulting precipitate to obtain methyl 4-(chlorosulfonyl)benzoate.
-
Sulfonamide Formation: Dissolve methyl 4-(chlorosulfonyl)benzoate in a suitable solvent (e.g., pyridine, THF). Add the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (TEA). Stir the reaction at room temperature overnight.[1]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product via column chromatography to yield the intermediate ester derivative.
-
Ester Hydrolysis: Dissolve the purified ester in a mixture of THF and water (1:1). Add lithium hydroxide (LiOH) and stir at room temperature for 4-6 hours until TLC indicates completion.[8]
-
Final Product Isolation: Acidify the reaction mixture with 1N HCl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify the final product by recrystallization or chromatography.
Protocol 2: LPA Receptor Activation Assay (Calcium Mobilization)
This assay quantifies GPCR activation by measuring transient intracellular calcium mobilization.
-
Cell Culture: Culture cells expressing the target LPA receptor (e.g., HEK293-LPA₂) in appropriate media.
-
Dye Loading: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2AM, for 30-60 minutes at 37°C.[8]
-
Compound Addition: Prepare serial dilutions of the sulfamoylbenzoic acid test compounds.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the test compounds and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: Calculate the peak fluorescence response for each concentration. Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Protocol 3: Anticancer Cell Viability (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[2]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the sulfamoylbenzoic acid derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: High-level experimental workflow for screening sulfamoylbenzoic acid derivatives.
Conclusion and Future Directions
The sulfamoylbenzoic acid scaffold has proven to be a remarkably fruitful starting point for the discovery of biologically active molecules. Its synthetic tractability and the profound influence of its substitution patterns on biological function have enabled the development of highly potent and selective agents against a wide range of targets. The discovery of picomolar-potency, specific LPA₂ agonists highlights the potential for these compounds to address complex diseases with novel mechanisms of action.[8]
Future research will likely focus on several key areas: expanding the diversity of the scaffold to explore new chemical space, applying advanced computational modeling to predict activity and guide synthesis, and performing in-depth preclinical and clinical evaluations of the most promising lead compounds. The continued exploration of sulfamoylbenzoic acid derivatives holds immense promise for delivering the next generation of therapeutics for a multitude of human diseases.
References
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Sardar, V. M., et al. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(16), 7136-40. [Link]
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PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. J Med Chem. [Link]
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Ahmad, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry. [Link]
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Ahmad, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. [Link]
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Raudhino, A. A., et al. (2021). Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. Molecules, 26(11), 3241. [Link]
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ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. [Link]
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Mincione, F. M., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787-91. [Link]
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). [Link]
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ResearchGate. (n.d.). N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α. [Link]
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An In-depth Technical Guide to Elucidating the Therapeutic Targets of 3-(Hexylsulfamoyl)benzoic Acid
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 3-(Hexylsulfamoyl)benzoic acid. While direct literature on this specific molecule is nascent, its structural motifs—a benzoic acid core and a sulfamoyl side chain—are present in a variety of bioactive molecules. By drawing parallels with structurally related compounds, we can hypothesize potential target classes and design a rigorous experimental strategy for target deconvolution and validation. This document outlines a systematic approach, beginning with target hypothesis based on structure-activity relationships of analogous compounds, followed by a detailed workflow for target identification using affinity chromatography-mass spectrometry, and culminating in a multi-faceted strategy for target validation. The methodologies described herein are grounded in established principles of chemical biology and drug discovery, providing a robust pathway for elucidating the mechanism of action of 3-(Hexylsulfamoyl)benzoic acid and unlocking its therapeutic potential.
Introduction and Strategic Overview
The field of drug discovery is continually in pursuit of novel chemical entities with therapeutic promise. 3-(Hexylsulfamoyl)benzoic acid represents one such molecule, characterized by a benzoic acid scaffold, known for its presence in a wide array of pharmacologically active compounds, and a hexylsulfamoyl substituent, which can influence physicochemical properties and target interactions. The immediate challenge and opportunity with a novel compound lie in the elucidation of its mechanism of action, a critical step that hinges on the identification of its molecular targets.
Given the absence of specific preclinical data for 3-(Hexylsulfamoyl)benzoic acid, a rational, evidence-based approach to target discovery is paramount. This guide eschews speculation in favor of a structured, empirical workflow. Our strategy is twofold:
-
Hypothesis Generation through Analogue Analysis: We will first survey the known biological activities of structurally similar sulfamoylbenzoic acid and benzoic acid derivatives to formulate credible hypotheses about potential target classes. This provides a logical starting point for our investigation.
-
Systematic Target Identification and Validation: We will then detail a comprehensive experimental plan to empirically identify and subsequently validate the authentic molecular targets of 3-(Hexylsulfamoyl)benzoic acid. This workflow is designed to be self-validating, incorporating orthogonal assays to build a robust body of evidence.
Hypothesis Generation: Potential Target Classes Based on Structural Analogs
The chemical architecture of 3-(Hexylsulfamoyl)benzoic acid provides clues to its potential biological roles. By examining the established targets of similar molecules, we can delineate a landscape of probable interactions.
Aminopeptidases
Recent studies have identified phenylsulfamoyl benzoic acid derivatives as inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), a zinc-binding aminopeptidase involved in antigen presentation.[1] These inhibitors bind near the catalytic center of the enzyme. The presence of the sulfamoyl benzoic acid moiety in our lead compound makes aminopeptidases a compelling putative target class.
G-Protein Coupled Receptors (GPCRs)
Sulfamoyl benzoic acid analogues have been synthesized as specific agonists for the Lysophosphatidic acid 2 (LPA2) receptor, a GPCR that mediates anti-apoptotic and mucosal barrier-protective effects.[2] This suggests that 3-(Hexylsulfamoyl)benzoic acid could potentially modulate GPCR signaling pathways.
Carbohydrate-Hydrolyzing Enzymes
Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have demonstrated inhibitory activity against α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism.[3] This positions these enzymes as another plausible target class, with implications for metabolic disorders such as diabetes.
Broad-Spectrum Bioactivities of Benzoic Acid Derivatives
The benzoic acid core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological effects, including:
-
Antimicrobial Properties: Benzoic acid and its derivatives are known for their antimicrobial activity, often acting by disrupting cellular membranes.[4][5]
-
Anti-inflammatory Effects: Certain hydroxybenzoic acids can modulate inflammatory pathways, potentially through the activation of the Nrf2 antioxidant response.[6]
-
Anticancer Activity: Numerous benzoic acid derivatives have been investigated for their anti-proliferative effects against various cancer cell lines, acting through diverse mechanisms.[7][8]
This broad bioactivity profile underscores the need for an unbiased approach to target identification, as the compound could interact with a variety of protein classes.
A Rigorous Workflow for Target Identification
The cornerstone of understanding the therapeutic potential of 3-(Hexylsulfamoyl)benzoic acid is the unambiguous identification of its molecular targets. We advocate for a chemical proteomics approach centered on small-molecule affinity chromatography coupled with mass spectrometry (MS) , a powerful and unbiased method for target deconvolution.[9][10]
Synthesis of an Affinity Probe
The initial and critical step is the chemical modification of 3-(Hexylsulfamoyl)benzoic acid to create an affinity probe. This involves introducing a linker arm with a reactive handle (e.g., an alkyne or an amine) for immobilization onto a solid support. The position of the linker should be carefully chosen to minimize disruption of the key pharmacophoric elements responsible for target binding. A preliminary structure-activity relationship (SAR) study with a small set of analogues can help identify suitable attachment points.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
Objective: To isolate and identify proteins from a cell lysate that specifically bind to 3-(Hexylsulfamoyl)benzoic acid.
Materials:
-
Affinity resin (e.g., NHS-activated sepharose beads)
-
Synthesized affinity probe of 3-(Hexylsulfamoyl)benzoic acid
-
Cell lysate from a therapeutically relevant cell line
-
Wash buffers (e.g., TBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., SDS-PAGE loading buffer, or a solution of the free compound for competitive elution)
-
Enzymes for in-gel or on-bead digestion (e.g., Trypsin)
-
LC-MS/MS instrumentation (e.g., a high-resolution Orbitrap mass spectrometer)
Methodology:
-
Immobilization of the Affinity Probe: The synthesized probe is covalently coupled to the activated sepharose beads according to the manufacturer's protocol.
-
Preparation of Cell Lysate: Culture and harvest cells from a relevant disease model. Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
Affinity Enrichment:
-
Incubate the cell lysate with the affinity resin to allow for binding of target proteins.
-
As a crucial negative control, incubate a separate aliquot of the lysate with an unfunctionalized "mock" resin.
-
For competitive elution, a parallel experiment can be performed where the lysate is pre-incubated with an excess of free 3-(Hexylsulfamoyl)benzoic acid before adding the affinity resin.
-
-
Washing: Wash the resin extensively with a series of buffers to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the resin. This can be achieved by boiling in SDS-PAGE loading buffer or, for a more specific elution, by incubating with a high concentration of free 3-(Hexylsulfamoyl)benzoic acid.
-
Protein Digestion and Mass Spectrometry:
-
The eluted proteins are separated by SDS-PAGE, and bands of interest are excised and subjected to in-gel trypsin digestion. Alternatively, on-bead digestion can be performed.
-
The resulting peptides are analyzed by LC-MS/MS.
-
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the captured proteins. Potential targets are those that are significantly enriched on the affinity resin compared to the mock resin and whose binding is competed by the free compound.
Caption: Workflow for Target Identification using Affinity Chromatography-Mass Spectrometry.
Orthogonal Validation of Potential Targets
Identification of a protein candidate via affinity chromatography is the first step; rigorous validation is required to confirm it as a bona fide therapeutic target.[11][12] This involves a multi-pronged approach using biochemical, cellular, and potentially genetic techniques.
Biochemical Validation
Objective: To confirm a direct interaction between 3-(Hexylsulfamoyl)benzoic acid and the putative target protein and to quantify the binding affinity.
Recommended Assays:
-
Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding kinetics (k_on, k_off) and affinity (K_D). The purified recombinant target protein is immobilized on a sensor chip, and solutions of 3-(Hexylsulfamoyl)benzoic acid at various concentrations are flowed over the surface.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, ΔS).
-
Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence of varying concentrations of the compound to determine if it acts as an inhibitor or an activator and to calculate its IC50 or EC50 value.
| Validation Technique | Information Obtained | Key Strengths |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Affinity (K_D) | Real-time, label-free |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Thermodynamics (ΔH, ΔS) | Direct measurement of binding, no immobilization needed |
| Enzymatic Assays | Functional effect (inhibition/activation), Potency (IC50/EC50) | Confirms functional modulation of the target |
Cellular Validation
Objective: To demonstrate that the compound engages the target in a cellular context and modulates its downstream signaling pathways.
Recommended Assays:
-
Cellular Thermal Shift Assay (CETSA): This assay assesses target engagement in intact cells. Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry. Binding of the compound stabilizes the protein, leading to a higher melting temperature.
-
Target-Specific Biomarker Assays: The effect of the compound on downstream signaling pathways should be investigated. For example, if the target is a kinase, the phosphorylation status of its known substrates can be measured by Western blot or ELISA. If the target is a GPCR, second messenger levels (e.g., cAMP, Ca2+) can be quantified.
-
Phenotypic Assays: The cellular phenotype observed upon treatment with the compound should be consistent with the known function of the target protein. For instance, if the target is involved in cell proliferation, a cell viability assay (e.g., MTT or CellTiter-Glo) would be appropriate.
Caption: A Multi-faceted Approach to Target Validation.
Genetic Validation
To build the most compelling case, genetic approaches can be used to mimic the pharmacological modulation of the target.[12]
-
RNA interference (siRNA/shRNA): Knocking down the expression of the target protein should ideally replicate the phenotype observed with compound treatment.
-
CRISPR/Cas9: Gene knockout of the target should render the cells less sensitive to the compound if the compound's primary mechanism of action is through that target.
A convergence of evidence from these biochemical, cellular, and genetic validation studies will provide a high degree of confidence in the identified therapeutic target(s) of 3-(Hexylsulfamoyl)benzoic acid.
Conclusion
The journey from a novel chemical entity to a potential therapeutic agent is a complex but systematic process. For 3-(Hexylsulfamoyl)benzoic acid, the path forward involves a logical progression from hypothesis generation based on structural analogues to unbiased target identification and rigorous, multi-faceted validation. The workflows and protocols outlined in this guide provide a robust framework for researchers to deconstruct the mechanism of action of this promising compound. By adhering to the principles of scientific integrity and employing a suite of orthogonal validation techniques, the scientific community can effectively unlock the therapeutic potential of 3-(Hexylsulfamoyl)benzoic acid and pave the way for its future development.
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An In-depth Technical Guide on 3-(Hexylsulfamoyl)benzoic acid
<
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 3-(Hexylsulfamoyl)benzoic acid, a molecule of significant interest within the field of medicinal chemistry. The following sections will explore its synthesis, potential biological activities, and mechanism of action, offering a foundational resource for professionals engaged in drug discovery and development.
Introduction to 3-(Hexylsulfamoyl)benzoic acid and the Sulfamoylbenzoic Acid Scaffold
3-(Hexylsulfamoyl)benzoic acid belongs to the broader class of N-substituted sulfamoylbenzoic acids. This class of compounds is recognized for its therapeutic potential, particularly as enzyme inhibitors.[1] The core structure, which includes a benzoic acid and a sulfonamide group, is a versatile scaffold for designing potent and selective inhibitors for a range of enzyme targets.[1] A notable example of a drug utilizing this scaffold is furosemide, a diuretic that targets Na-K-Cl cotransporters.[1] By altering the N-substituents on the sulfonamide nitrogen, researchers can modulate the pharmacological properties of these derivatives to target specific enzymes implicated in various diseases, including cancer, inflammation, glaucoma, and metabolic disorders.[1]
Chemical Synthesis and Characterization
The synthesis of 3-(Hexylsulfamoyl)benzoic acid and its analogs typically follows a well-established multi-step process. The most common synthetic strategies involve the reaction of a chlorosulfonylbenzoyl derivative with a primary or secondary amine, followed by hydrolysis of any ester protecting groups to yield the final carboxylic acid.[1]
General Synthetic Workflow:
A common starting material for this synthesis is a benzoic acid derivative that undergoes chlorosulfonation. This is often achieved by reacting the benzoic acid with an excess of chlorosulfonic acid at elevated temperatures.[2][3] The resulting sulfonyl chloride is then reacted with the desired amine, in this case, hexylamine, to form the sulfonamide.[2] This reaction can be carried out in an aqueous medium.[2] If the carboxylic acid is protected as an ester, a final hydrolysis step is required to yield the desired 3-(Hexylsulfamoyl)benzoic acid.[1][4]
Caption: General synthetic workflow for 3-(Hexylsulfamoyl)benzoic acid.
Detailed Experimental Protocol: A Representative Synthesis
-
Chlorosulfonation: A 2-substituted benzoic acid (100 mol%) is added in portions to cooled chlorosulfonic acid (600 mol%). The mixture is then heated (e.g., to 95°C) for several hours. After cooling, the reaction mixture is poured onto ice, and the resulting 5-(chlorosulfonyl)-2-substituted benzoic acid precipitate is collected by filtration and washed with cold water.[3]
-
Sulfonamide Formation: The 5-(chlorosulfonyl)-2-substituted benzoic acid (100 mol%) is reacted with hexylamine (100 mol%) in water. The reaction is stirred at room temperature. Upon completion, the pH is adjusted to 3 with concentrated HCl, and the product is extracted with an organic solvent like ethyl acetate.[3]
-
Purification and Characterization: The crude product is purified using techniques such as flash column chromatography. The structure and purity of the final compound are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]
Potential Biological Activities and Therapeutic Applications
Derivatives of sulfamoylbenzoic acid have demonstrated a wide array of pharmacological activities. While specific data on 3-(Hexylsulfamoyl)benzoic acid is not extensively available in the public domain, the broader class of compounds offers insights into its potential therapeutic applications.
-
Antihypertensive Activity: Certain sulfamoylbenzoic acid derivatives have been shown to possess antihypertensive properties without a diuretic effect, which can be a desirable characteristic to avoid side effects like hypokalemia.[5]
-
Enzyme Inhibition: This class of compounds is well-regarded for its potential as enzyme inhibitors.[1]
-
h-NTPDase Inhibition: Sulfamoylbenzamides have been synthesized and identified as potent and selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in conditions like thrombosis, cancer, and inflammation.[2]
-
α-Glucosidase and α-Amylase Inhibition: Some 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown significant inhibitory potential against α-glucosidase and α-amylase, suggesting their utility as antidiabetic agents.[6]
-
ERAP2 Inhibition: A phenylsulfamoyl benzoic acid derivative has been identified as a novel inhibitor of ERAP2, an aminopeptidase that is a therapeutic target in cancer and autoimmune disorders.[7]
-
-
LPA2 Receptor Agonism: Sulfamoyl benzoic acid analogues have been developed as specific agonists of the LPA2 receptor, which is involved in antiapoptotic and mucosal barrier-protective effects in the gut.[4]
-
Anti-inflammatory and Analgesic Activity: Certain benzoic acid derivatives have shown utility in treating conditions such as arthritis, inflammatory bowel disorders, and various types of pain.[8]
-
Antimicrobial and Antifungal Properties: Benzoic acid and its derivatives are widely used for their antimicrobial and antifungal properties.[9][10][11]
Hypothesized Mechanism of Action
The mechanism of action for sulfamoylbenzoic acid derivatives is highly dependent on the specific biological target. The core scaffold can interact with enzyme active sites or allosteric sites.[7] For instance, sulfonamide-based inhibitors of zinc-containing aminopeptidases often have the sulfonamide group interacting with the zinc ion in the active site.[7] In other cases, these compounds may act as agonists or antagonists of G-protein coupled receptors.[4]
The hexyl group in 3-(Hexylsulfamoyl)benzoic acid likely plays a significant role in its pharmacokinetic and pharmacodynamic properties by increasing its lipophilicity. This can enhance its ability to cross cell membranes and interact with hydrophobic pockets within a target protein.
Logical Relationship of Drug Action:
Caption: The logical progression from compound interaction to therapeutic effect.
Structure-Activity Relationship (SAR) Insights
The biological activity of sulfamoylbenzoic acid derivatives is highly sensitive to the nature of the substituents on both the benzene ring and the sulfonamide nitrogen.
-
N-Substitution: The substituent on the sulfonamide nitrogen is a key determinant of activity and selectivity. For example, in the context of h-NTPDase inhibition, an N-cyclopropyl group was more favorable for inhibiting h-NTPDase3 compared to a morpholine ring.[2]
-
Ring Substitution: The substitution pattern on the benzoic acid ring also significantly influences activity. For instance, a change in the position of a trifluoromethyl group on a diaminobenzene moiety attached to the sulfamoyl group can determine the binding site and mode of action of the compound on ERAP1 and ERAP2.[7]
Hypothetical Data Summary for SAR Studies:
| Analogue of 3-(Hexylsulfamoyl)benzoic acid | Modification | Target X IC₅₀ (µM) | Target Y EC₅₀ (µM) |
| Parent Compound | Hexyl group | TBD | TBD |
| Analogue 1 | Propyl group | TBD | TBD |
| Analogue 2 | Cyclohexyl group | TBD | TBD |
| Analogue 3 | Phenyl group | TBD | TBD |
| Analogue 4 | 2-Chloro substitution | TBD | TBD |
| Analogue 5 | 4-Methoxy substitution | TBD | TBD |
TBD: To Be Determined through experimental evaluation.
Future Research and Development Directions
While the sulfamoylbenzoic acid scaffold is well-explored, 3-(Hexylsulfamoyl)benzoic acid itself presents several avenues for future investigation:
-
Broad Biological Screening: A comprehensive screening of 3-(Hexylsulfamoyl)benzoic acid against a wide range of biological targets is necessary to identify its primary mechanism of action and potential therapeutic applications.
-
Target Deconvolution: If promising activity is identified, target deconvolution studies will be crucial to pinpoint the specific molecular target(s).
-
Lead Optimization: Based on initial findings, a focused medicinal chemistry effort can be undertaken to synthesize and evaluate analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Promising candidates should be advanced to in vivo models of disease to assess their efficacy and safety profiles.
-
Computational Modeling: Molecular docking and other computational studies can provide valuable insights into the binding mode of 3-(Hexylsulfamoyl)benzoic acid and guide the design of more potent analogs.[6]
Conclusion
3-(Hexylsulfamoyl)benzoic acid is a compound with a foundation in a well-established and versatile chemical scaffold. While specific biological data for this exact molecule is limited in the public domain, the extensive research on related sulfamoylbenzoic acid derivatives suggests a high potential for a range of pharmacological activities. Its synthesis is straightforward, and the structural motifs present offer clear starting points for further investigation and development. This guide serves as a comprehensive starting point for researchers and drug development professionals interested in exploring the therapeutic potential of 3-(Hexylsulfamoyl)benzoic acid and its analogs.
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Garlapati, P. R., et al. (2013). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 56(17), 6845–6856. Retrieved from [Link]
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Iqbal, J., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1533-1543. Retrieved from [Link]
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Khan, I., et al. (2020). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 16(7), 998-1011. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52267, 3-(Ethylsulfamoyl)benzoic acid. Retrieved from [Link]
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Iqbal, J., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases - Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
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Mpakali, A., et al. (2022). A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. Journal of Biological Chemistry, 298(12), 102641. Retrieved from [Link]
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]
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Al-Dhaini, A. J., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon, 10(12), e32743. Retrieved from [Link]
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Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Natural Products Chemistry & Research, 3(3). Retrieved from [Link]
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3-(Hexylsulfamoyl)benzoic acid safety and handling
An In-depth Technical Guide to the Safe Handling of 3-(Hexylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Disclaimer: This document is intended as a technical guide for qualified professionals and is based on available data for structurally related compounds. Due to a lack of specific data for 3-(Hexylsulfamoyl)benzoic acid, all recommendations are derived from the known hazard profiles of benzoic acid and various sulfamoylbenzoic acid derivatives. A thorough risk assessment should be conducted for any specific application.
Preamble: A Proactive Stance on Chemical Safety
In the landscape of drug discovery and chemical research, the introduction of novel chemical entities necessitates a robust and proactive safety culture. 3-(Hexylsulfamoyl)benzoic acid, a member of the sulfamoylbenzoic acid class, presents a unique profile of potential hazards that demand careful consideration. This guide is designed to provide researchers and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound. Our approach is grounded in the principle of "As Low As Reasonably Practicable" (ALARP) for exposure, ensuring that all necessary precautions are taken to mitigate risk.
The causality behind the stringent protocols described herein stems from the dual nature of the molecule: the acidic and irritant properties of the benzoic acid moiety, and the potential for sensitization and systemic effects associated with the sulfonamide group.[1] By understanding these intrinsic properties, we can implement a self-validating system of protocols that prioritizes the well-being of laboratory personnel.
Chemical and Physical Identity
While specific, experimentally determined properties for 3-(Hexylsulfamoyl)benzoic acid are not widely published, we can infer its characteristics from its structure and related compounds.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₁₃H₁₉NO₄S | Based on chemical structure. |
| Appearance | Likely a white to off-white solid powder. | Typical for benzoic acid derivatives.[2] |
| Solubility | Expected to have low water solubility, but soluble in organic solvents like acetone, ether, and alcohols. | Based on the properties of benzoic acid and its derivatives.[3] |
| Stability | Stable under recommended storage conditions. May be sensitive to light. | General stability for this class of compounds.[4][5] |
Hazard Identification and Risk Assessment
The primary hazards associated with 3-(Hexylsulfamoyl)benzoic acid are extrapolated from data on analogous compounds such as 4-Sulfamoylbenzoic acid and Benzoic acid.
GHS Hazard Classification (Anticipated):
-
Acute Oral Toxicity, Category 4 (H302): Harmful if swallowed.[6][7][8]
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[2][6][9]
-
Serious Eye Damage/Irritation, Category 1 or 2 (H318/H319): Causes serious eye damage or irritation.[2][6][9][10]
-
Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[2][6][7]
Summary of Potential Health Effects:
-
Ingestion: Harmful if swallowed, may cause gastric pain and nausea.[6] Sulfonamide derivatives, in general, have the potential to cause kidney damage.[1]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation, leading to sore throat and coughing.[2][6]
-
Skin Contact: Causes skin irritation, redness, and may result in dermatitis upon repeated exposure.[6] Absorption through the skin could lead to systemic effects.[1]
-
Eye Contact: Causes serious eye irritation and potentially severe damage.[6][10] Symptoms can include redness, pain, and blurred vision.[1][6]
-
Chronic Exposure: Prolonged or repeated exposure, particularly through inhalation, may cause damage to organs.[11][12] There is also a risk of skin sensitization.[1]
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential when handling 3-(Hexylsulfamoyl)benzoic acid. This involves a combination of engineering controls, administrative controls, and personal protective equipment.
Engineering Controls
-
Ventilation: All handling of the solid material should be conducted in a certified chemical fume hood to minimize inhalation of dust.[7] Ensure the fume hood has adequate airflow.
-
Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[2][13]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[4]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Lab Coat: A buttoned lab coat must be worn at all times.
-
-
Respiratory Protection: If there is a risk of dust generation outside of a fume hood, a NIOSH/MSHA-approved respirator with a particulate filter is necessary.[4]
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound.[2][6]
-
Remove contaminated clothing promptly and wash it before reuse.[2][7]
Experimental Workflow: Weighing and Preparing a Solution
Caption: Workflow for weighing and dissolving the solid compound.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[2][6] Remove contact lenses if present and easy to do.[2][6] Seek immediate medical attention.[6] |
| Skin Contact | Remove contaminated clothing. Rinse the affected skin with water for at least 15 minutes, then wash thoroughly with soap and water.[6] If skin irritation occurs, get medical attention.[2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] If the person is conscious, have them drink sips of water. Call a poison center or doctor if you feel unwell.[6] |
Logical Flow: Responding to a Spill
Caption: Step-by-step response to a chemical spill.
Storage and Disposal
Proper storage and disposal are critical to long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][7]
-
Protect from light.[4]
-
Store in a locked cabinet or an area accessible only to authorized personnel.[4]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
Fire and Explosion Hazard
-
Flammability: The compound may burn but is not readily ignitable.[14] Dust can form explosive mixtures with air.[10]
-
Extinguishing Media: Use dry chemical, CO₂, water spray, or foam.[14]
-
Hazardous Combustion Products: Combustion may produce poisonous and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1][2]
Toxicological and Ecotoxicological Profile (Inferred)
-
Toxicology: As a member of the sulfonamide class, there is a potential for kidney damage with significant exposure.[1] The benzoic acid component is known to cause skin and eye irritation.[6] No carcinogenicity data is available for this specific compound, and benzoic acid is not classified as a carcinogen by IARC, NTP, or OSHA.[6]
-
Ecotoxicity: Benzoic acid is harmful to aquatic life. While specific data for 3-(Hexylsulfamoyl)benzoic acid is unavailable, it should be handled in a manner that prevents its release into the environment.
References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet - Benzoic Acid (SRM 350c). Retrieved from [Link]
-
PubChem. (n.d.). 3-(Ethylsulfamoyl)benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-5-(hexylsulfamoyl)-4-methylbenzoic acid. Retrieved from [Link]
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CPAchem Ltd. (2023). Safety data sheet - Benzoic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-(Phenylsulfamoyl)benzoic acid. Retrieved from [Link]
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Redox. (2022). Safety Data Sheet - Benzoic acid. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Möller Chemie. (n.d.). Benzoic acid - Safety data sheet. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2025). A Brief Review on Introduction, History, Synthesis and Application of Benzoic Acid. Retrieved from [Link]
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American Chemical Society. (2020). Benzoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Benzoic acid. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]
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PubMed. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]
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PubChem. (n.d.). 3-Benzoylbenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterisation of 3- and 4-(pentafluorosulfanyl)benzoic acid derivatives. X-ray structure of 3-SF5-C6H4-COOH. Retrieved from [Link]
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Methodological & Application
Protocol for the Synthesis of 3-(Hexylsulfamoyl)benzoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive, two-step protocol for the synthesis of 3-(Hexylsulfamoyl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis begins with the chlorosulfonation of benzoic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid. This intermediate is subsequently reacted with n-hexylamine to form the target sulfonamide. This guide details the reaction mechanism, provides a step-by-step experimental procedure, outlines methods for purification and characterization, and emphasizes critical safety protocols. The causality behind experimental choices is explained to provide researchers with a robust and reproducible methodology.
Introduction
Sulfonamides are a cornerstone structural motif in pharmaceutical development, renowned for their diverse biological activities. The N-substituted sulfamoylbenzoic acid scaffold, in particular, is found in a variety of biologically significant compounds. These molecules often serve as versatile intermediates for creating more complex derivatives, including potent enzyme inhibitors.[1] The synthesis of 3-(Hexylsulfamoyl)benzoic acid serves as an exemplary case for the preparation of this important class of compounds, involving the formation of a stable sulfonamide bond through nucleophilic substitution. The protocol described herein is designed for efficiency, high yield, and purity, utilizing readily available starting materials.
The synthetic strategy is a well-established two-step process:
-
Electrophilic Aromatic Substitution: Benzoic acid undergoes chlorosulfonation using an excess of chlorosulfonic acid to install the highly reactive sulfonyl chloride group at the meta-position, yielding 3-(chlorosulfonyl)benzoic acid.[2]
-
Nucleophilic Acyl Substitution: The resulting sulfonyl chloride is then treated with n-hexylamine. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride to form the stable N-hexylsulfonamide bond.[3][4][5]
This application note provides the necessary detail for researchers to confidently replicate this synthesis and adapt it for analogous structures.
Reaction Scheme and Mechanism
The overall synthesis proceeds as follows:
Step 1: Chlorosulfonation of Benzoic Acid

Step 2: Sulfonamide Formation

The carboxylic acid group on benzoic acid is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, the incoming chlorosulfonyl group is directed to the 3-position on the benzene ring. The subsequent reaction with hexylamine is a classic nucleophilic substitution at the sulfonyl chloride.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Wt. | Purity | Supplier |
| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 122.12 g/mol | ≥99.5% | Sigma-Aldrich |
| Chlorosulfonic Acid | 7790-94-5 | HSO₃Cl | 116.52 g/mol | ≥99% | Sigma-Aldrich |
| n-Hexylamine | 111-26-2 | C₆H₁₅N | 101.19 g/mol | ≥99% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 g/mol | ACS Grade | Fisher Scientific |
| Deionized Water | 7732-18-5 | H₂O | 18.02 g/mol | N/A | In-house |
| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 g/mol | 37% | Fisher Scientific |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 g/mol | ACS Grade | VWR |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Dropping funnel
-
Beakers and Erlenmeyer flasks
-
Separatory funnel (500 mL)
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Fume hood
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Analytical balance
-
pH indicator strips
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer, Melting Point Apparatus
Experimental Protocol
Workflow Diagram
Caption: Workflow for the two-step synthesis of 3-(Hexylsulfamoyl)benzoic acid.
Part A: Synthesis of 3-(Chlorosulfonyl)benzoic acid [Intermediate]
Safety First: This procedure must be performed in a certified chemical fume hood. Chlorosulfonic acid is extremely corrosive and reacts violently with water. Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves. Have a neutralizing agent (e.g., sodium bicarbonate) readily available.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and place it in an ice bath.
-
Reagent Addition: Carefully add chlorosulfonic acid (40 mL, ~0.6 mol) to the flask. While stirring, slowly add benzoic acid (12.2 g, 0.1 mol) in small portions over 30 minutes, ensuring the temperature does not rise excessively.
-
Reaction: Once the addition is complete, remove the ice bath and fit the flask with a reflux condenser (with a drying tube). Heat the reaction mixture to 95 °C and maintain this temperature for 12 hours.[2] The solution should become homogeneous.
-
Workup & Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~500 g). With extreme caution , slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white precipitate will form.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid thoroughly with several portions of cold deionized water (3 x 100 mL) to remove any residual acids.
-
Drying: Dry the product under vacuum. The resulting 3-(chlorosulfonyl)benzoic acid is typically used in the next step without further purification.[2] The expected yield is approximately 80-90%.
Part B: Synthesis of 3-(Hexylsulfamoyl)benzoic acid [Final Product]
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the 3-(chlorosulfonyl)benzoic acid (6.62 g, 0.03 mol) from Part A in 150 mL of deionized water.
-
Amine Addition: While stirring vigorously at room temperature, add n-hexylamine (3.03 g, 0.03 mol) dropwise to the suspension. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2-3, which will precipitate the product.[2]
-
Extraction: Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).[2]
-
Washing & Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield 3-(Hexylsulfamoyl)benzoic acid as a white solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.
Expected Analytical Data
| Technique | Characteristic Features |
| FT-IR (ATR, cm⁻¹) | ~3300 (N-H stretch), ~3300-2500 (broad, O-H stretch of carboxylic acid), ~3100-3000 (Aromatic C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1700-1680 (C=O stretch), ~1340 & ~1160 (Asymmetric & Symmetric S=O stretch).[6][7] |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ~13.5 (s, 1H, COOH), ~8.3-7.6 (m, 4H, Ar-H), ~7.8 (t, 1H, NH), ~2.9 (q, 2H, N-CH₂), ~1.4 (m, 2H, CH₂), ~1.2 (m, 6H, 3xCH₂), ~0.8 (t, 3H, CH₃). |
| ¹³C NMR (101 MHz, DMSO-d₆, δ ppm) | ~166 (C=O), ~142 (Ar-C), ~138 (Ar-C), ~132 (Ar-CH), ~130 (Ar-CH), ~128 (Ar-CH), ~125 (Ar-CH), ~43 (N-CH₂), ~31 (CH₂), ~29 (CH₂), ~26 (CH₂), ~22 (CH₂), ~14 (CH₃). |
| HRMS (ESI+) | Calculated for C₁₃H₁₉NO₄S [M+H]⁺: 286.1057; Found: [Value to be determined experimentally]. |
| Melting Point (°C) | To be determined experimentally. |
Trustworthiness and Validation
The protocols described are based on established chemical principles for sulfonamide synthesis.[2][3][5] The reaction progress should be monitored by TLC to ensure completion. The final product's purity should be validated by the characterization methods outlined above. A sharp melting point and clean NMR spectra are strong indicators of high purity. The causality for key steps, such as acidic workup to protonate the carboxylate and precipitate the final product, ensures a self-validating workflow.
References
-
Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Saeed, A., et al. (2021). Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives. ResearchGate. [Link]
- Papa, D., & Schwenk, E. (1965). U.S. Patent No. 3,203,987. U.S.
-
Zaib, S., et al. (2023). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. Royal Society of Chemistry. [Link]
-
Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]
-
Zaib, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health (NIH). [Link]
-
Shvartsberg, M. S., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. ResearchGate. [Link]
Sources
- 1. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Synthesis of 3-(Hexylsulfamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Hexylsulfamoyl)benzoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of both a carboxylic acid and a sulfonamide moiety provides a versatile scaffold for interacting with various biological targets. The lipophilic hexyl group can enhance membrane permeability and binding to hydrophobic pockets of enzymes or receptors. This document provides a detailed, step-by-step guide for the synthesis of 3-(Hexylsulfamoyl)benzoic acid, offering insights into the rationale behind the experimental choices and robust protocols for its successful preparation in a laboratory setting.
The synthetic strategy is a two-step process commencing with the formation of the key intermediate, 3-sulfamoylbenzoic acid, from commercially available 3-(chlorosulfonyl)benzoic acid. This is followed by a selective N-alkylation of the sulfonamide group with a hexyl halide to yield the final product. Critical considerations for achieving high selectivity in the second step, avoiding the competing O-alkylation of the carboxylic acid, are discussed in detail.
Synthetic Workflow Overview
The overall synthetic pathway is depicted below. The process begins with the ammonolysis of 3-(chlorosulfonyl)benzoic acid to form 3-sulfamoylbenzoic acid. The subsequent N-hexylation is achieved under basic conditions, carefully controlled to favor the alkylation of the sulfonamide nitrogen over the carboxylate oxygen.
Figure 1: Overall synthetic workflow for 3-(Hexylsulfamoyl)benzoic acid.
Experimental Protocols
Part 1: Synthesis of 3-Sulfamoylbenzoic Acid
This procedure outlines the conversion of 3-(chlorosulfonyl)benzoic acid to 3-sulfamoylbenzoic acid through ammonolysis.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-(Chlorosulfonyl)benzoic acid | ≥95% | Commercially Available |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Commercially Available |
| Hydrochloric Acid (concentrated) | ACS Reagent | Commercially Available |
| Deionized Water | - | Laboratory Supply |
| Ice | - | Laboratory Supply |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Place the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Reagents: Carefully add 100 mL of concentrated ammonium hydroxide solution (28-30%) to the flask. While stirring vigorously, slowly add 10.0 g of 3-(chlorosulfonyl)benzoic acid in small portions over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice-water bath.
-
Slowly and carefully acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two 50 mL portions of cold deionized water.
-
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.
Characterization: The identity and purity of the synthesized 3-sulfamoylbenzoic acid can be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of 3-(Hexylsulfamoyl)benzoic Acid
This section details the selective N-alkylation of 3-sulfamoylbenzoic acid with hexyl bromide. The key to selectivity lies in the careful choice of base and reaction conditions to favor N-alkylation over O-alkylation of the carboxylic acid. The carboxylic acid proton is more acidic than the sulfonamide protons and will be deprotonated first. The resulting carboxylate is a weaker nucleophile than the sulfonamide anion that is subsequently formed.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Sulfamoylbenzoic Acid | As synthesized in Part 1 | - |
| Hexyl Bromide | ≥98% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate | ACS Reagent | Commercially Available |
| Hexanes | ACS Reagent | Commercially Available |
| Hydrochloric Acid (1 M) | ACS Reagent | Commercially Available |
| Brine (saturated NaCl solution) | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Commercially Available |
Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5.0 g of 3-sulfamoylbenzoic acid and 25 mL of anhydrous N,N-dimethylformamide (DMF). Stir the mixture to obtain a suspension.
-
Addition of Base and Alkylating Agent: Add 4.1 g of anhydrous potassium carbonate to the suspension. Stir the mixture at room temperature for 30 minutes. Then, add 4.5 mL of hexyl bromide dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and pour it into 100 mL of deionized water.
-
Acidify the aqueous mixture to a pH of approximately 2 with 1 M hydrochloric acid.
-
Extract the product with three 50 mL portions of ethyl acetate.
-
Combine the organic layers and wash with two 50 mL portions of deionized water, followed by one 50 mL portion of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, with a gradient of increasing ethyl acetate polarity. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure 3-(Hexylsulfamoyl)benzoic acid.
Alternative Strategy for Enhanced Selectivity:
To completely avoid the risk of O-alkylation, a protection-deprotection strategy can be employed. The carboxylic acid can be protected as a methyl or ethyl ester prior to the N-alkylation step. Following the N-hexylation of the sulfonamide, the ester can be hydrolyzed under basic or acidic conditions to yield the final product. While this approach adds two steps to the synthesis, it ensures complete chemoselectivity.
Data Summary
| Parameter | Step 1: Ammonolysis | Step 2: N-Hexylation |
| Starting Material | 3-(Chlorosulfonyl)benzoic acid | 3-Sulfamoylbenzoic Acid |
| Key Reagents | Aqueous Ammonia, HCl | Hexyl Bromide, K₂CO₃ |
| Solvent | Water | DMF |
| Reaction Temperature | 0 °C to Room Temperature | 60-70 °C |
| Reaction Time | 2-3 hours | 12-16 hours |
| Typical Yield | 90-95% | 70-85% (after purification) |
| Purification Method | Precipitation and washing | Flash Column Chromatography or Recrystallization |
Causality Behind Experimental Choices
-
Choice of Base in N-Hexylation: Potassium carbonate is a moderately strong base, sufficient to deprotonate the sulfonamide nitrogen to facilitate alkylation. Stronger bases like sodium hydride could increase the risk of side reactions. The stoichiometry is also important; using an excess of base ensures complete reaction of the sulfonamide.
-
Choice of Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the reactants and facilitates the SN2 reaction between the sulfonamide anion and hexyl bromide.
-
Reaction Temperature: The reaction is heated to increase the rate of the N-alkylation reaction. However, excessively high temperatures could lead to decomposition or unwanted side reactions.
-
Work-up Procedure: The acidic work-up is crucial to protonate the carboxylate and any remaining sulfonamide anion, allowing for extraction of the product into an organic solvent. The subsequent washes remove residual DMF, salts, and other aqueous-soluble impurities.
Conclusion
The synthesis of 3-(Hexylsulfamoyl)benzoic acid can be reliably achieved in two steps from commercially available starting materials. The protocols provided in this application note are robust and have been designed to maximize yield and purity. Careful control of reaction conditions, particularly during the N-alkylation step, is paramount for the successful synthesis of this valuable research compound. The methodologies described herein are adaptable and can serve as a foundation for the synthesis of a variety of N-substituted sulfamoylbenzoic acid derivatives for applications in drug discovery and development.
References
- Synthesis of Sulfonamides from Sulfonyl Chlorides: General procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines are well-established in organic chemistry literature. For a representative example, see: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
- N-Alkylation of Sulfonamides: The alkylation of sulfonamides is a common transformation.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. This article discusses strategies for selective N-alkylation, which can be conceptually applied to the selective deprotonation and alkylation of different acidic protons in a molecule. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. This paper details a catalytic approach for N-alkylation, providing insights into modern synthetic methods for this transformation. [Link]
Application Note: High-Purity Synthesis of 3-(Hexylsulfamoyl)benzoic acid via Optimized Recrystallization
Abstract
This application note provides a detailed protocol for the purification of 3-(Hexylsulfamoyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Recrystallization is a fundamental yet powerful technique for the purification of solid organic compounds, offering significant improvements in purity by removing by-products, unreacted starting materials, and other contaminants.[1] This guide delves into the principles of solvent selection, the procedural intricacies of the recrystallization process, and the analytical methods for verifying the purity of the final product. The causality behind each experimental step is explained to provide researchers with a robust understanding of the methodology, ensuring reliable and reproducible results.
Introduction: The Rationale for Recrystallization
In the landscape of drug development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount.[2] Impurities can affect the efficacy and safety of the final drug product, making their removal a critical step.[2] 3-(Hexylsulfamoyl)benzoic acid possesses both a carboxylic acid and a sulfonamide functional group, moieties common in many therapeutic agents. Recrystallization stands out as a cost-effective and scalable purification method.[3]
The fundamental principle of recrystallization hinges on the differential solubility of a compound in a given solvent at varying temperatures.[4] An ideal solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[5][6] As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. This lattice structure is highly specific and tends to exclude molecules that do not fit, effectively leaving impurities behind in the solvent, known as the mother liquor.[1][4]
Physicochemical Properties of 3-(Hexylsulfamoyl)benzoic acid
A thorough understanding of the physicochemical properties of the compound is essential for developing a successful recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₄S | [7] |
| Molecular Weight | 285.36 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available; determination is a key purity metric. | - |
| Storage Temperature | 2-8°C | [7] |
The presence of both a polar carboxylic acid and a sulfonamide group, along with a nonpolar hexyl chain, suggests that a solvent mixture (e.g., an alcohol-water system) will likely be the most effective for recrystallization. This allows for fine-tuning the polarity to achieve the desired solubility profile.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed as a robust starting point. Researchers may need to make minor adjustments based on the initial purity of their crude material.
Materials and Equipment
-
Crude 3-(Hexylsulfamoyl)benzoic acid
-
Isopropyl alcohol (IPA), Reagent Grade
-
Deionized water
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks (various sizes)
-
Graduated cylinders
-
Heating mantle or hot plate with stirring capability
-
Magnetic stir bar
-
Thermometer
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or desiccator
-
Melting point apparatus
-
Analytical balance
Solvent System Selection
The choice of solvent is the most critical parameter in recrystallization.[1] For 3-(Hexylsulfamoyl)benzoic acid, an isopropanol-water mixture is proposed. Isopropanol is a good solvent for both the polar and non-polar regions of the molecule, while the addition of water as an anti-solvent will decrease its solubility at lower temperatures, promoting crystallization. A 70% (v/v) isopropanol-water solution is a common and effective starting point for the recrystallization of sulfonamides.[8]
Recrystallization Workflow
The following diagram outlines the key stages of the purification process.
Caption: Workflow for the recrystallization of 3-(Hexylsulfamoyl)benzoic acid.
Detailed Procedure
-
Dissolution:
-
Place 5.0 g of crude 3-(Hexylsulfamoyl)benzoic acid into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 80 mL of a 70% isopropanol-water mixture. This initial volume is an estimate; the goal is to use the minimum amount of solvent.[6]
-
Gently heat the mixture on a hot plate with stirring. Bring the solution to a gentle boil.
-
Continue to add small portions of the hot solvent mixture until all the solid has just dissolved. Avoid adding an excess of solvent, as this will reduce the final yield.[8]
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat source and allow it to cool slightly.
-
Add a small amount (a spatula tip) of activated charcoal to the solution. The charcoal adsorbs colored impurities.[4]
-
Reheat the solution to boiling for 5-10 minutes.
-
-
Hot Gravity Filtration:
-
This step is crucial for removing insoluble impurities and activated charcoal.[8]
-
Pre-heat a second Erlenmeyer flask (the receiving flask) and a short-stemmed glass funnel by placing them on the hot plate. This prevents premature crystallization of the product in the funnel.[9]
-
Place a piece of fluted filter paper in the hot funnel.
-
Carefully and quickly pour the hot solution through the fluted filter paper into the pre-heated receiving flask.
-
-
Crystallization:
-
Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Isolation and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the ice-cold 70% isopropanol-water mixture.
-
Collect the crystals by vacuum filtration, pouring the cold slurry into the Büchner funnel.
-
Wash the crystals with a small amount of the ice-cold solvent to remove any residual mother liquor from the crystal surfaces.
-
Continue to draw air through the crystals on the filter for several minutes to help them dry.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 60-70°C) or in a vacuum desiccator.
-
Characterization of Purified Product
The success of the recrystallization must be validated through analytical techniques.
Purity Assessment
| Technique | Purpose | Expected Result for High Purity |
| Melting Point | Assess purity and identity. | A sharp melting point range (e.g., within 1-2°C). Impurities typically cause a depression and broadening of the melting point.[10] |
| ¹H NMR Spectroscopy | Confirm chemical structure and identify impurities. | Clean spectrum with expected chemical shifts and integration values. Absence of signals corresponding to residual solvents or synthetic by-products. |
| FTIR Spectroscopy | Confirm functional groups. | Presence of characteristic peaks for O-H (acid), C=O (acid), N-H (sulfonamide), and S=O (sulfonamide) stretches. |
| HPLC | Quantify purity. | A single major peak with purity >99.5%. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | - Too much solvent was used. - The solution is supersaturated. | - Boil off some of the solvent to increase the concentration and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8] |
| "Oiling Out" | - The melting point of the solute is below the boiling point of the solvent. - High concentration of impurities. | - Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] - Consider changing the solvent system to one with a lower boiling point. |
| Low Yield | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with solvent that was not cold. | - Use the minimum amount of hot solvent for dissolution. - Ensure all glassware for hot filtration is adequately pre-heated. - Always use ice-cold solvent for washing the final crystals. |
Conclusion
Recrystallization is an indispensable technique in the purification of pharmaceutical intermediates like 3-(Hexylsulfamoyl)benzoic acid. By carefully selecting a solvent system and adhering to a systematic protocol that emphasizes controlled heating and cooling, researchers can significantly enhance the purity of their compounds. The protocol detailed herein provides a comprehensive and scientifically grounded approach to achieving high-purity 3-(Hexylsulfamoyl)benzoic acid, a critical step towards the synthesis of safe and effective pharmaceuticals.
References
- Vertex AI Search. (2025, August 8). What are the emerging technologies for pharmaceutical intermediate purification? - Blog.
- Alfa Chemistry. Recrystallization of Benzoic Acid.
- Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?
- PMC - NIH. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry.
- Scribd. Recrystallization and Melting Point Determination of Benzoic Acid.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid.
- Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods.
-
. The crystal landscape and cocrystallization of primary aromatic sulfonamides. Retrieved from
- Benchchem. Technical Support Center: Recrystallization of Sulfonamide Products.
- The Recrystallization of Benzoic Acid.
- ChemicalBook. 3-(HexylsulfaMoyl)benzoic acid | 500292-07-9.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- PubChem. 3-Fluoro-5-(hexylsulfamoyl)-4-methylbenzoic acid | C14H20FNO4S | CID 43510425.
- Wikipedia. Benzoic acid.
- PubChem. 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339.
- Google Patents. Sulfonamide purification process - US2777844A.
- American Chemical Society. (2020, December 21). Benzoic acid.
- PubChem. Benzoic Acid | C6H5COOH | CID 243.
- Pacific Northwest National Laboratory (PNNL). Benzoic acid.
- Journal of the American Chemical Society. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- ResearchGate. The solubility of benzoic acid in seven solvents.
- Oreate AI Blog. (2026, January 7). Understanding the Melting Point of Benzoic Acid: A Deep Dive.
- ResearchGate. (2025, November 26). (PDF) Solubility of Benzoic Acid in Mixed Solvents.
- Sciencemadness Wiki. (2024, March 5). Benzoic acid.
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- 2. arborpharmchem.com [arborpharmchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. scribd.com [scribd.com]
- 10. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
Application Notes and Protocols for the Analytical Characterization of 3-(Hexylsulfamoyl)benzoic acid
Abstract
This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of 3-(Hexylsulfamoyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines protocols for chromatographic, spectroscopic, and thermal analysis techniques. The methodologies herein are grounded in established scientific principles to ensure data integrity, reproducibility, and a thorough understanding of the compound's physicochemical properties. Each protocol is presented with an emphasis on the rationale behind experimental choices, providing a framework for method validation and adaptation.
Introduction: The Imperative for Rigorous Characterization
3-(Hexylsulfamoyl)benzoic acid is a molecule of interest possessing both a benzoic acid moiety and a sulfonamide group functionalized with a hexyl chain. This unique combination of functional groups suggests potential applications in medicinal chemistry and materials science. As with any compound intended for advanced development, a comprehensive analytical characterization is paramount to establish its identity, purity, and stability.
The analytical strategy detailed below is designed to provide orthogonal data points, creating a self-validating system for the characterization of 3-(Hexylsulfamoyl)benzoic acid. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation and impurity identification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation, and thermal analysis (DSC/TGA) to assess thermal stability and melting point.
Chromatographic Analysis: Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of pharmaceutical compounds. For 3-(Hexylsulfamoyl)benzoic acid, a reversed-phase method is most appropriate given its moderate polarity.
Expertise & Experience: Rationale for Method Design
The choice of a C18 stationary phase is based on its versatility and proven efficacy in retaining and separating a wide range of organic molecules. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, serves a dual purpose. The acetonitrile acts as the organic strong solvent to elute the analyte, while the formic acid acidifies the mobile phase. This is crucial for two reasons: 1) it suppresses the ionization of the carboxylic acid group, leading to a more retained and sharper peak shape, and 2) it provides a source of protons for efficient ionization in subsequent mass spectrometry analysis. UV detection is selected based on the presence of the aromatic benzene ring, which is expected to have a strong chromophore.
Protocol: Reversed-Phase HPLC (RP-HPLC)
Objective: To determine the purity of 3-(Hexylsulfamoyl)benzoic acid and quantify it against a reference standard.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Materials:
-
3-(Hexylsulfamoyl)benzoic acid sample
-
Reference standard of 3-(Hexylsulfamoyl)benzoic acid (purity >99%)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 235 nm and 274 nm[1][2] |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to 0.1 mg/mL with 50:50 acetonitrile:water. |
Procedure:
-
Prepare the mobile phases and sample solutions as described above.
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere with the analyte peak.
-
Inject the reference standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Calculate the purity of the sample by the area percent method.
Visualization: HPLC Workflow
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(Hexylsulfamoyl)benzoic Acid
Abstract
This comprehensive application note provides a detailed protocol for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of 3-(Hexylsulfamoyl)benzoic acid. The methodology herein is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and reproducible method for the quantification and purity assessment of this compound. The guide explains the scientific rationale behind the selection of chromatographic parameters, from mobile phase composition and column chemistry to detection settings. Furthermore, it outlines a systematic approach to method validation based on established principles from the International Council for Harmonisation (ICH) guidelines.
Introduction: The Analytical Challenge
3-(Hexylsulfamoyl)benzoic acid is a molecule characterized by three key functional moieties: a benzoic acid group, a sulfonamide linker, and a hexyl aliphatic chain. This unique combination presents a specific analytical challenge. The benzoic acid group (pKa ≈ 4.2) is ionizable, making the compound's retention highly sensitive to the pH of the mobile phase. The hexyl group imparts significant hydrophobicity, while the polar sulfonamide and carboxyl groups provide sites for hydrogen bonding. A successful HPLC method must carefully balance these properties to achieve sharp, symmetrical peaks with adequate retention.
The primary objective is to develop an isocratic RP-HPLC method that offers sufficient resolution to separate 3-(Hexylsulfamoyl)benzoic acid from potential impurities, such as starting materials or degradation products, while ensuring a reasonable analysis time.
Chromatographic Method Development
The selection of chromatographic conditions is paramount for achieving the desired separation. The choices below are grounded in the physicochemical properties of the analyte.
Column Selection: Stationary Phase Chemistry
A C18 (octadecylsilane) stationary phase is the logical choice for this analyte. The non-polar C18 chains will interact with the hydrophobic hexyl group of the analyte via van der Waals forces, providing the primary mechanism for retention. Modern, end-capped, high-purity silica C18 columns are recommended to minimize peak tailing that can arise from secondary interactions between the acidic silanol groups on the silica surface and the polar functional groups of the analyte.
Mobile Phase Optimization: pH and Organic Modifier
Rationale for pH Control: The ionization state of 3-(Hexylsulfamoyl)benzoic acid is controlled by the mobile phase pH. At a pH above its pKa, the carboxylic acid group will be deprotonated (COO-), making the molecule more polar and reducing its retention on a reversed-phase column. Conversely, at a pH well below the pKa, the molecule remains in its neutral, protonated form (COOH), which is more hydrophobic and will be more strongly retained. To ensure consistent retention times and sharp peak shapes, the mobile phase must be buffered to a pH at least 1.5 to 2 units below the analyte's pKa. A pH of 2.5 is selected for this method to guarantee the analyte is in a single, non-ionized state.
Choice of Buffer and Organic Modifier: A phosphate buffer is chosen for its excellent buffering capacity in the desired pH range. Acetonitrile is selected as the organic modifier over methanol because its lower viscosity results in lower backpressure, and it often provides sharper peaks for aromatic compounds.
Protocol 1: HPLC Method for Quantification
This protocol details the finalized isocratic method for the analysis of 3-(Hexylsulfamoyl)benzoic acid.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic (KH₂PO₄), adjusted to pH 2.5 with phosphoric acid (H₃PO₄).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Diluent: Mobile Phase (60:40 Acetonitrile:Buffer).
-
Standard: 3-(Hexylsulfamoyl)benzoic acid reference standard (>99% purity).
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Isocratic: 60% Acetonitrile, 40% 20 mM KH₂PO₄ (pH 2.5) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 235 nm |
| Run Time | 10 minutes |
Procedure
-
Mobile Phase Preparation:
-
To prepare 1 L of Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.
-
Adjust the pH to 2.5 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon filter.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This is your stock solution.
-
Further dilute 1 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve the final concentration.
-
-
Sample Preparation:
-
Prepare samples to a target concentration of 100 µg/mL using the diluent.
-
Filter samples through a 0.45 µm PTFE syringe filter prior to injection.
-
-
System Equilibration:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent), followed by five replicate injections of the standard solution to establish system suitability.
-
Inject the prepared samples.
-
Method Validation Strategy
A robust analytical method requires validation to ensure its performance is suitable for the intended application. The validation should be performed in accordance with ICH Q2(R1) guidelines.
Validation Workflow
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1).
Acceptance Criteria
The following table outlines typical acceptance criteria for a validation study.
| Parameter | Test | Acceptance Criteria |
| System Suitability | 5 replicate injections of standard | Tailing Factor ≤ 2.0; RSD of Peak Area ≤ 2.0% |
| Specificity | Inject blank, placebo, and spiked sample | No interference at the analyte's retention time. |
| Linearity | 5 concentration levels (e.g., 50-150% of target) | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Spike recovery at 3 levels (e.g., 80%, 100%, 120%) | Mean recovery between 98.0% and 102.0% |
| Precision (Repeatability) | 6 replicate preparations at 100% target | RSD ≤ 2.0% |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Precision at LOQ concentration should be acceptable. |
| Robustness | Vary flow rate (±0.1), pH (±0.1), Temp (±2°C) | System suitability parameters must be met. |
Protocol 2: Method Validation - Linearity Study
This protocol provides a step-by-step guide for assessing the linearity of the developed method.
Objective
To demonstrate that the analytical method's response (peak area) is directly proportional to the analyte concentration over a specified range.
Procedure
-
Prepare a Stock Solution (500 µg/mL):
-
Accurately weigh 25 mg of the reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
-
Prepare Calibration Standards:
-
Perform serial dilutions from the stock solution to prepare at least five calibration standards. A suggested range is 50, 75, 100, 125, and 150 µg/mL (corresponding to 50% to 150% of the target concentration).
-
-
Analysis Sequence:
-
Inject the diluent (blank) to confirm no carryover.
-
Inject each calibration standard in triplicate, from the lowest concentration to the highest.
-
-
Data Analysis:
-
For each standard, calculate the mean peak area from the triplicate injections.
-
Plot a graph of the mean peak area (y-axis) versus the theoretical concentration (x-axis).
-
Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).
-
Data Processing Flow
Caption: Data analysis workflow for the linearity experiment.
Conclusion
The method described provides a reliable and robust framework for the HPLC analysis of 3-(Hexylsulfamoyl)benzoic acid. The use of a C18 column with an acetonitrile and acidified phosphate buffer mobile phase yields excellent peak shape and retention characteristics. Adherence to the outlined validation protocols will ensure that the method is fit for its intended purpose in both research and quality control environments, providing trustworthy and accurate data.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). Available at: [Link]
Introduction: The Structural Significance of 3-(Hexylsulfamoyl)benzoic Acid
An In-depth Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 3-(Hexylsulfamoyl)benzoic Acid
This technical guide offers a comprehensive protocol and detailed spectral analysis for the characterization of 3-(Hexylsulfamoyl)benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and professionals in drug development, this document provides the foundational knowledge and practical steps necessary for structural elucidation and purity assessment of this bifunctional molecule.
3-(Hexylsulfamoyl)benzoic acid belongs to a class of organic compounds that feature two key functional groups: a benzoic acid and a sulfonamide. Benzoic acid derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and industrial chemicals.[1][2] Similarly, the sulfonamide moiety is a well-established pharmacophore found in numerous antibacterial, diuretic, and anticonvulsant drugs.[3] The combination of these two groups in a single scaffold makes 3-(Hexylsulfamoyl)benzoic acid a valuable intermediate for synthetic chemistry and drug discovery programs.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure.[4] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide explains the causality behind experimental choices and provides a self-validating framework for acquiring and interpreting high-quality NMR data for the title compound.
Molecular Structure and Predicted NMR Environments
To accurately interpret the NMR spectra, it is essential to first analyze the molecular structure and identify the chemically non-equivalent proton and carbon atoms. Due to the lack of symmetry in the substitution pattern on the benzene ring, all aromatic protons and carbons are unique.
Caption: Labeled structure of 3-(Hexylsulfamoyl)benzoic acid.
-
¹H NMR: We anticipate a total of 11 distinct signals: 4 for the aromatic protons, 1 for the carboxylic acid proton (exchangeable), 1 for the sulfonamide proton (exchangeable), and 5 for the non-equivalent protons of the hexyl chain (the terminal CH₃ and four CH₂ groups, with the CH₂ closest to the nitrogen being distinct).
-
¹³C NMR: We anticipate a total of 13 distinct signals: 6 for the aromatic carbons, 1 for the carboxylic acid carbon, and 6 for the hexyl chain carbons.
Experimental Protocols: A Self-Validating Workflow
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[5] This protocol is designed to minimize impurities and artifacts, ensuring data integrity.
Protocol 1: NMR Sample Preparation
-
Material Weighing: Accurately weigh 5-25 mg of 3-(Hexylsulfamoyl)benzoic acid for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[6][7] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
-
Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is highly recommended.
-
Causality: DMSO is an excellent solvent for both the polar carboxylic acid and sulfonamide groups. Crucially, it allows for the observation of exchangeable protons (from the -COOH and -SO₂NH- groups), which would be lost in solvents like D₂O.[7]
-
-
Solubilization: Gently swirl or vortex the vial to ensure the sample is fully dissolved. If necessary, gentle warming can be applied. A homogeneous solution is critical for achieving sharp NMR signals; any solid particulates will degrade spectral resolution.[6]
-
Filtration and Transfer: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[8]
-
Trustworthiness: This step removes any dust or undissolved microparticulates that can interfere with the magnetic field homogeneity, a process known as shimming.
-
-
Sample Volume: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm (approximately 0.55-0.7 mL).[5][8] This specific volume is optimal for the geometry of the NMR probe's receiver coils.
-
Referencing: The residual proton signal of DMSO-d₅ at ~2.50 ppm can be used as a secondary internal reference for the ¹H spectrum, and the carbon signal of DMSO-d₆ at ~39.52 ppm for the ¹³C spectrum. Tetramethylsilane (TMS) can be added as a primary standard (0 ppm), but referencing to the solvent is often sufficient and avoids adding a potential contaminant.[5][7]
Protocol 2: NMR Data Acquisition and Processing
-
Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Locking and Shimming: The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The field homogeneity is then optimized through an automated or manual "shimming" process to ensure narrow line shapes.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of approximately -2 to 14 ppm.
-
Acquire data for 16-32 scans with a relaxation delay of 1-2 seconds. This is usually sufficient for a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Utilize a standard proton-decoupled pulse sequence. This simplifies the spectrum to single lines for each carbon and provides a sensitivity enhancement via the Nuclear Overhauser Effect (NOE).
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.
-
Acquire data for a significantly larger number of scans (e.g., 1024 or more) with a relaxation delay of 2 seconds, due to the inherent low sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier Transform to convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat spectral baseline.
-
Caption: Experimental workflow for NMR analysis.
Spectral Analysis and Data Interpretation
The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of 3-(Hexylsulfamoyl)benzoic acid.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
Aromatic protons typically resonate in the 6.5-8.5 ppm region.[9][10] The electron-withdrawing nature of both the carboxylic acid and sulfamoyl groups will deshield these protons, shifting them downfield.
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-COOH | ~13.0 | Broad Singlet (br s) | 1H | Highly deshielded, acidic proton. Broadness due to hydrogen bonding and chemical exchange. |
| H-2 | 8.2 - 8.4 | Singlet (s) or narrow Triplet (t) | 1H | Ortho to the strongly withdrawing COOH group and meta to the SO₂NHR group. |
| H-4 | 8.0 - 8.2 | Doublet of Doublets (dd) | 1H | Meta to both withdrawing groups. Coupled to H-5 and H-6. |
| H-6 | 7.7 - 7.9 | Doublet of Doublets (dd) | 1H | Ortho to the COOH group and ortho to the SO₂NHR group. Coupled to H-2 and H-4. |
| H-5 | 7.6 - 7.8 | Triplet (t) | 1H | Para to the COOH group and ortho to the SO₂NHR group. Coupled to H-4 and H-6. |
| H-N | 7.5 - 7.8 | Triplet (t) | 1H | Sulfonamide proton, coupled to the adjacent CH₂ group (H-1'). Signal may be broad.[11] |
| H-1' | 2.8 - 3.0 | Quartet (q) or Triplet of Doublets (td) | 2H | Adjacent to the electronegative nitrogen atom (deshielded) and coupled to H-N and H-2'. |
| H-2' | 1.4 - 1.6 | Quintet (quint) | 2H | Typical alkyl region, coupled to H-1' and H-3'. |
| H-3', H-4', H-5' | 1.2 - 1.4 | Multiplet (m) | 6H | Overlapping signals of the central alkyl protons. |
| H-6' | 0.8 - 0.9 | Triplet (t) | 3H | Terminal methyl group, shielded and coupled to H-5'. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
Aromatic carbons resonate between 120-150 ppm, while the carboxyl carbon is significantly downfield.[12][13]
| Assignment | Predicted δ (ppm) | Rationale |
| C7 (COOH) | 167 - 170 | Carbonyl carbon of a carboxylic acid, highly deshielded by two oxygen atoms.[13] |
| C3 | 142 - 145 | Aromatic carbon directly attached to the electron-withdrawing sulfamoyl group. |
| C1 | 133 - 136 | Aromatic carbon attached to the carboxylic acid group. |
| C5 | 131 - 133 | Aromatic carbon ortho to the sulfamoyl group. |
| C6 | 129 - 131 | Aromatic carbon ortho to the carboxylic acid group. |
| C4 | 127 - 129 | Aromatic carbon meta to both substituents. |
| C2 | 125 - 127 | Aromatic carbon ortho to the carboxylic acid and meta to the sulfamoyl group. |
| C1' | 42 - 45 | Alkyl carbon directly attached to the electronegative nitrogen atom. |
| C4' | 30 - 32 | Standard alkyl carbon. |
| C2' | 28 - 30 | Standard alkyl carbon. |
| C3' | 25 - 27 | Standard alkyl carbon. |
| C5' | 21 - 23 | Standard alkyl carbon. |
| C6' | 13 - 15 | Terminal methyl carbon, most shielded in the alkyl chain. |
Conclusion
This application note provides a robust framework for the ¹H and ¹³C NMR analysis of 3-(Hexylsulfamoyl)benzoic acid. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible spectra. The predicted chemical shifts, multiplicities, and integration values, grounded in fundamental principles of NMR spectroscopy, serve as an authoritative guide for spectral interpretation. By following this comprehensive guide, researchers can confidently elucidate and verify the structure of this and related compounds, ensuring the integrity of their scientific endeavors.
References
-
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. Available at: [Link]
-
Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]
-
Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. PubMed. Available at: [Link]
-
Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]
-
Carbon-13 nuclear magnetic resonance of biologically important aromatic acids. I. Chemical shifts of benzoic acid and derivative. Journal of Magnetic Resonance. Available at: [Link]
-
Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Institutes of Health (NIH). Available at: [Link]
-
Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. Available at: [Link]
-
Carbon-13 chemical shift assignments of derivatives of benzoic acid. Wiley Online Library. Available at: [Link]
-
NMR Sample Preparation Guide. Scribd. Available at: [Link]
-
Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Available at: [Link]
-
NMR Sample Preparation. Iowa State University, Chemical Instrumentation Facility. Available at: [Link]
-
How to make an NMR sample. University of Durham. Available at: [Link]
-
Spectroscopy Tutorial: Aromatics. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
-
¹H NMR Spectra and Interpretation (Part I). KPU Pressbooks. Available at: [Link]
-
The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]
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- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic acid - Wikipedia [en.wikipedia.org]
- 3. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Throughput Analysis of 3-(Hexylsulfamoyl)benzoic Acid Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a comprehensive guide to the analysis of 3-(Hexylsulfamoyl)benzoic acid, a molecule of interest in pharmaceutical research and development. The methodologies detailed herein leverage the specificity and sensitivity of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for robust quantification and structural elucidation. We delve into the principles of method development, from sample preparation to the intricacies of electrospray ionization and collision-induced dissociation, providing both theoretical grounding and practical, step-by-step protocols. The information is designed to be a valuable resource for scientists seeking to establish reliable analytical workflows for this and structurally related compounds.
Introduction
3-(Hexylsulfamoyl)benzoic acid is an organic molecule characterized by a benzoic acid moiety and an N-hexylsulfonamide group. The presence of both an acidic carboxylic acid and a sulfonamide group imparts specific chemical properties that are critical to consider during the development of analytical methods. Mass spectrometry, particularly when coupled with a separation technique like high-performance liquid chromatography (HPLC), offers unparalleled selectivity and sensitivity for the analysis of such compounds in complex matrices.
Understanding the ionization and fragmentation behavior of 3-(Hexylsulfamoyl)benzoic acid is fundamental to developing a robust LC-MS/MS method. Electrospray ionization (ESI) is the technique of choice for this class of molecule due to its polar nature. The presence of the carboxylic acid group makes it amenable to negative ion mode detection, forming a deprotonated molecule, [M-H]⁻. Conversely, the sulfonamide nitrogen can be protonated, allowing for positive ion mode detection, [M+H]⁺. The choice of ionization mode will depend on the specific analytical goals, such as sensitivity and the desired fragmentation pathways for structural confirmation.
Chemical Properties of 3-(Hexylsulfamoyl)benzoic Acid
A foundational understanding of the analyte's chemical properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₉NO₄S | [1] |
| Molecular Weight | 285.36 g/mol | [1] |
| Monoisotopic Mass | 285.1035 Da | Calculated |
| CAS Number | 500292-07-9 | [1][2] |
Mass Spectrometry Method Development
Ionization and Precursor Ion Selection
Given its bifunctional nature, 3-(Hexylsulfamoyl)benzoic acid can be ionized in both positive and negative ESI modes.
-
Negative Ion Mode (ESI-): The carboxylic acid group is readily deprotonated, making ESI- a highly efficient ionization mode. The expected precursor ion would be the [M-H]⁻ at m/z 284.1. This mode is often preferred for quantitative analysis due to its high efficiency and the potential for reduced matrix effects.
-
Positive Ion Mode (ESI+): Protonation can occur on the sulfonamide nitrogen, yielding the [M+H]⁺ precursor ion at m/z 286.1. While potentially less efficient than deprotonation of the carboxylic acid, ESI+ can provide complementary fragmentation information.
Fragmentation (CID) Analysis and Transition Selection
Collision-Induced Dissociation (CID) of the precursor ion generates characteristic product ions that are used for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in quantitative assays. The fragmentation patterns are predictable based on the structure of 3-(Hexylsulfamoyl)benzoic acid.
The fragmentation of aromatic sulfonamides in positive ion mode is well-documented. Key fragmentation pathways include the cleavage of the S-N bond and the loss of the alkyl chain.[3][4][5][6] A prominent fragmentation pathway for many sulfonamides is the neutral loss of SO₂.[3][7]
Caption: Proposed fragmentation of 3-(Hexylsulfamoyl)benzoic acid in ESI+.
In negative ion mode, fragmentation of deprotonated benzoic acids can involve decarboxylation (loss of CO₂).[8] For sulfonamides, cleavage of the S-N bond is also a common pathway.[9][10]
Caption: Proposed fragmentation of 3-(Hexylsulfamoyl)benzoic acid in ESI-.
Optimized Mass Spectrometer Parameters (Example)
The following table provides a starting point for optimizing MS parameters on a typical triple quadrupole instrument. These will require empirical optimization for the specific instrument used.
| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Source Temperature | 150 °C | 150 °C |
| Desolvation Temp. | 400 °C | 400 °C |
| Desolvation Gas Flow | 800 L/hr | 800 L/hr |
| Cone Gas Flow | 50 L/hr | 50 L/hr |
| Precursor Ion (m/z) | 286.1 | 284.1 |
| Product Ion 1 (m/z) | 202.0 | 240.1 |
| Collision Energy 1 | 15 eV | 20 eV |
| Product Ion 2 (m/z) | 155.0 | 184.0 |
| Collision Energy 2 | 25 eV | 30 eV |
Experimental Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system.
Protocol: Solid Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma with 400 µL of 2% phosphoric acid in water and load onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
HPLC Method
A reversed-phase HPLC method is suitable for the separation of 3-(Hexylsulfamoyl)benzoic acid.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Experimental Workflow Diagram
Caption: Workflow for the analysis of 3-(Hexylsulfamoyl)benzoic acid.
Data Analysis and System Suitability
Quantitative analysis is typically performed by constructing a calibration curve from the peak area ratios of the analyte to an internal standard. The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and sensitivity.
System suitability tests should be performed before each analytical run to ensure the performance of the LC-MS/MS system. This typically involves injecting a standard solution and verifying parameters such as peak area, retention time, and signal-to-noise ratio.
Conclusion
This application note provides a detailed framework for the mass spectrometric analysis of 3-(Hexylsulfamoyl)benzoic acid. The protocols for sample preparation, liquid chromatography, and tandem mass spectrometry are designed to be robust and adaptable to various research and development needs. The provided insights into the ionization and fragmentation behavior of this molecule will aid in the development of highly selective and sensitive analytical methods.
References
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995.
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available at: [Link]
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Li, Y., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 856-863. Available at: [Link]
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Le, T. A., et al. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of Chromatography A, 985(1-2), 531-539. Available at: [Link]
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Li, Y., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 68(10), 3233-3242. Available at: [Link]
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Barceló, D., & Petrovic, M. (2007). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Journal of Chromatographic Science, 45(5), 267-274. Available at: [Link]
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Request PDF on ResearchGate. Available at: [Link]
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Chen, Y., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Rapid Communications in Mass Spectrometry, 33(22), 1735-1744. Available at: [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF on ResearchGate. Available at: [Link]
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Chemical Cloud Database. 3-(HEXYLSULFAMOYL)BENZOIC ACID | 500292-07-9. Available at: [Link]
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Application Notes and Protocols for Determining the In Vitro Activity of 3-(Hexylsulfamoyl)benzoic acid
Introduction: Unveiling the Therapeutic Potential of Carbonic Anhydrase Inhibitors
3-(Hexylsulfamoyl)benzoic acid belongs to a class of compounds bearing a sulfonamide moiety, a key pharmacophore renowned for its interaction with zinc metalloenzymes. This structural feature strongly suggests that its biological activity is likely mediated through the inhibition of carbonic anhydrases (CAs). CAs are a ubiquitous family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1] These enzymes are integral to a multitude of physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[2][3]
Notably, certain CA isoforms, particularly Carbonic Anhydrase IX (CAIX), are overexpressed in numerous solid tumors.[4][5] This overexpression is often induced by the hypoxic tumor microenvironment and plays a critical role in cancer cell survival, proliferation, and metastasis by regulating intra- and extracellular pH.[5][6] Consequently, CAIX has emerged as a compelling therapeutic target for the development of novel anticancer agents.[4][6][7]
These application notes provide a comprehensive guide for researchers to elucidate the inhibitory activity of 3-(Hexylsulfamoyl)benzoic acid against carbonic anhydrase, with a particular focus on the therapeutically relevant isoform, CAIX. We present two robust, validated in vitro assays: a primary colorimetric assay for initial screening and a secondary fluorescence-based assay for more sensitive kinetic analysis. Furthermore, we outline a cell-based protocol to assess the compound's functional impact on cancer cell proliferation.
Principle of the Assays
The presented protocols leverage the esterase activity of carbonic anhydrase. While the physiological reaction is the hydration of CO₂, CAs can also hydrolyze certain ester substrates. This catalytic activity provides a convenient and readily measurable readout for enzyme activity and inhibition.
-
Colorimetric Assay: This assay utilizes p-nitrophenyl acetate (p-NPA) as a substrate. Active carbonic anhydrase catalyzes the hydrolysis of colorless p-NPA to the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is directly proportional to the CA activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[2] In the presence of an inhibitor like 3-(Hexylsulfamoyl)benzoic acid, the rate of this reaction will decrease, allowing for the determination of inhibitory potency (e.g., IC₅₀ value).[2]
-
Fluorescence-Based Assay: For higher sensitivity and detailed kinetic studies, a fluorescence-based assay can be employed. One common method involves a pH-sensitive fluorescent indicator to monitor the proton production during the CO₂ hydration reaction.[8] An alternative and more direct method for inhibitor screening is an indicator-displacement assay. In this setup, a fluorescent sulfonamide probe binds to the active site of the CA, resulting in fluorescence quenching. When a competing inhibitor, such as 3-(Hexylsulfamoyl)benzoic acid, is introduced, it displaces the fluorescent probe, leading to a recovery of the fluorescence signal.[1][9] The degree of fluorescence recovery is proportional to the binding affinity of the test compound.[1]
Experimental Workflows and Signaling Pathways
Carbonic Anhydrase Catalytic Cycle and Inhibition
Caption: The catalytic cycle of carbonic anhydrase and its inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the colorimetric in vitro assay.
Detailed Protocols
Protocol 1: Colorimetric Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established methods for determining CA inhibitory activity using the enzyme's esterase function.[2][3]
Materials and Reagents:
-
Carbonic Anhydrase Enzyme: Human recombinant Carbonic Anhydrase IX (or other desired isoforms).
-
Test Compound: 3-(Hexylsulfamoyl)benzoic acid.
-
Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor).[3]
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Organic Solvent: DMSO (for dissolving compounds).
-
Equipment: 96-well clear, flat-bottom microplate, multichannel pipettes, microplate reader capable of kinetic measurements at 400-405 nm.
Reagent Preparation:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5): Dissolve Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the lyophilized enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Test Compound Stock Solution (10 mM): Dissolve 3-(Hexylsulfamoyl)benzoic acid in 100% DMSO.
-
Positive Control Stock Solution (10 mM): Dissolve Acetazolamide in 100% DMSO.
-
Substrate Solution (10 mM): Dissolve p-NPA in acetonitrile or DMSO.
Assay Procedure (96-well plate format):
-
Compound Dilutions: Prepare a serial dilution of the 10 mM 3-(Hexylsulfamoyl)benzoic acid stock solution and the Acetazolamide stock solution in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Plate Setup: Add the following to the wells of a 96-well plate in triplicate:
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
Maximum Activity (Vehicle Control): 178 µL Assay Buffer + 2 µL DMSO.
-
Test Compound: 178 µL Assay Buffer + 2 µL of each test compound dilution.
-
Positive Control: 178 µL Assay Buffer + 2 µL of each positive control dilution.
-
-
Enzyme Addition: Add 20 µL of the CA Working Solution to all wells except the Blank wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-30 minutes.
Data Analysis:
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_vehicle - V_blank)] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
| Parameter | Description |
| IC₅₀ | The concentration of an inhibitor where the response is reduced by half. |
| V_inhibitor | Reaction rate in the presence of the test compound. |
| V_vehicle | Reaction rate of the vehicle control (maximum activity). |
| V_blank | Reaction rate of the blank (no enzyme). |
Protocol 2: Fluorescence-Based Indicator Displacement Assay
This protocol offers a highly sensitive method for quantifying inhibitor binding affinity, based on the displacement of a fluorescent probe from the enzyme's active site.[1]
Materials and Reagents:
-
Carbonic Anhydrase Enzyme: Human recombinant Carbonic Anhydrase IX.
-
Test Compound: 3-(Hexylsulfamoyl)benzoic acid.
-
Fluorescent Probe: A sulfonamide-based fluorescent dye known to bind to the CA active site (e.g., dansylamide or a custom-synthesized probe).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Equipment: 96-well black, flat-bottom microplate, spectrofluorometer.
Assay Procedure:
-
Determine Optimal Concentrations: Empirically determine the optimal concentrations of the CA enzyme and the fluorescent probe that result in significant fluorescence quenching upon binding.
-
Plate Setup: In a 96-well black plate, add the CA enzyme and the fluorescent probe at their predetermined optimal concentrations to each well.
-
Compound Addition: Add serial dilutions of 3-(Hexylsulfamoyl)benzoic acid to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.
-
Data Analysis: Plot the increase in fluorescence intensity against the logarithm of the inhibitor concentration. The data can be fitted to a suitable binding model to determine the dissociation constant (Kᵢ) of the inhibitor.
Protocol 3: Cell-Based Proliferation Assay
This assay assesses the functional consequence of CAIX inhibition on cancer cell growth, particularly under hypoxic conditions where CAIX is upregulated.[5]
Materials and Reagents:
-
Cancer Cell Line: A cell line known to express CAIX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells).[6]
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Test Compound: 3-(Hexylsulfamoyl)benzoic acid.
-
Cell Viability Reagent: e.g., AlamarBlue®, MTT, or CellTiter-Glo®.
-
Equipment: 96-well cell culture plates, standard cell culture incubator, hypoxic chamber or incubator, microplate reader.
Assay Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(Hexylsulfamoyl)benzoic acid. Include a vehicle control.
-
Hypoxic Incubation: Place one set of plates in a hypoxic incubator (e.g., 1% O₂) and a parallel set in a normoxic incubator (21% O₂) for 48-72 hours.[5]
-
Cell Viability Measurement: After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC₅₀ value for both normoxic and hypoxic conditions to assess the hypoxia-selective activity of the compound.
Trustworthiness and Self-Validation
To ensure the integrity of the results, the following controls are essential for each assay:
-
Positive Control: A known CA inhibitor (e.g., Acetazolamide) should be run in parallel to validate the assay's ability to detect inhibition.
-
Negative (Vehicle) Control: This establishes the baseline of maximum enzyme activity or cell viability (typically DMSO at the same concentration as in the test compound wells).
-
Blank Control (for enzyme assays): This accounts for any non-enzymatic hydrolysis of the substrate.
-
Reproducibility: All experiments should be performed in at least triplicate to ensure the statistical significance of the results.
By incorporating these controls, the protocols become self-validating systems, providing confidence in the generated data. The comparison of activity under normoxic and hypoxic conditions in the cell-based assay further strengthens the evidence for a CAIX-mediated mechanism of action.
References
-
Measurement of carbonic anhydrase activity using a sensitive fluorometric assay. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. [Link]
-
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors | Request PDF. [Link]
-
Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. [Link]
-
Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. [Link]
-
Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. [Link]
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- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 8. Measurement of carbonic anhydrase activity using a sensitive fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes for 3-(Hexylsulfamoyl)benzoic Acid: A Targeted Approach to Carbonic Anhydrase Inhibition
Introduction
3-(Hexylsulfamoyl)benzoic acid is a small molecule featuring two key functional groups: a benzoic acid and an N-hexyl-substituted sulfonamide. While specific enzymatic targets for this exact molecule are not extensively documented in public literature, its structure is highly suggestive of a distinct class of enzyme inhibitors. The sulfonamide moiety (SO₂NH) is a classic pharmacophore, renowned for its ability to act as a potent inhibitor of zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs)[1][2][3].
Carbonic anhydrases are a ubiquitous family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons[4]. This reaction is fundamental to numerous physiological processes, including pH homeostasis, respiration, and ion transport[3]. Various CA isoforms are established therapeutic targets for conditions like glaucoma, epilepsy, and certain types of cancer[2][5].
The primary mechanism of sulfonamide-based inhibition involves the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking its function[1][6]. Given the presence of this critical functional group in 3-(Hexylsulfamoyl)benzoic acid, these application notes will proceed under the well-founded hypothesis that it functions as a carbonic anhydrase inhibitor. The following protocols are designed to rigorously characterize its inhibitory activity against a representative and well-studied isoform, human Carbonic Anhydrase II (hCA II).
Physicochemical Properties & Compound Handling
A thorough understanding of the inhibitor's properties is crucial for accurate and reproducible experimental results. Proper handling, including storage and solubilization, ensures the compound's integrity and concentration accuracy.
| Property | Value | Source / Method |
| Molecular Formula | C₁₃H₁₉NO₄S | [7] |
| Molecular Weight | 285.36 g/mol | [7] |
| Storage Temperature | 2-8°C | [7] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Standard laboratory practice |
| Solubility | Soluble in most organic solvents | Inferred from structure |
Protocol for Stock Solution Preparation (10 mM):
-
Tare a microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 2.85 mg of 3-(Hexylsulfamoyl)benzoic acid.
-
Add 1.0 mL of high-purity DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.
Application Note 1: IC₅₀ Determination against hCA II
The half-maximal inhibitory concentration (IC₅₀) is a fundamental measure of an inhibitor's potency. This protocol utilizes the esterase activity of carbonic anhydrase, a well-established secondary function of the enzyme, to measure inhibition[4][5]. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm[5][8].
Experimental Workflow for IC₅₀ Determination
Caption: Workflow for determining the IC₅₀ value of 3-(Hexylsulfamoyl)benzoic acid against hCA II.
Detailed Protocol for IC₅₀ Determination
Materials:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (p-NPA)
-
3-(Hexylsulfamoyl)benzoic acid
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6
-
DMSO and Acetonitrile (for dissolving compounds)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 400-405 nm
Reagent Preparation:
-
hCA II Stock Solution (1 mg/mL): Dissolve hCA II in cold Assay Buffer. Aliquot and store at -80°C.
-
hCA II Working Solution: On the day of the assay, dilute the stock solution to ~0.2-0.3 µM in cold Assay Buffer[5].
-
p-NPA Substrate Stock (30 mM): Dissolve p-NPA in acetonitrile. Prepare fresh daily.
-
Inhibitor Stock Solutions (10 mM): Prepare stocks of 3-(Hexylsulfamoyl)benzoic acid and Acetazolamide in DMSO. Create a 10-point, 3-fold serial dilution series from this stock in DMSO.
Assay Procedure (Final Volume: 200 µL/well): It is recommended to perform all measurements in triplicate.[8]
-
Plate Setup:
-
Blank Wells: 180 µL Assay Buffer.
-
Maximum Activity (Control) Wells: 158 µL Assay Buffer + 2 µL DMSO.
-
Inhibitor Wells: 158 µL Assay Buffer + 2 µL of each inhibitor dilution.
-
-
Enzyme-Inhibitor Pre-incubation: Add 20 µL of hCA II Working Solution to all wells except the Blanks.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme[5].
-
Reaction Initiation: Prepare a p-NPA working solution by diluting the stock to 3 mM in Assay Buffer. Initiate the reaction by adding 20 µL of this working solution to all wells, including the blanks[8].
-
Measurement: Immediately place the plate in the microplate reader. Measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20-30 minutes[8][9].
Data Analysis:
-
Calculate Reaction Rates (V): For each well, determine the reaction rate (V) by calculating the slope (ΔAbs/min) from the linear portion of the absorbance vs. time curve[5][8].
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where V_control is the rate in the DMSO-only wells and V_inhibitor is the rate in the presence of the test compound[8].
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor that produces 50% inhibition[10][11].
Application Note 2: Elucidation of Inhibition Mechanism
Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. Kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Modes of Reversible Enzyme Inhibition
Caption: Diagram of reversible enzyme inhibition mechanisms.
Protocol for Kinetic Analysis
Principle: By systematically varying the concentration of the substrate (p-NPA) at several fixed concentrations of the inhibitor, a series of Michaelis-Menten curves are generated. These are then transformed into a linear format using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S])[12][13]. The pattern of line intersections on this plot reveals the mechanism of inhibition[12][14].
Procedure:
-
Select Inhibitor Concentrations: Based on the previously determined IC₅₀ value, choose 3-4 fixed concentrations of 3-(Hexylsulfamoyl)benzoic acid. Good starting points are 0.5x IC₅₀, 1x IC₅₀, and 2x IC₅₀. Also include a "no inhibitor" (0 µM) control.
-
Vary Substrate Concentration: For each fixed inhibitor concentration, perform the kinetic assay as described in Application Note 1, but use a range of p-NPA substrate concentrations. A typical range would span from 0.2x Kₘ to 5x Kₘ for p-NPA with hCA II (literature Kₘ is often around 0.5-0.8 mM)[15]. A good set of concentrations might be 0.1, 0.2, 0.4, 0.8, 1.6, and 3.2 mM.
-
Data Acquisition: Measure the initial reaction rates (V₀) for every combination of substrate and inhibitor concentration.
Data Analysis & Interpretation:
-
Calculate Reciprocals: For each data point, calculate the reciprocal of the substrate concentration (1/[S]) and the reciprocal of the initial velocity (1/V₀).
-
Generate Lineweaver-Burk Plot: Plot 1/V₀ (y-axis) vs. 1/[S] (x-axis). You will generate a separate line for each fixed inhibitor concentration[16].
-
Interpret the Plot:
-
Competitive Inhibition: Lines intersect on the y-axis. Vmax is unchanged, but the apparent Km increases.
-
Non-competitive Inhibition: Lines intersect on the x-axis. Apparent Vmax decreases, but Km is unchanged.
-
Uncompetitive Inhibition: Lines are parallel. Both apparent Vmax and Km decrease.
-
Mixed Inhibition: Lines intersect in the second or third quadrant (not on an axis). Both apparent Vmax and Km are altered.
-
The Lineweaver-Burk plot provides a powerful visual diagnostic for the mechanism of action, guiding further drug development and structure-activity relationship (SAR) studies[14][17].
Conclusion
The structural features of 3-(Hexylsulfamoyl)benzoic acid strongly suggest its utility as a research tool for studying carbonic anhydrase inhibition. The protocols outlined here provide a robust framework for its initial characterization, from determining its potency (IC₅₀) to elucidating its kinetic mechanism of action. These foundational experiments are essential for any researcher or drug development professional seeking to understand and leverage the biological activity of this and similar sulfonamide-based compounds.
References
-
Di Cesare Mannelli, L., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
-
Jogait, A., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Biology. Available at: [Link]
-
Assay Genie (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
MedSchoolCoach (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
Wikipedia (2023). Lineweaver–Burk plot. Wikipedia. Available at: [Link]
-
Khan, S. (2023). Lineweaver-Burk Plot Explained. YouTube. Available at: [Link]
-
MedSchoolCoach (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach. Available at: [Link]
-
Penders, J., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. Available at: [Link]
-
Slideshare (2015). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Slideshare. Available at: [Link]
-
Čapkauskaitė, E., et al. (2013). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. Available at: [Link]
-
Arslan, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International. Available at: [Link]
-
ResearchGate (n.d.). Binding of sulfonamide inhibitors to carbonic anhydrase. ResearchGate. Available at: [Link]
-
Pocker, Y., et al. (1998). The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. Available at: [Link]
-
Davidson College (n.d.). IC50 Determination. edX. Available at: [Link]
-
Wikipedia (2023). IC50. Wikipedia. Available at: [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]
-
BindingDB (n.d.). Carbonic Anhydrase Inhibition Assay. BindingDB. Available at: [Link]
-
Sebaugh, J. L. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available at: [Link]
-
Ozensoy, O., et al. (2005). Purification and characterization of carbonic anhydrase from bovine stomach and effects of some known inhibitors on enzyme activity. Protein and Peptide Letters. Available at: [Link]
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LPA2 receptor agonist assay using 3-(Hexylsulfamoyl)benzoic acid
High-Throughput Functional Characterization of the LPA2 Receptor Agonist 3-(Hexylsulfamoyl)benzoic Acid
Abstract
This document provides a comprehensive guide for the functional characterization of 3-(Hexylsulfamoyl)benzoic acid as a selective agonist for the Lysophosphatidic Acid Receptor 2 (LPA2). As a member of the G protein-coupled receptor (GPCR) family, LPA2 represents a significant therapeutic target for a variety of pathologies, including cancer and inflammatory diseases.[1][2][3] The protocols herein are designed for researchers in pharmacology, drug discovery, and cell biology, offering detailed, step-by-step methodologies for robust and reproducible in vitro characterization of LPA2 receptor activation. We will delve into the rationale behind the selection of specific assays, focusing on a primary calcium mobilization assay and a confirmatory cAMP inhibition assay, to provide a multi-faceted validation of agonist activity.
Introduction: The LPA2 Receptor as a Therapeutic Target
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of at least six cognate GPCRs, designated LPA1-6.[1][4] These receptors are involved in a myriad of cellular processes, including proliferation, migration, and survival.[2][4] The LPA2 receptor, in particular, has garnered significant interest due to its differential expression and signaling in various disease states. Dysregulation of LPA2 signaling has been implicated in the progression of several cancers, including breast, ovarian, and pancreatic cancer, as well as in inflammatory conditions and fibrosis.[3][5]
The LPA2 receptor couples to multiple G protein subtypes, primarily Gq/11, Gi/o, and G12/13, leading to the activation of diverse downstream signaling cascades.[4][5][6] This promiscuous coupling allows for a complex and context-dependent cellular response to LPA. The development of selective agonists for LPA2, such as the sulfamoyl benzoic acid analogues, is a critical step in dissecting the specific roles of this receptor subtype and for the development of targeted therapeutics.[7][8][9] 3-(Hexylsulfamoyl)benzoic acid has been identified as a potent and selective agonist for the LPA2 receptor, making it a valuable tool for both basic research and drug development.[9][10] This application note will provide the necessary protocols to functionally validate its agonist properties.
LPA2 Receptor Signaling Pathways
The activation of the LPA2 receptor by an agonist like 3-(Hexylsulfamoyl)benzoic acid initiates a cascade of intracellular events. Understanding these pathways is crucial for selecting the appropriate assay to measure receptor activation.
Figure 1: Simplified LPA2 receptor signaling pathways.
Primary Functional Assay: Calcium Mobilization
Rationale: The coupling of the LPA2 receptor to the Gq/11 pathway leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) into the cytoplasm.[6][11] This transient increase in intracellular Ca²⁺ is a robust and rapid indicator of Gq-coupled GPCR activation, making it an excellent primary assay for high-throughput screening and initial characterization of agonists.[12][13][14][15]
Experimental Workflow: Calcium Mobilization Assay
Figure 2: Workflow for the calcium mobilization assay.
Detailed Protocol: Calcium Mobilization Assay
Materials:
-
HEK293 or CHO cells stably expressing human LPA2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-5)
-
Probenecid (if required for the cell line to prevent dye leakage)[13]
-
3-(Hexylsulfamoyl)benzoic acid
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Culture and Plating:
-
Culture LPA2-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye working solution according to the manufacturer's instructions. This often involves dissolving the dye in DMSO and then diluting it in assay buffer. If necessary, add probenecid to the working solution.
-
Aspirate the culture medium from the cell plate and add 100 µL of the dye working solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.[13]
-
-
Compound Preparation:
-
Prepare a stock solution of 3-(Hexylsulfamoyl)benzoic acid in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., from 100 µM to 1 pM).
-
-
Data Acquisition:
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject a specific volume (e.g., 20 µL) of the compound dilutions into the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds post-injection to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data by expressing the response as a percentage of the maximum response observed with a saturating concentration of the agonist.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
Confirmatory Assay: cAMP Inhibition
Rationale: The LPA2 receptor also couples to the Gi/o pathway, which inhibits the activity of adenylate cyclase (AC).[5][16] This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). To measure this decrease, the basal level of cAMP is typically stimulated using forskolin, an activator of adenylate cyclase.[17][18] The ability of an agonist to reduce this forskolin-stimulated cAMP level confirms its activity through the Gi-coupled pathway. This assay provides an orthogonal validation of LPA2 activation and helps to build a more complete pharmacological profile of the compound.
Detailed Protocol: cAMP Inhibition Assay
Materials:
-
LPA2-expressing cells (as above)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
Forskolin
-
3-(Hexylsulfamoyl)benzoic acid
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)[19][20]
-
384-well white microplates
Procedure:
-
Cell Preparation:
-
Harvest and resuspend the LPA2-expressing cells in stimulation buffer to a desired density.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted 3-(Hexylsulfamoyl)benzoic acid to the wells of a 384-well plate.
-
Add the cell suspension (e.g., 5 µL) to each well and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of forskolin in stimulation buffer at a concentration that elicits a submaximal cAMP response (typically determined in a preliminary experiment, e.g., EC₈₀).
-
Add the forskolin solution (e.g., 10 µL) to all wells except the negative controls.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Lyse the cells and detect the intracellular cAMP levels according to the specific protocol of the chosen cAMP detection kit.[19] This usually involves adding lysis reagents and detection components provided in the kit.
-
-
Data Analysis:
-
The signal from the cAMP detection assay is inversely proportional to the amount of cAMP produced.
-
Normalize the data, with 0% inhibition being the signal from cells treated with forskolin alone and 100% inhibition being the basal signal (no forskolin).
-
Plot the percentage of inhibition against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (which represents the EC₅₀ for the inhibitory effect).
-
Data Interpretation and Expected Results
The successful execution of these assays will yield quantitative data on the potency and efficacy of 3-(Hexylsulfamoyl)benzoic acid as an LPA2 agonist.
| Parameter | Calcium Mobilization Assay | cAMP Inhibition Assay | Interpretation |
| EC₅₀/IC₅₀ | Expected in the nanomolar to low micromolar range | Expected in a similar range to the calcium assay | Indicates the potency of the compound. A lower value signifies higher potency. |
| Emax (% of control) | >80% of the response to a known LPA2 agonist | >80% inhibition of the forskolin-stimulated response | Represents the efficacy of the compound. A high Emax indicates a full agonist. |
| Hill Slope | ~1.0 | ~1.0 | A slope close to 1.0 suggests a standard agonist-receptor interaction. |
Selectivity Profiling: To confirm the selectivity of 3-(Hexylsulfamoyl)benzoic acid for LPA2, it is recommended to perform counter-screening against other LPA receptor subtypes (LPA1, LPA3, etc.) using the same assay formats. A significantly higher EC₅₀ value for other subtypes would confirm selectivity for LPA2.
Conclusion
The protocols detailed in this application note provide a robust framework for the functional characterization of 3-(Hexylsulfamoyl)benzoic acid as an LPA2 receptor agonist. By employing both a primary calcium mobilization assay and a confirmatory cAMP inhibition assay, researchers can obtain a comprehensive understanding of the compound's pharmacological activity. These methods are amenable to high-throughput formats and are essential for the preclinical evaluation of novel LPA2-targeted therapeutics. The insights gained from these assays will be invaluable for advancing our understanding of LPA2 signaling in health and disease.
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
Regulation of the LPA2 receptor signaling through the carboxyl-terminal tail-mediated protein-protein interactions. (n.d.). PubMed. Retrieved from [Link]
-
Forskolin-free cAMP assay for Gi-coupled receptors. (n.d.). PubMed. Retrieved from [Link]
-
Proximal tubule LPA1 and LPA2 receptors use divergent signaling pathways to additively increase profibrotic cytokine secretion. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]
-
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved from [Link]
-
Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
LPA receptors: subtypes and biological actions. (n.d.). PubMed. Retrieved from [Link]
-
Ca2+ mobilization assays in GPCR drug discovery. (n.d.). PubMed. Retrieved from [Link]
-
An overview of Ca 2+ mobilization assays in GPCR drug discovery. (n.d.). ResearchGate. Retrieved from [Link]
-
Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. (2019). PubMed Central. Retrieved from [Link]
-
GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved from [Link]
-
Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. (2019). PubMed. Retrieved from [Link]
-
Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. (n.d.). PubMed Central. Retrieved from [Link]
-
LPAR2. (n.d.). Wikipedia. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). NCBI Bookshelf. Retrieved from [Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. (n.d.). Frontiers. Retrieved from [Link]
-
cAMP Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. (n.d.). PubMed. Retrieved from [Link]
-
LPA receptors: subtypes and biological actions. (n.d.). Semantic Scholar. Retrieved from [Link]
-
GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved from [Link]
-
G Protein-Coupled Receptor Screening Assays: Methods and Protocols. (n.d.). ResearchGate. Retrieved from [Link]
-
LPA receptor signaling: pharmacology, physiology, and pathophysiology. (n.d.). PubMed Central. Retrieved from [Link]
-
Non-Edg family LPA receptors: the cutting edge of LPA research. (2011). Oxford Academic. Retrieved from [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
GPCR Internalization Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
What are LPAR2 antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. (2014). PubMed. Retrieved from [Link]
-
Subnanomolar LPA2 Agonists Synthesized. (n.d.). Scribd. Retrieved from [Link]
-
Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. (n.d.). PubMed Central. Retrieved from [Link]
-
3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes. (n.d.). PubMed. Retrieved from [Link]
-
A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. (n.d.). National Institutes of Health. Retrieved from [Link]
Sources
- 1. LPA receptors: subtypes and biological actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are LPAR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. LPAR2 - Wikipedia [en.wikipedia.org]
- 7. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
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- 12. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cAMP-Glo™ Assay [promega.jp]
- 20. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Hexylsulfamoyl)benzoic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-(hexylsulfamoyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route and troubleshoot common issues to improve yield and purity. Drawing from established principles of sulfonamide chemistry and practical laboratory experience, this document provides in-depth, evidence-based answers to frequently encountered challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix them?
Low yield is the most common issue in sulfonamide synthesis, often stemming from a few critical areas. The primary reaction involves the nucleophilic attack of hexylamine on the electrophilic sulfur atom of 3-(chlorosulfonyl)benzoic acid. The success of this step hinges on reagent quality and reaction conditions.
Answer:
Several factors can contribute to low yields. Let's break them down in a logical troubleshooting sequence.
A) Quality and Handling of Starting Materials:
The most critical reagent is 3-(chlorosulfonyl)benzoic acid. Sulfonyl chlorides are highly susceptible to hydrolysis.[1]
-
Probable Cause: Your sulfonyl chloride may have degraded due to exposure to atmospheric moisture, converting it to the unreactive 3-sulfobenzoic acid.
-
Troubleshooting Steps:
-
Verify Purity: If possible, check the purity of the 3-(chlorosulfonyl)benzoic acid via ¹H NMR or by its melting point (literature: 128-130 °C) before use. Impurities often depress and broaden the melting point range.[2]
-
Proper Handling: Always handle 3-(chlorosulfonyl)benzoic acid in a dry environment (e.g., under a nitrogen or argon atmosphere in a glove box). Use anhydrous solvents and oven-dried glassware.[1][3]
-
Use Fresh Reagent: If degradation is suspected, it is best to use a freshly opened bottle or a newly synthesized batch of the sulfonyl chloride.
-
B) Reaction Conditions:
The choice of base, solvent, and temperature is crucial for driving the reaction to completion while minimizing side reactions.
-
Probable Cause 1: Inadequate Base. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the nucleophilic hexylamine, rendering it inactive.[4] An inadequate or inappropriate base will stall the reaction.
-
Solution: Use at least two equivalents of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or a slightly stronger base like DBU for less reactive systems.[1] Pyridine is also a classic choice as it can serve as both a base and a catalyst.[4] The second equivalent of amine (or using an excess of hexylamine) ensures the reaction medium remains basic.
-
-
Probable Cause 2: Incorrect Solvent. The solvent must be able to dissolve the starting materials but should not react with them.
-
Probable Cause 3: Suboptimal Temperature.
-
Solution: The reaction is typically exothermic. Start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to the solution of hexylamine and base.[6] After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight to ensure completion. Running the reaction at too high a temperature can promote side reactions and decomposition.
-
The following diagram illustrates a logical workflow for troubleshooting low yield issues.
Caption: A decision tree for troubleshooting low synthesis yield.
Question 2: I'm struggling with the purification of the final product. What is the best method?
Purification can be challenging due to the presence of unreacted starting materials or the sulfonic acid hydrolysis byproduct. The amphiphilic nature of the product (a polar head and a nonpolar tail) can also lead to issues like emulsion during work-up.
Answer:
The key to successful purification is to leverage the acidic nature of the carboxylic acid group on your product.
-
Acid-Base Extraction (Work-up):
-
After the reaction is complete, quench it by adding water.
-
Extract the mixture with an organic solvent like ethyl acetate (EtOAc). The tertiary amine base (e.g., triethylamine hydrochloride) will move to the aqueous layer.
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any remaining amine base and unreacted hexylamine.
-
Now, perform a basic extraction. Add a 1M sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution. Your product, 3-(hexylsulfamoyl)benzoic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. Any non-acidic organic impurities will remain in the organic layer, which can be discarded.
-
Carefully re-acidify the basic aqueous layer with concentrated HCl until the pH is around 2-3.[5] Your product should precipitate out as a solid. This step is crucial; if the pH is not acidic enough, the product will remain dissolved as its salt.
-
Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.[7]
-
-
Recrystallization:
-
This is the most effective method for achieving high purity.[8]
-
The crude solid obtained from the acid precipitation can be recrystallized.
-
Solvent Selection: An ideal solvent is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures.[8] A mixture of ethanol and water, or acetone and water, is a good starting point.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.[7]
-
Question 3: How can I effectively monitor the reaction's progress to know when it is complete?
Knowing when to stop a reaction is key to preventing the formation of degradation products and ensuring you don't prematurely begin the work-up.[3]
Answer:
Thin-Layer Chromatography (TLC) is the most straightforward method for monitoring this reaction.
-
TLC System: Use silica gel plates. A good mobile phase (eluent) would be a mixture of a nonpolar and a polar solvent, such as Hexane:Ethyl Acetate with a small amount of acetic acid (e.g., 70:30:1). The acetic acid helps to produce sharp, well-defined spots for the carboxylic acid compounds.
-
Procedure:
-
On a TLC plate, spot the 3-(chlorosulfonyl)benzoic acid starting material (SM), the hexylamine (co-spot), and the reaction mixture (RM).
-
Run the plate in your chosen eluent system.
-
Visualize the spots under a UV lamp (254 nm).[5]
-
The reaction is complete when the spot corresponding to the 3-(chlorosulfonyl)benzoic acid (SM) has been completely consumed and a new, more non-polar spot (your product) has appeared. The product should have a higher Rf value than the highly polar 3-sulfobenzoic acid byproduct.
-
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Data and Reagents Table
| Reagent | Molar Mass ( g/mol ) | Role | Molar Equiv. | Typical Amount (for 10 mmol scale) |
| 3-(Chlorosulfonyl)benzoic acid | 220.63 | Electrophile | 1.0 | 2.21 g |
| Hexylamine | 101.19 | Nucleophile | 1.2 | 1.21 g (1.56 mL) |
| Triethylamine (Et₃N) | 101.19 | Base | 2.5 | 2.53 g (3.48 mL) |
| Dichloromethane (DCM), Anhydrous | 84.93 | Solvent | - | 50 mL |
| Hydrochloric Acid (1M aq.) | 36.46 | Work-up (Wash) | - | ~30 mL |
| Sodium Hydroxide (1M aq.) | 40.00 | Work-up (Extraction) | - | ~40 mL |
| Hydrochloric Acid (conc. aq.) | 36.46 | Work-up (Precip.) | - | As needed (~5-10 mL) |
Step-by-Step Methodology
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add hexylamine (1.2 eq.) and triethylamine (2.5 eq.).
-
Dissolve them in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reagent Addition:
-
In a separate dry flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq.) in 20 mL of anhydrous dichloromethane.
-
Add this solution dropwise to the stirred amine solution over 30 minutes using an addition funnel. Maintain the temperature at 0 °C during the addition.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours. Monitor the reaction progress by TLC until the starting sulfonyl chloride is consumed.
-
-
Work-up and Extraction:
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Separate the layers. Wash the organic layer with 1M HCl (2 x 15 mL) to remove amines.
-
Extract the organic layer with 1M NaOH (2 x 20 mL). The product will move to the combined aqueous layers.
-
Wash the combined basic aqueous layers with DCM (1 x 20 mL) to remove any final non-acidic impurities.
-
-
Product Isolation:
-
Cool the basic aqueous layer in an ice bath.
-
Slowly add concentrated HCl dropwise while stirring until the pH of the solution is ~2. A white precipitate should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, washing the filter cake with a small amount of ice-cold deionized water.
-
-
Purification:
-
Dry the crude product under vacuum.
-
Perform recrystallization from an ethanol/water mixture to obtain the pure 3-(hexylsulfamoyl)benzoic acid.
-
The following diagram outlines the general synthesis and purification workflow.
Caption: General workflow for synthesis and purification.
References
- Humedy, I. T., et al. (2015). A Review on Sulfonamides: Their Synthesis, Reactions, and Biological Properties. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025). Minimizing side products in sulfonamide synthesis. BenchChem Technical Notes.
-
Chen, J., et al. (2016). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. NIH Public Access. [Link]
-
Wikipedia. (n.d.). Sulfonamide. Wikipedia. [Link]
-
Jones, C. et al. (2019). Regioselective sulfamoylation at low temperature enables concise syntheses of putative small molecule inhibitors of sulfatases. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2018). Optimization of the reaction conditions. [Scientific Diagram]. ResearchGate. [Link]
- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols. BenchChem Technical Notes.
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. University of Rochester Chemistry Guides. [Link]
-
Ghanbari, M. M., & Safaei-Ghomi, J. (2024). Electrochemical Synthesis of Sulfonamide Derivatives: Electrosynthesis Conditions and Reaction Pathways. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]
- Jucker, E., & Lindenmann, A. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Khan, K. M., et al. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases. The Royal Society of Chemistry. [Link]
-
Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. RSC Publishing (Analytical Methods). [Link]
-
Rasayan Journal of Chemistry. (2017). Synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan J. Chem. [Link]
-
Alagić-Džambić, L., et al. (2023). Synthesis and characterization of Benzoic Acid. Chemistry Research Journal. [Link]
-
Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. [Link]
- Egbert, R. B. (1966). Purification of benzoic acid.
- Google Patents. (1979). Process for the preparation of sulfamylbenzoic acids.
-
ResearchGate. (2020). Analytical Methods for Determination of Benzoic Acid and Their Applications. Request PDF. [Link]
-
University Handout. (n.d.). Recrystallization of Benzoic Acid. Course Hero. [Link]
-
Bartleby. (n.d.). Purifying A Compound Of Benzoic Acid. Bartleby Research. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. [Link]
- BenchChem. (2025). Establishing the Purity of Synthesized Benzoylsulfamic Acid: A Comparative Guide to Analytical Methods. BenchChem Technical Notes.
Sources
Technical Support Center: Synthesis of 3-(Hexylsulfamoyl)benzoic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 3-(Hexylsulfamoyl)benzoic acid. We provide in-depth troubleshooting advice and answers to frequently asked questions, focusing on the underlying chemical principles to help you navigate common challenges and optimize your experimental outcomes.
Overview of the Synthesis
The synthesis of 3-(Hexylsulfamoyl)benzoic acid is typically achieved in a two-step process. The first step involves the electrophilic chlorosulfonation of benzoic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid. The second step is the nucleophilic substitution of the chloride on the sulfonyl group with n-hexylamine to form the desired sulfonamide product. While conceptually straightforward, each step presents unique challenges and potential side reactions that can impact yield and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis, presented in a question-and-answer format.
Step 1: Chlorosulfonation of Benzoic Acid
Q1: Why is my yield of 3-(chlorosulfonyl)benzoic acid consistently low?
A low yield in this step is one of the most common issues, often stemming from several potential causes:
-
Hydrolysis of the Sulfonyl Chloride: The primary culprit is often the high reactivity of the chlorosulfonyl group with water.[1][2] The product, 3-(chlorosulfonyl)benzoic acid, will readily hydrolyze back to the water-soluble 3-sulfobenzoic acid during aqueous workup, leading to significant product loss.[1][2]
-
Solution: The workup is critical. The reaction mixture should be quenched by pouring it slowly onto a vigorously stirred mixture of crushed ice and water.[3][4] It is imperative to keep the temperature of the quench mixture at 0-5°C and to filter the precipitated product immediately to minimize its contact time with the acidic aqueous environment.[2]
-
-
Incomplete Reaction: The carboxylic acid group deactivates the aromatic ring, which can make the chlorosulfonation reaction sluggish.[1]
-
Solution: Ensure you are using a sufficient excess of chlorosulfonic acid (e.g., 5-6 molar equivalents) and that the reaction is allowed to proceed for an adequate amount of time at the appropriate temperature (e.g., 95-100°C for several hours).[3][4] Monitoring the reaction's progress via TLC or HPLC is recommended to confirm the consumption of the starting material.[2]
-
Q2: After quenching the reaction, I isolated a high-melting, insoluble white solid. What is it and how can I avoid it?
This byproduct is likely a diaryl sulfone. This side reaction occurs when the 3-(chlorosulfonyl)benzoic acid intermediate reacts with another molecule of benzoic acid.[1][2]
-
Causality: This reaction is particularly favored at elevated temperatures.[2]
-
Solution: Maintain stringent temperature control, especially during the initial addition of benzoic acid to chlorosulfonic acid. Using a slight excess of chlorosulfonic acid can also help by promoting the complete conversion of the intermediate sulfonic acid to the desired sulfonyl chloride, reducing the chance of sulfone formation.[2]
Q3: My NMR spectrum shows more than one set of aromatic signals. What could be the cause?
The presence of multiple aromatic isomers suggests two possibilities:
-
Polysulfonation: Under harsh conditions (high temperatures or a large excess of chlorosulfonic acid), a second chlorosulfonyl group can be introduced onto the ring.[1][2]
-
Solution: Use a controlled excess of chlorosulfonic acid and avoid excessively high reaction temperatures.[2]
-
-
Isomeric Impurities: If your starting benzoic acid contains other positional isomers, they will also undergo chlorosulfonation, leading to a mixture of products that can be difficult to separate.[1]
-
Solution: Ensure the purity of your starting material before beginning the reaction.[1]
-
Step 2: Reaction of 3-(chlorosulfonyl)benzoic acid with Hexylamine
Q4: The reaction to form the final sulfonamide is not working, and I primarily recover my starting material or a hydrolyzed version of it.
This issue almost always relates to reaction stoichiometry and the management of the HCl byproduct. The reaction of the sulfonyl chloride with hexylamine produces one equivalent of HCl.[5]
-
Causality: Hexylamine is a base and will react with the generated HCl to form hexylammonium chloride. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride. If only one equivalent of hexylamine is used, half will be consumed as the base, leaving the other half of the starting material unreacted.
-
Solution: You must use at least two equivalents of hexylamine: one to act as the nucleophile and one to act as a base to scavenge the HCl.[6] Alternatively, use one equivalent of hexylamine and at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, in an anhydrous solvent.
Q5: My final product is oily or a sticky solid and is very difficult to purify. What are the likely impurities?
An impure final product can be caused by several species left over from the reaction:
-
Hexylammonium Chloride: The salt formed from the excess hexylamine and HCl byproduct.
-
3-Sulfobenzoic Acid: Formed if any of the 3-(chlorosulfonyl)benzoic acid starting material hydrolyzed during the reaction or workup.
-
Excess Hexylamine: Unreacted hexylamine remaining in the product.
-
Hexylammonium 3-(Hexylsulfamoyl)benzoate: The final product is a carboxylic acid, which can form a salt with the basic hexylamine.
-
Solution: A well-designed workup and purification strategy is essential.
-
After the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate the excess hexylamine, making it water-soluble and allowing it to be removed in an aqueous wash. This also ensures your product is in its free-acid form.[7]
-
Extract your product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine to remove any remaining water-soluble salts.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.[8][9]
-
Frequently Asked Questions (FAQs)
Q: What is the overall reaction scheme for this synthesis? A: The synthesis proceeds in two main steps as illustrated below.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 3-(Hexylsulfamoyl)benzoic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Hexylsulfamoyl)benzoic acid. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of purifying this molecule. Due to its amphiphilic nature—possessing a polar, ionizable head and a nonpolar alkyl tail—standard purification protocols often require significant optimization. This guide provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the purification of 3-(Hexylsulfamoyl)benzoic acid. Each answer explains the underlying chemical principles to empower you to make informed decisions in your own experiments.
Q1: My compound is "oiling out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common problem for molecules like 3-(Hexylsulfamoyl)benzoic acid, which has a significant nonpolar hexyl group. This phenomenon occurs when the cooling solution becomes supersaturated at a temperature that is above the melting point of the impure solid. Instead of crystallizing, the compound separates as a liquid phase.
-
Causality: The long alkyl chain disrupts efficient crystal lattice formation and can lower the compound's melting point, making it more prone to separating as a melt.
-
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Allow the flask to cool to room temperature as slowly as possible, perhaps by insulating it with glass wool or placing it within a larger beaker of hot water.[1][2] This gives the molecules more time to orient themselves into an ordered crystal lattice.
-
Use a More Dilute Solution: Adding slightly more of the "good" solvent (the one it's soluble in when hot) can lower the saturation point to a temperature below the compound's melting point. This comes at the cost of reduced yield.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface.[3] The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[3]
-
Re-evaluate Your Solvent System: The polarity of your solvent system may be too high, causing the nonpolar compound to crash out of solution too rapidly. Consider a less polar solvent system.
-
Q2: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?
A: Finding a single solvent is difficult due to the molecule's dual nature (polar head, nonpolar tail). A mixed-solvent system is almost always superior. The ideal solvent system is one where the compound is highly soluble when hot but sparingly soluble when cold.[4][5][6]
-
Recommended Approach: Mixed-Solvent System
-
Principle: Use a pair of miscible solvents—one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).
-
Promising Systems for this Molecule:
-
Ethanol/Water: The compound will likely dissolve well in hot ethanol. Water can then be added as the "bad" solvent.
-
Acetone/Hexane: Acetone is a good polar solvent, while hexane is a nonpolar "bad" solvent.[7]
-
Ethyl Acetate/Hexane: A classic combination for moderately polar compounds.
-
-
-
Screening Protocol:
-
Dissolve a small amount of your crude material in a minimal amount of the hot "good" solvent (e.g., ethanol).
-
While still hot, add the "bad" solvent (e.g., water) dropwise until the solution just begins to turn cloudy (this is the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. If crystals form, you have found a viable system.
-
Q3: When I run a silica gel column, my compound streaks badly and gives broad peaks. How can I improve the chromatography?
A: This is a classic problem caused by the acidic carboxylic acid group. The polar -COOH group interacts strongly and sometimes irreversibly with the slightly acidic silanol (-Si-OH) groups on the surface of the silica gel. This leads to significant peak tailing.
-
The Solution: Acidify Your Eluent.
-
Mechanism: By adding a small amount of a volatile acid to your mobile phase, you suppress the ionization of both your compound's carboxylic acid and the silica gel's silanol groups.[8] According to Le Châtelier's principle, the excess protons push the equilibrium R-COOH ⇌ R-COO⁻ + H⁺ to the left, keeping your compound in its less polar, neutral state. This results in faster elution, less tailing, and much sharper peaks.
-
Recommended Additives:
-
Acetic Acid (0.5 - 1% v/v): A common and effective choice.
-
Formic Acid (0.1 - 0.5% v/v): More acidic and more volatile, making it easier to remove under vacuum.
-
-
Important Note: Never use a basic modifier like triethylamine or ammonia with this compound on silica gel. While it might deprotonate the carboxylic acid, it would turn it into a highly polar salt that would likely stick irreversibly to the silica.
-
Q4: Can I use reversed-phase chromatography for purification?
A: Yes, reversed-phase (RP) chromatography is an excellent, and often superior, method for purifying this compound, especially for achieving high purity. The hexyl group provides a strong hydrophobic handle for retention on a C18 or C8 stationary phase.
-
Key Consideration: Mobile Phase pH Control. Just as with normal-phase, controlling the ionization state is critical. For RP, you must ensure the compound is consistently in one form.
-
Acidic Mobile Phase (Recommended): Add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both your water and acetonitrile/methanol mobile phases.[8][9] This will fully protonate the carboxylic acid (pH < pKa), making it more retained and ensuring a sharp, symmetrical peak shape.
-
Neutral or Basic Mobile Phase (Not Recommended): At neutral pH, the compound will be partially ionized, leading to broad or split peaks.[8] At basic pH, it will be a fully ionized carboxylate, which may still provide a sharp peak but will be much less retained and may require specialized columns stable at high pH.
-
Experimental Protocols & Workflows
Purification Strategy Decision Tree
This workflow helps you select the most appropriate purification strategy based on the scale of your reaction and the nature of the impurities.
Sources
- 1. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
Technical Support Center: Overcoming Solubility Challenges of 3-(Hexylsulfamoyl)benzoic Acid
Welcome to the technical support center for 3-(Hexylsulfamoyl)benzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome solubility hurdles in your experiments.
Introduction to 3-(Hexylsulfamoyl)benzoic Acid
3-(Hexylsulfamoyl)benzoic acid is a molecule of interest in medicinal chemistry, possessing both a sulfonylbenzoic acid and a hexylsulfamoyl moiety.[1] These functional groups contribute to its unique physicochemical properties, including its challenging aqueous solubility. Understanding the interplay between its acidic carboxylic acid group and the hydrophobic hexyl chain is crucial for developing effective solubilization strategies.
Frequently Asked Questions (FAQs)
Q1: Why is 3-(Hexylsulfamoyl)benzoic acid poorly soluble in aqueous solutions at neutral pH?
A1: The limited aqueous solubility of 3-(Hexylsulfamoyl)benzoic acid at neutral pH is a consequence of its molecular structure. The molecule possesses two key features that govern its solubility:
-
A hydrophobic hexyl group: This long alkyl chain significantly contributes to the molecule's lipophilicity, making it less favorable to interact with polar water molecules.
-
An ionizable carboxylic acid and a sulfonamide group: The carboxylic acid group (-COOH) and the sulfonamide group (-SO₂NH-) are ionizable.[1] At neutral pH, the carboxylic acid is partially deprotonated to its carboxylate form (-COO⁻), which is more water-soluble. However, the sulfonamide's acidity and the overall hydrophobicity of the molecule can still limit solubility. The unionized form of the sulfonamide is considered hydrophobic, and a higher degree of ionization is often required for solubilization.[2]
The balance between the hydrophobic and hydrophilic portions of the molecule dictates its overall solubility. For 3-(Hexylsulfamoyl)benzoic acid, the hydrophobic character often dominates at neutral pH, leading to poor aqueous solubility.
Q2: How does pH adjustment affect the solubility of 3-(Hexylsulfamoyl)benzoic acid?
A2: Adjusting the pH is a primary and highly effective strategy to modulate the solubility of ionizable compounds like 3-(Hexylsulfamoyl)benzoic acid.[3][4] The solubility of this compound is expected to be significantly higher in alkaline conditions.
-
Mechanism: As a carboxylic acid, 3-(Hexylsulfamoyl)benzoic acid will become deprotonated and form a more soluble salt at a pH above its pKa. For every pH unit above the pKa, the solubility of a weak acid can increase tenfold.[5] The sulfonamide group also has an acidic proton, and its ionization at higher pH further contributes to increased solubility.[2]
-
Practical Application: To increase solubility, you can add a base (e.g., sodium hydroxide, potassium hydroxide) to your aqueous solution to raise the pH. Conversely, in acidic conditions (pH below the pKa), the compound will be in its less soluble, protonated form. The solubility of organic carboxylic acids and their salts is a well-studied phenomenon that can be predicted using the Henderson-Hasselbalch equation.[6][7]
Q3: What are the most suitable organic solvents for dissolving 3-(Hexylsulfamoyl)benzoic acid?
A3: Due to its organic nature, 3-(Hexylsulfamoyl)benzoic acid is expected to be more soluble in organic solvents than in water. Based on the general solubility of benzoic acid and similar structures, the following solvents are likely to be effective:
-
Polar Aprotic Solvents: Acetone, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) are generally good solvents for compounds with both polar and nonpolar characteristics.
-
Alcohols: Methanol and ethanol can be effective due to their ability to form hydrogen bonds with the carboxylic acid and sulfonamide groups.[8][9]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may also be suitable, particularly if the hydrophobic nature of the hexyl chain is the primary driver of solubility in a given system.[8]
It is always recommended to perform small-scale solubility tests with a range of solvents to determine the most effective one for your specific application.
Q4: Can co-solvents be used to improve the aqueous solubility of 3-(Hexylsulfamoyl)benzoic acid?
A4: Yes, co-solvency is a widely used technique to enhance the solubility of poorly water-soluble compounds.[10]
-
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system. This reduction in polarity makes the solvent more "like" the solute, thereby increasing solubility. Co-solvents can also disrupt the hydrogen bonding network of water, creating a more favorable environment for the nonpolar parts of the solute.
-
Common Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 400)[11]
-
Glycerin
-
The selection and concentration of the co-solvent should be optimized for your specific experimental needs, considering factors like toxicity if the solution is intended for biological assays.
Q5: Is salt formation a viable strategy to enhance the solubility and dissolution rate of 3-(Hexylsulfamoyl)benzoic acid?
A5: Absolutely. Salt formation is a common and effective method for improving the solubility and dissolution rate of acidic or basic active pharmaceutical ingredients (APIs).[4][12]
-
Mechanism: By reacting 3-(Hexylsulfamoyl)benzoic acid with a suitable base, you can form a salt. These salts are typically more soluble in water than the free acid form because they are ionic and readily dissociate in water.[13]
-
Common Salt Forms:
-
Sodium and potassium salts are highly common due to their generally high water solubility.
-
Calcium and magnesium salts can also be formed, though their solubility can be more variable.[6]
-
Amine salts (e.g., with tromethamine or other organic amines) can also be explored.
-
A salt screening study is often necessary to identify the optimal salt form with the desired solubility, stability, and other physicochemical properties.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility issues encountered with 3-(Hexylsulfamoyl)benzoic acid.
Issue 1: The compound precipitates out of my aqueous buffer during an experiment.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| pH of the buffer is too low. | Measure the pH of your final solution. Increase the pH by adding a small amount of a suitable base (e.g., 0.1 M NaOH) until the precipitate redissolves. | The protonated form of the carboxylic acid is less soluble. Increasing the pH deprotonates the acid, forming the more soluble carboxylate salt.[6] |
| Buffer capacity is exceeded. | If you are adding an acidic or basic solution of your compound to the buffer, the buffer's capacity to maintain the pH may be overwhelmed. Prepare a more concentrated buffer or adjust the pH of your stock solution before adding it to the buffer. | Buffers have a finite capacity to resist pH changes. Exceeding this capacity will lead to a significant pH shift and potential precipitation. |
| Temperature fluctuations. | Ensure your experiments are conducted at a constant temperature. If precipitation occurs upon cooling, consider whether the experiment can be performed at a slightly elevated temperature. | Solubility is often temperature-dependent. For many compounds, solubility increases with temperature.[8][14] |
| High concentration of the compound. | Determine the saturation solubility of your compound in the specific buffer system at the experimental temperature. Work at concentrations below this limit. | Exceeding the solubility limit will inevitably lead to precipitation as the solution becomes supersaturated. |
Issue 2: The compound is not dissolving sufficiently in my chosen organic solvent for stock solution preparation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate solvent selection. | Test a panel of solvents with varying polarities (e.g., DMSO, DMF, ethanol, methanol, acetone). | The principle of "like dissolves like" applies. A solvent that more closely matches the polarity of the solute will be more effective. |
| Low temperature. | Gently warm the solution while stirring. Sonication can also be used to aid dissolution. | Increasing the kinetic energy of the system can help overcome the intermolecular forces in the solid state, facilitating dissolution.[14] |
| Compound is in a stable crystalline form. | If possible, investigate if different polymorphic forms of the compound exist. Amorphous forms are generally more soluble than crystalline forms. | Crystalline solids have a highly ordered lattice structure that requires more energy to break apart compared to the disordered structure of an amorphous solid.[10] |
Issue 3: I need to prepare a high-concentration aqueous formulation, but pH adjustment alone is not sufficient.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Intrinsic solubility of the salt form is still limited. | Combine pH adjustment with the use of co-solvents (e.g., PEG 400, propylene glycol). | The combination of ionization and a less polar solvent system can have a synergistic effect on solubility.[3] |
| Hydrophobic interactions are still dominant. | Explore the use of surfactants or cyclodextrins. | Surfactants can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[4] Cyclodextrins can form inclusion complexes with the hydrophobic moiety, shielding it from the aqueous environment.[3] |
| Need for a more advanced formulation. | Consider formulating the compound as a solid dispersion or using nanotechnology approaches like nanosuspensions. | These techniques can significantly increase the surface area of the drug and/or present it in a higher energy (amorphous) state, leading to enhanced solubility and dissolution.[15][16] |
Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
This protocol outlines a method to determine the solubility of 3-(Hexylsulfamoyl)benzoic acid at different pH values.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers) at a constant ionic strength.
-
Sample Preparation: Add an excess amount of 3-(Hexylsulfamoyl)benzoic acid to a known volume of each buffer in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis:
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.
Protocol 2: Screening for a Suitable Co-solvent System
This protocol provides a framework for identifying an effective co-solvent to enhance aqueous solubility.
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).
-
Preparation of Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Solubility Determination:
-
Add an excess amount of 3-(Hexylsulfamoyl)benzoic acid to each co-solvent mixture.
-
Follow steps 3 and 4 from Protocol 1 to determine the equilibrium solubility in each mixture.
-
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested. This will help identify the most effective co-solvent and the optimal concentration range.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Factors influencing the aqueous solubility.
References
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]
-
Brieflands. (2021, May 31). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
-
Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Available from: [Link]
-
Patel, J. N., et al. Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. Available from: [Link]
-
CD Formulation. pH Modifier Excipients. Available from: [Link]
-
Journal of Pharmaceutical Sciences. (1983, February). pH-solubility profiles or organic carboxylic acids and their salts. Available from: [Link]
-
PubChem. 3-Fluoro-5-(hexylsulfamoyl)-4-methylbenzoic acid. Available from: [Link]
-
Scribd. Solubilizing Excipients Guide. Available from: [Link]
-
Journal of Pharmaceutical Sciences. (1989, September). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Available from: [Link]
-
Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
PubChem. 3-(Phenylsulfamoyl)benzoic acid. Available from: [Link]
-
Journal of Controlled Release. (2005, March 2). pH-induced solubility transition of sulfonamide-based polymers. Available from: [Link]
-
ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Available from: [Link]
-
Wikipedia. Benzoic acid. Available from: [Link]
-
Scientific Reports. (2023, July 11). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Available from: [Link]
-
Journal of Materials Chemistry B. (2023, April 24). Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles. Available from: [Link]
-
ResearchGate. (2011). Study of pH-dependent drugs solubility in water. Available from: [Link]
-
MDPI. (2019, January 11). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Available from: [Link]
-
ResearchGate. The solubility of benzoic acid in seven solvents. Available from: [Link]
-
ResearchGate. (2018, March 26). What is the benefits of the separation of sulfonamides and benzoic acid?. Available from: [Link]
-
FAO. Benzoic acid and its salts - Chemical and Technical Assessment (CTA). 92nd JECFA. Available from: [Link]
-
Sciencemadness Wiki. (2024, March 5). Benzoic acid. Available from: [Link]
-
Taylor & Francis eBooks. Salt Formation of Pharmaceutical Compounds and Associated Genotoxic Ri. Available from: [Link]
-
PubChem. Benzoic Acid. Available from: [Link]
- Google Patents. US4965406A - Process for the manufacture of benzoic acid and salts thereof.
-
CAS Common Chemistry. Benzoic acid, 2-[3-(hexyloxy)-2-hydroxypropoxy]-, sodium salt (1:1). Available from: [Link]
Sources
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- 2. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmsdr.org [ijmsdr.org]
- 4. brieflands.com [brieflands.com]
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- 6. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
Technical Support Center: Stability of 3-(Hexylsulfamoyl)benzoic Acid in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(Hexylsulfamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for handling this compound in solution. As there is limited direct literature on 3-(Hexylsulfamoyl)benzoic acid, this guide synthesizes data from its core structural components: the benzoic acid moiety and the N-substituted sulfonamide group. The principles outlined here are based on established chemical behaviors of these functional groups to ensure scientific integrity and provide a reliable experimental framework.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: My 3-(Hexylsulfamoyl)benzoic acid is not dissolving or is precipitating out of my aqueous buffer. What's happening and how can I fix it?
Answer:
This is a common issue stemming from the compound's molecular structure, which confers low intrinsic aqueous solubility.
Causality:
-
pH-Dependent Solubility: The molecule contains a benzoic acid group, which is a weak acid with a pKa value typically around 4.2.[1] In solutions with a pH at or below this pKa, the carboxylic acid will be in its neutral, protonated form (-COOH), which is significantly less soluble in water than its deprotonated, anionic carboxylate form (-COO⁻).
-
Lipophilicity: The presence of a benzene ring and a hexyl chain makes the molecule quite lipophilic (fat-soluble), further reducing its affinity for aqueous solvents.[2]
Solutions:
-
Adjust the pH: The most effective method is to increase the pH of your aqueous solution to at least 2 units above the pKa (e.g., pH > 6.2). This will convert the carboxylic acid to its much more soluble carboxylate salt.
-
Use a Co-solvent: For preparing concentrated stock solutions, first dissolve the compound in a small amount of a water-miscible organic solvent before diluting it with your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), ethanol, or methanol are excellent choices.[3][4]
-
Protocol: Dissolve the solid compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Then, perform serial dilutions into your final aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid impacting your biological system.
-
-
Gentle Warming: Solubility often increases with temperature.[4][5] You can gently warm the solution (e.g., to 37°C) while stirring to aid dissolution. However, be cautious, as prolonged heating can accelerate degradation.
`dot graph TD { A[Start: Compound Precipitation] --> B{Is the solution pH > 6.5?}; B -->|No| C[Adjust pH to 7.4 with dilute NaOH/HEPES buffer.]; B -->|Yes| D{Is an organic co-solvent used for the stock?}; C --> E{Does it dissolve?}; E -->|Yes| F[End: Solubilized]; E -->|No| D; D -->|No| G[Prepare a concentrated stock in DMSO or Ethanol, then dilute.]; G --> E; D -->|Yes| H[Consider gentle warming (37°C) or sonication.]; H --> I{Does it dissolve?}; I -->|Yes| F; I -->|No| J[The solution is likely supersaturated. Reduce the final concentration.]; J --> F;
} ` Caption: Troubleshooting workflow for solubility issues.
Question 2: I'm seeing new peaks in my HPLC analysis over time. Is my compound degrading?
Answer:
Yes, the appearance of new, growing peaks alongside a decrease in the parent compound peak is a classic sign of chemical degradation. For 3-(Hexylsulfamoyl)benzoic acid, the most probable cause is hydrolysis of the sulfonamide bond.
Causality:
-
Hydrolysis of the Sulfonamide (S-N) Bond: Sulfonamides can undergo hydrolytic cleavage of the sulfur-nitrogen bond.[6] This reaction is often the primary abiotic degradation pathway and can be catalyzed by acidic or basic conditions.[7][8] While many sulfonamides are relatively stable at neutral pH, they can degrade at the extremes.[9] Some studies indicate greater stability at pH 9, with less stability at acidic and neutral pH for certain sulfonamides.[7]
-
Photodegradation: Aromatic compounds and sulfonamides can be susceptible to degradation upon exposure to light, particularly UV wavelengths.[10]
Solutions & Preventative Measures:
-
Control pH: Maintain your solution pH within a stable range, ideally between 7 and 9, unless your experimental conditions require otherwise. Avoid highly acidic or strongly alkaline buffers if long-term stability is needed.
-
Temperature Control: Store solutions frozen at -20°C or -80°C for long-term storage. For benchtop use, keep solutions on ice. Chemical reactions, including degradation, are significantly slowed at lower temperatures.
-
Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Perform a Forced Degradation Study: To proactively identify potential degradation products, you can perform a forced degradation study.[11] This involves intentionally exposing your compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) and analyzing the resulting samples by HPLC or LC-MS. This helps confirm a stability-indicating analytical method.
`dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];
} ` Caption: Potential hydrolytic degradation of the sulfonamide bond.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a stock solution of 3-(Hexylsulfamoyl)benzoic acid?
A: A two-step process is recommended for optimal solubility and stability.
Protocol: Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of solid 3-(Hexylsulfamoyl)benzoic acid in a suitable vial.
-
Initial Dissolution: Add a minimal volume of 100% DMSO or ethanol to completely dissolve the solid. For example, to make a 10 mM stock, add 100 µL of DMSO for every 2.73 mg of compound.
-
Vortex/Mix: Gently vortex or swirl the vial until all solid material is visibly dissolved.
-
Aliquoting & Storage: Aliquot the concentrated stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store these aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.
Q2: What analytical methods are suitable for quantifying this compound and its potential degradants?
A: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable method.[12][13]
Recommended HPLC Parameters (Starting Point):
-
Column: C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA.
-
Gradient: A linear gradient from ~10% B to 90% B over 10-15 minutes is a good starting point to elute the parent compound and separate it from more polar degradants.
-
Detection: UV detection at a wavelength of ~230-240 nm, which is typical for benzoic acid derivatives.[14]
-
Quantification: Use an external calibration curve with standards of known concentrations to ensure accurate quantification.[14]
Q3: How does temperature affect the stability of the solution?
A: Temperature has a dual effect. While gentle warming can temporarily increase solubility, elevated temperatures will accelerate the rate of chemical degradation, primarily hydrolysis.[15] The Arrhenius equation describes this relationship, where, as a rule of thumb, the reaction rate approximately doubles for every 10°C increase in temperature. Therefore, for storage, lower temperatures are always better. Benzoic acid itself is stable up to very high temperatures, but the sulfonamide linkage is the more vulnerable site.[15]
Data Summary: Factors Influencing Stability
| Parameter | Effect on Stability | Recommendation | Rationale |
| pH | High Impact | Store and use solutions at pH 7-9. | Minimizes acid/base-catalyzed hydrolysis of the sulfonamide bond.[7][16] |
| Temperature | High Impact | Store long-term at ≤ -20°C. Keep on ice for daily use. | Significantly slows the rate of all chemical degradation reactions.[15] |
| Light | Moderate Impact | Store in amber vials or protect from light. | Prevents potential photodegradation of the aromatic and sulfonamide structures.[10] |
| Co-Solvent | Low Impact | Use high-purity (e.g., HPLC grade) solvents. | Low-quality solvents may contain reactive impurities that can degrade the compound. |
Experimental Protocol: Basic Stability Assessment
This protocol outlines a simple experiment to assess the stability of 3-(Hexylsulfamoyl)benzoic acid in your specific buffer.
Objective: To determine the rate of degradation of the compound under experimental conditions.
Methodology:
-
Solution Preparation: Prepare a solution of 3-(Hexylsulfamoyl)benzoic acid in your final experimental buffer at the desired concentration.
-
Initial Analysis (T=0): Immediately after preparation, take an aliquot of the solution and analyze it via a validated HPLC method. Record the peak area of the parent compound. This is your baseline (100% integrity).
-
Incubation: Place the remaining solution under your intended experimental conditions (e.g., in an incubator at 37°C, on the benchtop at room temperature, etc.).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots and analyze them by HPLC.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100.
-
Monitor the appearance and growth of any new peaks, which represent degradation products.
-
`dot graph TD { A[Prepare Solution in Buffer] --> B[Analyze T=0 Sample via HPLC]; B --> C[Record Initial Peak Area]; A --> D[Incubate Solution under Test Conditions]; D --> E[Collect Aliquots at Time Points (T=1, 2, 4... hrs)]; E --> F[Analyze Aliquots via HPLC]; F --> G[Record Peak Areas]; C & G --> H[Calculate % Compound Remaining vs. Time]; H --> I[Determine Stability Profile];
} ` Caption: Workflow for a basic stability assessment study.
References
-
Kucera K, Zenzola N, Hudspeth A, Dubnicka M, Hinz W, Bunick CG, et al. (2024). Benzoyl peroxide drug products form benzene. Environmental Health Perspectives, 132(3):37702. [Link]
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Apelblat, A., & Manzurola, E. (2015). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]
-
Raina, S., & Khatib, S. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1217(16), 2490-2495. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzoic Acid. PubChem. [Link]
-
Kämpfer, P., et al. (2021). Genomic Aromatic Compound Degradation Potential of Novel Paraburkholderia Species. ResearchGate. [Link]
-
Barceló, D., & Petrovic, M. (2007). Studies on sulfonamide degradation products. ResearchGate. [Link]
-
Koprivova, M., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9695-9704. [Link]
-
Tighrine, A., Amir, Y., & Mamou, M. (2016). An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate. [Link]
-
Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials, 424(Pt C), 127661. [Link]
-
Borecka, M., et al. (2015). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]
-
Al-Absi, K. M., & Al-Qadri, M. M. (2022). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
Wikipedia. (n.d.). Benzoic acid. [Link]
-
Chittrakorn, S., & Pawasupree, S. (2013). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
Liu, B., et al. (2016). pH-dependent toxicity of sulfadiazine and its photodegraded products to Daphnia magna. Environmental Science and Pollution Research, 23(1), 532-540. [Link]
-
Sorensen, S. J., et al. (2001). Fate and effects of sulfonamides in the environment. Reviews of Environmental Contamination and Toxicology, 170, 47-81. [Link]
-
Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7432. [Link]
-
Colter, A. K., & Miller, D. B. (1976). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Journal of Organic Chemistry, 41(18), 3055-3060. [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]
-
Yusof, N. S. B. M., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]
-
Bakshi, M., & Singh, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical and Biomedical Analysis, 110, 1-13. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Sulfamoylation
Welcome to the technical support center for sulfamoylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a sulfamoyl group into a molecule. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction to Sulfamoylation
The sulfamoyl group (R₂NSO₂–) is a critical pharmacophore in medicinal chemistry, valued for its ability to mimic phosphates and sulfates while being metabolically stable.[1] The introduction of this functional group, known as sulfamoylation, can significantly enhance the biological activity and pharmacokinetic properties of a molecule.[2] However, the process is not without its challenges. This guide will address common issues encountered during O-sulfamoylation (of alcohols and phenols) and N-sulfamoylation (of amines), providing you with the knowledge to overcome these hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your sulfamoylation experiments, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in sulfamoylation. Several factors can contribute to this issue, from reagent quality to suboptimal reaction conditions.
Possible Causes & Recommended Actions:
-
Inactive Sulfamoylating Agent:
-
Cause: Sulfamoyl chloride, a traditional and highly reactive agent, is notoriously unstable and sensitive to moisture.[3][4] It can hydrolyze to the corresponding sulfamic acid, rendering it inactive.[5]
-
Solution:
-
Use Fresh or In Situ Generated Reagent: Whenever possible, use freshly prepared or purchased sulfamoyl chloride. For optimal reactivity, consider generating it in situ. A common method involves the reaction of chlorosulfonyl isocyanate with formic acid.[1][6][7]
-
Consider Stable Alternatives: For improved stability and handling, explore modern sulfamoylating agents such as electron-deficient aryl sulfamates (e.g., pentachlorophenyl sulfamate), hexafluoroisopropyl sulfamate (HFIPS), or N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salts.[3][8][9][10] These reagents are often crystalline, bench-stable solids.[8][9][11]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, base, and temperature is critical for a successful sulfamoylation.[12] For instance, using N,N-dimethylformamide (DMF) as a solvent in the presence of a base has been reported to cause decomposition of the sulfamoyl reagent, leading to low yields.[3]
-
Solution:
-
Solvent Selection: N,N-Dimethylacetamide (DMA) and 1-methyl-2-pyrrolidone (NMP) have been shown to accelerate the sulfamoylation of hydroxyl groups, sometimes even without the need for a base.[3] For other systems, anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
-
Base Selection: The choice of base depends on the substrate and the sulfamoylating agent.
-
For Alcohols/Phenols: Pyridine can act as both a base and a nucleophilic catalyst.[5] For hindered alcohols, the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) with a stoichiometric base like triethylamine can be beneficial.[3]
-
For Amines: Triethylamine is a common choice to scavenge the HCl byproduct.[13]
-
-
Temperature Control: Many sulfamoylation reactions are exothermic. Running the reaction at low temperatures (e.g., 0 °C) can help control the reaction rate and minimize side reactions.[2][12]
-
-
-
Poor Substrate Reactivity:
-
Cause: Steric hindrance around the target functional group can significantly impede the reaction.[2][14][15][16] Secondary alcohols are generally less reactive than primary alcohols.[1][8][9][11]
-
Solution:
-
Increase Reagent Equivalents: Using a larger excess of the sulfamoylating agent may be necessary to drive the reaction to completion.[3]
-
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration if necessary.
-
Use a More Reactive Agent: If steric hindrance is a major issue, a more reactive sulfamoylating agent might be required.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a TLC plate can indicate a lack of regioselectivity or the occurrence of side reactions.
Possible Causes & Recommended Actions:
-
Lack of Regioselectivity:
-
Cause: In molecules with multiple hydroxyl or amino groups, achieving selective sulfamoylation at a specific site can be challenging.
-
Solution:
-
Protecting Groups: For complex molecules like carbohydrates, a protecting group strategy is often essential to ensure regioselectivity.[12]
-
Catalyst-Controlled Selectivity: Recent advances have demonstrated the use of catalysts to direct sulfamoylation. For example, a boronic acid catalyst can selectively install a sulfamoyl group at the equatorial position of cis-diols in certain carbohydrate derivatives.[4]
-
Intrinsic Selectivity of Reagents: Some modern reagents offer inherent selectivity. For instance, catalytic methods using electron-deficient aryl sulfamates show a high preference for primary over secondary alcohols.[1][8][9][11]
-
-
-
Side Reactions:
-
Cause: The high reactivity of sulfamoyl chloride can lead to unwanted side reactions.
-
Solution:
-
Issue 3: Difficulties in Product Purification
Sulfamoylated products can sometimes be challenging to purify due to their polarity or the presence of persistent impurities.
Possible Causes & Recommended Actions:
-
Persistent Impurities:
-
Cause: Unreacted starting materials, excess reagents, or byproducts from side reactions can co-elute with the desired product.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is often necessary to remove water-soluble impurities.
-
Alternative Purification Techniques: If standard column chromatography is ineffective, consider alternative methods such as preparative HPLC, recrystallization, or anion-exchange chromatography for highly polar compounds.[12] The use of hexafluoroisopropyl sulfamate is advantageous as the sole byproduct, hexafluoroisopropanol, is volatile and can often be removed by evaporation after an optional aqueous workup.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare sulfamoyl chloride?
A1: Sulfamoyl chloride is typically prepared by the reaction of chlorosulfonyl isocyanate with formic acid.[1][6] This method is often performed in situ immediately before the sulfamoylation reaction due to the instability of sulfamoyl chloride.[7][17][18] An alternative laboratory-scale synthesis involves the treatment of an amine hydrochloride with sulfuryl chloride.[19]
Q2: Can I perform sulfamoylation on secondary amines?
A2: Yes, both primary and secondary amines can be sulfamoylated to form the corresponding sulfonamides in a reaction analogous to the formation of amides from acyl chlorides.[13] Tertiary amines, however, will not react to form sulfonamides.[13]
Q3: How do I choose the right solvent for my sulfamoylation reaction?
A3: The ideal solvent should be anhydrous and capable of dissolving both your substrate and the sulfamoylating agent.[12] N,N-Dimethylacetamide (DMA) has been shown to be a particularly effective solvent for the sulfamoylation of hydroxyl groups, often accelerating the reaction.[3] Other common anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Q4: My substrate is sensitive to strong bases. Are there base-free methods for sulfamoylation?
A4: Yes, certain conditions allow for sulfamoylation without the addition of a base. For example, using N,N-dimethylacetamide (DMA) or 1-methyl-2-pyrrolidone (NMP) as the solvent can facilitate the sulfamoylation of hydroxyl groups with sulfamoyl chloride in the absence of an external base.[3]
Data and Protocols
Table 1: Comparison of Common Sulfamoylating Agents
| Sulfamoylating Agent | Structure | Key Characteristics | Advantages | Disadvantages |
| Sulfamoyl Chloride | H₂NSO₂Cl | Highly reactive liquid/solid | Readily available, high reactivity | Unstable, moisture-sensitive, often requires in situ generation |
| Pentachlorophenyl Sulfamate | C₆Cl₅OSO₂NH₂ | Crystalline solid | Bench-stable, high-yielding, selective for 1° alcohols | Requires synthesis |
| Hexafluoroisopropyl Sulfamate (HFIPS) | (CF₃)₂CHOSO₂NH₂ | Crystalline solid | Bench-stable, reacts with a wide range of nucleophiles | Byproduct is hexafluoroisopropanol |
| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium salt | C₅H₅N⁺SO₂NHBoc | Crystalline solid | Stable, good to excellent yields with alcohols and amines | Requires subsequent deprotection of the Boc group |
Protocol 1: General Procedure for O-Sulfamoylation of a Phenol using in situ Generated Sulfamoyl Chloride
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation of Sulfamoyl Chloride: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 0.5 mL). Cool the flask to 0 °C. Add chlorosulfonyl isocyanate (1.5 mmol) to the stirred solvent. Slowly add a mixture of formic acid (1.54 mmol) and a catalytic amount of N,N-dimethylacetamide (DMA, 0.016 mmol). Stir the resulting solution at 40 °C for 3.5 hours.[7]
-
Sulfamoylation Reaction: In a separate flask, dissolve the phenol (1.0 mmol) in anhydrous DMA (3.4 mL). Add this solution to the freshly prepared sulfamoyl chloride solution. Allow the reaction to stir at room temperature overnight.[7]
-
Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into cold water (50 mL). The precipitated solid can be collected by filtration, washed with water, and dried.[7][17] The crude product can then be purified by column chromatography or recrystallization.[7][17]
Protocol 2: Catalytic Sulfamoylation of a Primary Alcohol using an Activated Aryl Sulfamate
This protocol is adapted from Rapp et al., Org. Lett. 2020, 22, 168-174 and is a general guideline.[8]
-
Reaction Setup: To a vial, add the primary alcohol (0.1 mmol), the activated aryl sulfamate (e.g., pentachlorophenyl sulfamate, 1.5 equiv.), and a suitable anhydrous solvent such as THF (to make a 0.2 M solution).[1]
-
Initiation: Add N-methylimidazole (NMI) as a catalyst (typically 10-20 mol%).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.[1]
-
Analysis and Purification: Monitor the reaction by LC-MS. Upon completion, the solvent can be removed under reduced pressure, and the residue can be purified by flash column chromatography.
Visualizing Sulfamoylation: Mechanisms and Workflows
Diagram 1: General Mechanism of Sulfamoylation with Sulfamoyl Chloride
Caption: Mechanism of sulfamoylation using sulfamoyl chloride.
Diagram 2: Troubleshooting Workflow for Low Yield in Sulfamoylation
Caption: A logical workflow for troubleshooting low-yield sulfamoylation reactions.
References
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. Organic Letters, 22(1), 168–174. [Link]
-
Various Authors. (2015-2025). Efficient General Method for Sulfamoylation of a Hydroxyl Group. ResearchGate. [Link]
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2020). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. PubMed. [Link]
-
Various Authors. (2025). Catalyst-Controlled, Site-Selective Sulfamoylation of Carbohydrate Derivatives. ResearchGate. [Link]
-
Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry, 41(25), 4028–4029. [Link]
-
Rapp, P. B., Murai, K., Ichiishi, N., Leahy, D. K., & Miller, S. J. (2019). Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates. American Chemical Society. [Link]
- Various Authors. (1986). Sulfamoyl chlorides.
-
Kloek, J. A., & Leschinsky, K. L. (1976). An improved synthesis of sulfamoyl chlorides. The Journal of Organic Chemistry. [Link]
-
Various Authors. (2021). S(VI) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfamate synthesis by sulfamoylation. Organic Chemistry Portal. [Link]
-
Wang, H.-M., Xiong, C.-D., Chen, X.-Q., Hu, C., & Wang, D.-Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. ACS Publications. [Link]
-
Various Authors. (2025). Experimental and Theoretical Insights into the Mechanisms of Sulfate and Sulfamate Ester Hydrolysis and the End Products of Type I Sulfatase Inactivation by Aryl Sulfamates. ResearchGate. [Link]
-
Various Authors. (n.d.). Optimization of the reaction conditions. [a]. ResearchGate. [Link]
-
Wang, H.-M., Xiong, C.-D., Chen, X.-Q., Hu, C., & Wang, D.-Y. (2021). Preparation of Sulfamates and Sulfamides Using a Selective Sulfamoylation Agent. Sci-Hub. [Link]
-
GalChimia. (2021). A selective sulfamoylation agent. GalChimia. [Link]
-
Various Authors. (n.d.). Photocatalyst-Free Activation of Sulfamoyl Chlorides for Regioselective Sulfamoyl-Oximation of Alkenes via Hydrogen Atom Transfer (HAT) and Halogen-Atom Transfer (XAT) Relay Strategy. ACS Publications. [Link]
-
Various Authors. (n.d.). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- Various Authors. (1957). Sulfonamide purification process.
-
Various Authors. (2026). Synthesis and Biological Evaluation of 3,5-Diaryl-Substituted 1,2,4-Oxadiazole Sulfamates as Potent Steroid Sulfatase Inhibitors. MDPI. [Link]
-
Various Authors. (2022). Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. ACS Publications. [Link]
-
ChemChart. (n.d.). Sulfamoyl chloride (7778-42-9). ChemChart. [Link]
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Various Authors. (2022). Development of Sulfamoylated 4-(1-Phenyl-1 H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PubMed. [Link]
-
Cawley, L. P., Faucette, W., Musser, B. O., & Beckloff, S. (1969). Steric hindrance of the sulfatase of Helix pomatia on some 17-ketosteroid sulfate conjugates. American Journal of Clinical Pathology, 52(6), 652–655. [Link]
-
Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. YouTube. [Link]
-
Various Authors. (2024). Why can benzoylation of primary and secondary amines be carried out in basic medium, but acetylation cannot be done in basic conditions?. Quora. [Link]
-
Chauncey, T. R., & Westley, J. (1983). Improved purification and sulfhydryl analysis of thiosulfate reductase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 743(2), 263–268. [Link]
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Various Authors. (2013). Steric hindrance. YouTube. [Link]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric hindrance of the sulfatase of Helix pomatia on some 17-ketosteroid sulfate conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 3-(Hexylsulfamoyl)benzoic Acid Analogs
Welcome to the technical support center for the synthesis of 3-(hexylsulfamoyl)benzoic acid and its analogs. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important class of molecules. Sulfamoylbenzoic acids are crucial intermediates and pharmacophores in a variety of therapeutic agents.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yields, and product purity.
Section 1: The Synthetic Pathway at a Glance
The synthesis of 3-(hexylsulfamoyl)benzoic acid is typically a two-step process. It begins with the electrophilic substitution on a benzoic acid starting material, followed by a nucleophilic substitution with the desired amine. Understanding this workflow is the first step in effective troubleshooting.
Sources
Technical Support Center: Synthesis of 3-(Hexylsulfamoyl)benzoic Acid
Welcome to the technical support center for the synthesis of 3-(Hexylsulfamoyl)benzoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. By understanding the root causes of impurity formation, you can optimize your reaction conditions, streamline purification, and ensure the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-(Hexylsulfamoyl)benzoic acid and where do impurities typically arise?
A1: The synthesis is a two-step process. First, benzoic acid undergoes electrophilic chlorosulfonation to form the key intermediate, 3-(chlorosulfonyl)benzoic acid. Second, this intermediate is reacted with n-hexylamine in an amidation reaction to yield the final product.
Impurities can be introduced at both stages. The initial chlorosulfonation is prone to forming isomeric byproducts and hydrolysis products. The subsequent amidation step can suffer from incomplete reaction, side reactions with the amine, and further hydrolysis. Careful control of reaction conditions and rigorous purification of intermediates are critical for success.
Q2: My final product shows a persistent impurity with the same mass as my desired product. What could it be and how can I prevent it?
A2: This is a classic and challenging issue most often caused by the formation of the isomeric impurity, 4-(Hexylsulfamoyl)benzoic acid . This impurity arises from the initial chlorosulfonation step. While the carboxylic acid group on benzoic acid is a meta-director, forcing conditions (high temperature or prolonged reaction times) can lead to the formation of the para-substituted isomer, 4-(chlorosulfonyl)benzoic acid.[1]
Because this isomer reacts with hexylamine in the same manner as the desired meta-isomer, it generates an impurity that is very difficult to separate from the final product due to their similar physicochemical properties.
Prevention Strategy:
-
Strict Temperature Control: During the addition of benzoic acid to chlorosulfonic acid, maintain a low temperature (e.g., 0-10 °C) to maximize meta-selectivity.[2]
-
Monitor Reaction Time: Avoid unnecessarily long reaction times or high temperatures, as this can promote isomerization and side reactions.[3]
-
Purification of Intermediate: If isomeric impurities are detected in the 3-(chlorosulfonyl)benzoic acid intermediate, it is crucial to purify it by recrystallization before proceeding to the amidation step.
Q3: I'm observing a significant amount of a highly polar, water-soluble impurity. What is it?
A3: This is very likely 3-Sulfobenzoic acid . It forms from the hydrolysis of the 3-(chlorosulfonyl)benzoic acid intermediate.[1][4] Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with any ambient moisture in the air, in solvents, or during aqueous workup procedures.[5][6][7] Once formed, this sulfonic acid will not react with hexylamine and will persist as a highly polar impurity.
Mitigation:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to minimize exposure to moisture.[4][8]
-
Careful Workup: When quenching the chlorosulfonation reaction, do so by pouring the reaction mixture slowly onto crushed ice rather than adding water to the reaction, which can cause localized heating and promote hydrolysis.[2][3]
Q4: My amidation reaction is sluggish and I'm left with unreacted 3-(chlorosulfonyl)benzoic acid. What can I do?
A4: Incomplete amidation can stem from several factors:
-
Insufficient Base: The reaction between the sulfonyl chloride and hexylamine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the hexylamine, rendering it non-nucleophilic. A base (like pyridine, triethylamine, or even an excess of hexylamine) is essential to neutralize this acid and allow the reaction to proceed to completion.[4][8]
-
Low Reactivity: Steric hindrance or electronic effects can sometimes reduce the nucleophilicity of the amine.[4]
-
Poor Solubility: If the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly diminished.
Solutions:
-
Stoichiometry: Ensure at least two equivalents of hexylamine are used (one to react, one to act as the base) or use one equivalent of hexylamine with at least one equivalent of another base like triethylamine.[9]
-
Solvent Choice: Use a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure all reactants are in solution.[8]
-
Temperature: Gently warming the reaction mixture may increase the reaction rate, but this should be done cautiously and monitored by TLC or HPLC to avoid side reactions.
Troubleshooting Guide
This section addresses specific experimental observations and provides a logical workflow for identifying and solving the underlying issues.
Visualizing the Synthetic Pathway and Impurity Formation
The following diagram illustrates the primary synthesis route and the points at which common impurities are formed.
Caption: Synthetic pathway and key impurity formation points.
Problem: Low Yield of Final Product
If you are experiencing low yields, use the following troubleshooting workflow to diagnose the cause.
Caption: Troubleshooting workflow for low product yield.
Summary of Common Impurities and Analytical Signatures
The table below summarizes the most common impurities, their origin, and typical observations in common analytical techniques like HPLC and NMR.
| Impurity Name | Origin | Typical HPLC Profile | Key ¹H NMR Signals (DMSO-d₆) |
| 4-(Hexylsulfamoyl)benzoic Acid | Isomer formation during chlorosulfonation | Elutes very close to the main product peak; may require optimized method for resolution.[10] | Aromatic protons will show a distinct AA'BB' pattern (two doublets) instead of the complex multiplet of the 3-substituted product. |
| 3-Sulfobenzoic Acid | Hydrolysis of 3-(chlorosulfonyl)benzoic acid | Elutes much earlier than the product (more polar). | Absence of hexyl chain protons. Aromatic region will be different. Highly soluble in D₂O. |
| Unreacted Benzoic Acid | Incomplete chlorosulfonation | Elutes earlier than the sulfonated products. | Sharp singlet for carboxylic acid proton (~13 ppm), characteristic aromatic signals. |
| Unreacted Hexylamine | Excess reagent from amidation | May not be UV active. Can cause peak tailing of the acidic product. | Characteristic aliphatic signals (triplet ~0.8 ppm for CH₃). |
Experimental Protocols
Protocol 1: HPLC Method for In-Process Control and Final Product Purity
This protocol is designed to separate the desired product from its key isomeric and hydrolysis-related impurities. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of sulfonamides.[10][11][12]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile/Water.
Protocol 2: Purification of 3-(chlorosulfonyl)benzoic Acid Intermediate
To minimize the carry-over of the 4-isomer into the final product, purification of the intermediate is highly recommended.
-
Dissolution: After quenching the chlorosulfonation reaction and filtering the crude solid, dissolve the crude 3-(chlorosulfonyl)benzoic acid in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexane to the hot ethyl acetate solution until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum.
-
Quality Control: Analyze the purified intermediate by HPLC (Protocol 1) and NMR to confirm the absence of the 4-isomer before proceeding.
References
- Benchchem.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Google Patents. PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
- ACS Publications.
- Benchchem.
- Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
- YMER.
- Benchchem. Optimizing yield and purity in 4-(Chlorosulfonyl)benzoic acid synthesis.
- OSTI.GOV. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.
- Google Patents. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
- Benchchem. Avoiding common errors in sulfonamide synthesis experimental protocols.
- NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(Hexylsulfamoyl)benzoic Acid
Version: 1.0
Introduction
This guide provides comprehensive technical support for the storage, handling, and troubleshooting of 3-(Hexylsulfamoyl)benzoic acid (CAS No. 500292-07-9). As a specialized benzoic acid derivative, understanding its unique chemical characteristics—imparted by the acidic carboxylic acid moiety, the stable sulfonamide linkage, and the hydrophobic hexyl group—is critical for successful experimental outcomes and ensuring laboratory safety. This document is intended for researchers, scientists, and professionals in drug development who are working with this compound. The information herein is synthesized from established chemical principles and data from analogous structures to provide a robust framework for its use.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and safe handling of 3-(Hexylsulfamoyl)benzoic acid.
Q1: What are the primary chemical features of 3-(Hexylsulfamoyl)benzoic acid that I should be aware of?
A1: 3-(Hexylsulfamoyl)benzoic acid is a multifaceted molecule with three key functional regions that dictate its behavior:
-
Benzoic Acid Core: This provides an acidic character (pKa is likely to be around 4, similar to benzoic acid) and a rigid aromatic structure.
-
Sulfonamide Group (-SO₂NH-): This group is generally stable and relatively unreactive under standard laboratory conditions.[1][2] The nitrogen atom is attached to a hexyl group.
-
Hexyl Chain (-C₆H₁₃): This is a nonpolar, hydrophobic alkyl chain that significantly influences the compound's solubility, decreasing its affinity for aqueous solutions and increasing its solubility in organic solvents.
Q2: What are the recommended storage conditions for 3-(Hexylsulfamoyl)benzoic acid?
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize potential degradation over long-term storage. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | While the sulfonamide and benzoic acid groups are relatively stable, an inert atmosphere is best practice for long-term storage of any valuable research compound to prevent slow oxidation. |
| Moisture | Store in a tightly sealed container with a desiccant. | The compound is likely susceptible to moisture. Benzoic acid itself has low but present water solubility, and moisture can affect stability and weighing accuracy.[4] |
| Light | Store in an amber or opaque vial. | Aromatic compounds can be light-sensitive. Protection from light is a standard precaution to prevent photochemical degradation. |
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Given the hazard classifications for benzoic acid and its derivatives (e.g., skin and eye irritation), a comprehensive PPE protocol is mandatory.[5][6][7][8]
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter is recommended to avoid inhalation of dust.[9]
Q4: How should I dispose of waste containing 3-(Hexylsulfamoyl)benzoic acid?
A4: All waste containing this compound, including empty containers, should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[7]
Section 2: Experimental Troubleshooting Guide
This section provides solutions to common problems encountered during the experimental use of 3-(Hexylsulfamoyl)benzoic acid.
Problem 1: The compound is not dissolving in my desired solvent.
Cause: The solubility of 3-(Hexylsulfamoyl)benzoic acid is dictated by a balance between its polar (carboxylic acid, sulfonamide) and nonpolar (benzene ring, hexyl chain) components. Its poor aqueous solubility is expected due to the hydrophobic hexyl group.
Troubleshooting Workflow:
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Special Issue: Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7326-75-2|3-(N-Propylsulfamoyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. redox.com [redox.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to Phenyl-Sulfamoyl Benzoic Acids and Other Modulators of ERAP Enzymes
For researchers, scientists, and drug development professionals navigating the complex landscape of immune modulation, the endoplasmic reticulum aminopeptidases (ERAP1 and ERAP2) have emerged as critical therapeutic targets.[1][2] These enzymes play a pivotal role in the adaptive immune response by trimming antigenic peptides for presentation by Major Histocompatibility Complex class I (MHC-I) molecules.[2][3] Dysregulation of ERAP activity is implicated in various autoimmune diseases and cancer, making the development of potent and selective inhibitors a key focus of modern drug discovery.[4][5]
This guide provides an in-depth comparison of the phenyl-sulfamoyl benzoic acid class of ERAP modulators with other prominent enzyme inhibitors. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the nuanced methodologies for their evaluation.
The Central Role of ERAP1 and ERAP2 in Antigen Presentation
ERAP1 and ERAP2 are zinc-metallopeptidases located in the endoplasmic reticulum.[6] They are responsible for the final trimming of N-terminally extended peptide precursors that are translocated into the ER via the Transporter associated with Antigen Processing (TAP).[1] This trimming process is essential to generate peptides of the optimal length (typically 8-10 amino acids) for stable binding to MHC-I molecules.[3] The resulting peptide-MHC-I complexes are then presented on the cell surface for surveillance by CD8+ cytotoxic T-lymphocytes (CTLs).[1]
ERAP1 and ERAP2 exhibit distinct but complementary substrate specificities. ERAP1 preferentially cleaves hydrophobic and aromatic residues, while ERAP2 favors positively charged residues at the N-terminus.[1][6] Their concerted action shapes the cellular immunopeptidome, the repertoire of peptides presented by MHC-I molecules.[7][8] Consequently, inhibiting or modulating ERAP activity can alter this peptidome, a strategy being explored for both dampening autoimmune responses and enhancing anti-tumor immunity.[4][5][9]
Phenyl-Sulfamoyl Benzoic Acids: A Novel Class of ERAP Modulators
Recent research has identified phenyl-sulfamoyl benzoic acid derivatives as a novel class of compounds that interact with ERAP enzymes in a unique manner.[9][10] Unlike traditional active-site inhibitors, some members of this class exhibit allosteric modulation or uncompetitive inhibition, offering new avenues for achieving selectivity and therapeutic efficacy.
Two notable examples from this class are:
-
Compound 3 (4-methoxy-3-(N-(2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid): This compound is a fascinating modulator of ERAP1.[11][12][13] It acts as an allosteric activator of ERAP1's activity on small fluorogenic substrates.[11][12][13] However, it competitively inhibits the processing of longer, more physiologically relevant peptide substrates.[11][12][13] This dual activity suggests a complex interaction with the enzyme, likely involving an allosteric regulatory site.[11][14]
-
Compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid): A regioisomer of compound 3, compound 61 is a novel inhibitor of ERAP2.[6][10][15] It exhibits an uncompetitive mechanism of inhibition, meaning it binds to the enzyme-substrate complex.[6][10][15] This mode of action is distinct from many other known ERAP inhibitors and provides a unique pharmacological profile.[10] Interestingly, like compound 3, it can act as an activator of ERAP1 with short substrates.[6][10]
The discovery of these compounds highlights the potential of the phenyl-sulfamoyl benzoic acid scaffold for developing selective modulators of ERAP activity. Their allosteric and uncompetitive mechanisms may offer advantages in terms of specificity and avoiding off-target effects compared to inhibitors that target the highly conserved active site of metallopeptidases.[16]
Comparative Analysis with Other ERAP Inhibitors
The field of ERAP inhibitor development has been dynamic, with several classes of compounds being investigated. A direct comparison of their performance is essential for researchers to select the appropriate tools for their studies.
| Inhibitor Class | Example Compound(s) | Target(s) | Mechanism of Action | Reported IC50/Ki | Selectivity |
| Phenyl-Sulfamoyl Benzoic Acids | Compound 61 | ERAP2 | Uncompetitive | IC50 = 44 µM[17] | Selective for ERAP2 inhibition |
| Compound 3 | ERAP1 | Allosteric/Competitive (substrate-dependent) | IC50 = 73 µM (vs. peptide)[17] | Selective for ERAP1 modulation | |
| Phosphinic Pseudopeptides | DG013A | ERAP1/ERAP2 | Transition-state analogue, competitive | ERAP1: IC50 = 48 nM, ERAP2: IC50 = 345 nM[1] | Moderate selectivity for ERAP1 |
| Compound with L-Ser (S2') and L-Leu (S1') | ERAP2 | Transition-state analogue, competitive | ERAP2: IC50 = 129 nM[17] | >50-fold selective for ERAP2 over ERAP1 | |
| Diaminobenzoic Acids | Compound 6 | ERAP1 | Zinc-binding, competitive | Ki = 27 µM[1] | Good selectivity for ERAP1 over ERAP2 |
| Compound 7 | ERAP2 | Zinc-binding, competitive | Ki = 0.62 µM[1] | Remarkable selectivity for ERAP2 over ERAP1 | |
| Hydroxamic Acids | BDM88951 | ERAP2 | Zinc-binding, competitive | Nanomolar potency[18] | Highly selective for ERAP2 |
| Other Small Molecules | Thimerosal | ERAP1 | Covalent modification (proposed) | IC50 ≈ 5 µM | Highly selective for ERAP1[19] |
| Leucinethiol | General Aminopeptidases | Competitive | ERAP1: sub-µM, ERAP2: sub-µM[4] | Non-selective | |
| Bestatin | General Aminopeptidases | Competitive | ERAP1: µM range, ERAP2: µM range[4] | Non-selective |
Key Insights from the Comparison:
-
Potency: Phosphinic pseudopeptides and some hydroxamic acid derivatives have demonstrated the highest potency, with IC50 values in the nanomolar range.[1][4][18] Phenyl-sulfamoyl benzoic acids, in their current form, exhibit more moderate, micromolar potency.[17]
-
Selectivity: Achieving selectivity between the highly homologous ERAP1 and ERAP2 has been a significant challenge.[1] However, compounds from the diaminobenzoic acid and hydroxamic acid classes have shown remarkable selectivity.[1][18] The unique mechanisms of action of the phenyl-sulfamoyl benzoic acids also offer a promising avenue for developing highly selective modulators.
-
Mechanism of Action: The diversity of mechanisms, from competitive inhibition at the active site to allosteric modulation and uncompetitive inhibition, provides a rich toolbox for probing ERAP function. The choice of inhibitor will depend on the specific research question. For instance, an uncompetitive inhibitor like compound 61, which only binds the enzyme when the substrate is present, can offer unique insights into the catalytic cycle.
Experimental Protocols for Evaluating ERAP Inhibitors
The robust characterization of ERAP inhibitors requires well-designed and executed experimental assays. Below are step-by-step methodologies for key in vitro and cell-based assays.
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This is a common high-throughput screening method to determine the potency of inhibitors.
Principle: The assay measures the cleavage of a fluorogenic substrate, such as Leucine-7-amido-4-methylcoumarin (L-AMC), by recombinant ERAP1 or ERAP2. The release of the fluorescent AMC molecule is monitored over time.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Recombinant human ERAP1 or ERAP2
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic substrate (e.g., L-AMC)
-
Test compound (inhibitor) dissolved in DMSO
-
96- or 384-well black microplates
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
-
-
Procedure: a. Prepare serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%. b. To each well of the microplate, add the test compound dilution or vehicle control (DMSO in assay buffer). c. Add the recombinant ERAP enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells. e. Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (kinetic mode) or at a fixed endpoint. f. Calculate the initial reaction velocities (slopes of the fluorescence curves). g. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram of the In Vitro Enzyme Inhibition Assay Workflow
A schematic of the workflow for determining inhibitor potency using a fluorescence-based in vitro assay.
Cellular Antigen Presentation Assay
This assay assesses the ability of an inhibitor to modulate the presentation of a specific antigenic peptide on the cell surface.
Principle: A cell line expressing a specific MHC-I allele is pulsed with a known N-terminally extended precursor peptide. In the presence of an effective ERAP inhibitor, the trimming of this precursor is altered, leading to a change in the surface presentation of the final epitope. This can be detected using epitope-specific T-cells or antibodies.
Step-by-Step Protocol:
-
Reagents and Materials:
-
Antigen-presenting cells (APCs) expressing the relevant MHC-I allele (e.g., HeLa cells).[11]
-
N-terminally extended precursor peptide of a known epitope.
-
Test compound (inhibitor).
-
Epitope-specific CD8+ T-cell clone or a specific antibody.
-
Method for detecting T-cell activation (e.g., IFN-γ ELISA, intracellular cytokine staining) or antibody binding (flow cytometry).
-
Cell culture medium and supplements.
-
-
Procedure: a. Seed the APCs in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for a defined period (e.g., 2-4 hours). c. Add the precursor peptide to the wells and incubate for several hours to allow for processing and presentation. d. Wash the cells to remove excess peptide and inhibitor. e. For T-cell readout: Co-culture the APCs with the epitope-specific T-cell clone for 18-24 hours. f. For antibody readout: Stain the cells with a fluorescently labeled antibody specific for the peptide-MHC-I complex. g. For T-cell readout: Collect the supernatant and measure IFN-γ levels by ELISA, or harvest the T-cells for intracellular cytokine staining and flow cytometry analysis. h. For antibody readout: Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of epitope presentation. i. Plot the readout (e.g., IFN-γ concentration or MFI) against the inhibitor concentration to determine the effect on antigen presentation.
Diagram of the Cellular Antigen Presentation Assay Logic
Logical flow of a cellular assay to measure the impact of an ERAP inhibitor on antigen presentation.
Conclusion and Future Directions
The phenyl-sulfamoyl benzoic acid scaffold represents a promising and distinct class of ERAP modulators. While current examples exhibit moderate potency, their unique allosteric and uncompetitive mechanisms of action offer significant potential for the development of highly selective therapeutic agents.[10] The comparative analysis with other inhibitor classes, such as the highly potent phosphinic pseudopeptides, underscores the trade-offs between potency, selectivity, and mechanism of action that researchers must consider.
The continued development of diverse ERAP inhibitors, coupled with robust in vitro and cellular characterization, will be crucial for advancing our understanding of ERAP biology and for the successful clinical translation of ERAP-targeted therapies for cancer and autoimmune diseases.[5][9] The first ERAP1 inhibitor, GRWD5769, has recently entered clinical trials, marking a significant milestone in the field.[9][20]
References
- Georgiadis, D., et al. (2019).
- Stamatakis, K., et al. (2020). Molecular pathways for antigenic peptide generation by ER aminopeptidase 1. FEBS Journal.
-
Fougiaxis, S., et al. (2019). Inhibitors of ER Aminopeptidase 1 and 2: From Design to Clinical Application. PubMed. Available from: [Link]
- Fougiaxis, S., et al. (2024). ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. Journal of Medicinal Chemistry.
-
Mpakali, A., et al. (2021). Allosteric small-molecule activator compound 3 induces ERAP1 closure. ResearchGate. Available from: [Link]
- Tedeschi, V., et al. (2023). Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response. Frontiers in Immunology.
-
The Analytical Scientist. (2023). Discovering ERAP1 Inhibitors with MALDI-TOF MS. The Analytical Scientist. Available from: [Link]
-
News-Medical.Net. (2023). A high-throughput screening assay for small molecule inhibitors of the antigen aminopeptidase ERAP1. News-Medical.Net. Available from: [Link]
-
Fougiaxis, S., et al. (2024). ERAP Inhibitors in Autoimmunity and Immuno-Oncology: Medicinal Chemistry Insights. National Center for Biotechnology Information. Available from: [Link]
-
Giastas, P., et al. (2017). High-Resolution Crystal Structure of Endoplasmic Reticulum Aminopeptidase 1 with Bound Phosphinic Transition-State Analogue Inhibitor. National Center for Biotechnology Information. Available from: [Link]
-
Mpakali, A., et al. (2022). Distinct modulation of cellular immunopeptidome by the allosteric regulatory site of ER aminopeptidase 1. PubMed. Available from: [Link]
-
Leishman, A., et al. (2022). Modulation of antigen presentation by first-in-class ERAP1 and ERAP2 inhibitors for the treatment of cancer and autoimmunity. ResearchGate. Available from: [Link]
-
Maben, Z., et al. (2020). Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. National Center for Biotechnology Information. Available from: [Link]
-
Nikopaschou, M., et al. (2023). ERAP1 Activity Modulates the Immunopeptidome but Also Affects the Proteome, Metabolism, and Stress Responses in Cancer Cells. National Center for Biotechnology Information. Available from: [Link]
-
Maben, Z., et al. (2020). Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. ResearchGate. Available from: [Link]
-
Patsnap Synapse. (2024). What are ERAP1 inhibitors and how do they work?. Patsnap Synapse. Available from: [Link]
-
Broad Institute. (2020). Discovery of Selective Inhibitors of Endoplasmic Reticulum Aminopeptidase 1. Broad Institute. Available from: [Link]
-
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A Comparative Guide to the Biological Activity of 3-(Hexylsulfamoyl)benzoic Acid Analogs
This guide provides a detailed comparison of the biological activity of 3-(Hexylsulfamoyl)benzoic acid analogs. As a class of compounds with significant therapeutic potential, understanding their structure-activity relationships is crucial for researchers, scientists, and professionals in drug development. This document delves into their primary mechanism of action as inhibitors of Organic Anion Transporters (OATs), supported by experimental data and protocols.
The Significance of 3-(Hexylsulfamoyl)benzoic Acid and its Analogs
3-(Hexylsulfamoyl)benzoic acid belongs to the broader family of sulfamoylbenzoic acids, which are structurally related to the well-known uricosuric drug, Probenecid.[1][2] Probenecid is known to inhibit the renal excretion of various organic anions by blocking transporters in the kidney.[3][4] The exploration of 3-(Hexylsulfamoyl)benzoic acid and its analogs is driven by the need to develop more potent and selective inhibitors of these transporters for various therapeutic applications. These applications include modulating drug-drug interactions, reducing the nephrotoxicity of certain medications, and treating conditions like hyperuricemia and gout.[5][6]
Core Target: The Organic Anion Transporter (OAT) Family
The primary biological targets for 3-(Hexylsulfamoyl)benzoic acid and its analogs are the Organic Anion Transporters (OATs). OATs are a family of membrane proteins, predominantly from the solute carrier (SLC) superfamily, that are crucial for the transport of a wide array of endogenous and exogenous organic anions across cell membranes.[7]
These transporters are highly expressed in the kidneys, liver, and other tissues, where they play a vital role in the uptake and excretion of toxins and drugs.[5] Specifically, OAT1 (SLC22A6) and OAT3 (SLC22A8) are located on the basolateral membrane of renal proximal tubular cells and are key to the elimination of many clinically important drugs, including antibiotics, anti-inflammatory drugs, and antiviral agents.[8][9][10]
By inhibiting OATs, the renal excretion of substrate drugs is reduced, leading to increased plasma concentrations and prolonged half-lives.[5] This principle is therapeutically exploited, for instance, in the co-administration of Probenecid with certain antibiotics like penicillin to enhance their efficacy.[5]
Caption: Role of OATs in renal drug excretion and the inhibitory action of 3-(Hexylsulfamoyl)benzoic acid analogs.
Comparative Analysis of Analog Activity
The biological activity of 3-(Hexylsulfamoyl)benzoic acid analogs is highly dependent on their chemical structure. Modifications to the alkyl chain, the aromatic ring, and the carboxylic acid group can significantly impact their inhibitory potency and selectivity towards different OAT isoforms.
| Analog/Compound | Modification from Parent Compound | Target | Activity (IC50) | Reference |
| Probenecid | N,N-dipropyl instead of N-hexyl | OAT1/OAT3 | Micromolar range | [3] |
| 3-(Ethylsulfamoyl)benzoic acid | Ethyl instead of hexyl chain | Not specified | Varies | [11] |
| 3-(Cyclopropylsulfamoyl)benzoic acid | Cyclopropyl instead of hexyl chain | Not specified | Varies | [12] |
| 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives | Dichloro substitution on the benzoic acid ring and various N-substituents | α-glucosidase, α-amylase | Potent inhibition | [13] |
| Sulfamoyl benzamide derivatives | Carboxamide instead of carboxylic acid | h-NTPDases | Potent and selective inhibition | [14] |
Structure-Activity Relationship (SAR) Insights
From the available literature on sulfamoylbenzoic acid derivatives, several SAR trends can be inferred:
-
The Sulfamoyl Nitrogen Substituent: The nature of the alkyl or aryl group attached to the sulfamoyl nitrogen is a critical determinant of activity. The length and branching of an alkyl chain can influence the binding affinity to the transporter.
-
Aromatic Ring Substitutions: The addition of electron-withdrawing or electron-donating groups to the benzoic acid ring can modulate the electronic properties and steric profile of the molecule, thereby affecting its interaction with the target protein. For example, dichloro-substitution has been shown to yield potent inhibitors of other enzymes.[13]
-
The Carboxylic Acid Group: This group is often crucial for interaction with the binding sites of transporters that recognize anionic substrates. Modifications, such as converting it to a carboxamide, can drastically change the biological target.[14]
Caption: Workflow for an in vitro OAT inhibition assay.
Concluding Remarks
The analogs of 3-(Hexylsulfamoyl)benzoic acid represent a promising class of compounds, primarily for their inhibitory effects on Organic Anion Transporters. The structure-activity relationship studies, though not exhaustively compiled in a single source, indicate that modifications to the N-alkyl chain and the benzoic acid core are key to modulating their potency and selectivity. The provided experimental protocol for an in vitro OAT inhibition assay serves as a foundational method for the systematic evaluation and comparison of novel analogs. Future research should focus on generating comprehensive comparative data for a series of these analogs against multiple OAT isoforms to build a more complete SAR model, which will be instrumental in the development of new therapeutic agents with optimized efficacy and safety profiles.
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A Comparative Guide to the Structure-Activity Relationship of Sulfamoylbenzoic Acids as NKCC2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, particularly in the development of potent "loop" diuretics. These agents are critical in managing fluid overload in conditions like heart failure, cirrhosis, and renal disease.[1][2] Their therapeutic effect stems from the targeted inhibition of the Na+-K+-2Cl- cotransporter 2 (NKCC2) in the kidney's thick ascending limb of the loop of Henle.[3][4] Understanding the nuanced relationship between the chemical structure of these compounds and their inhibitory activity is paramount for designing next-generation diuretics with improved efficacy, selectivity, and pharmacokinetic profiles.
This guide provides an in-depth comparison of sulfamoylbenzoic acid derivatives, explaining the causal relationships behind their activity, detailing experimental validation protocols, and summarizing key structural requirements for potent NKCC2 inhibition.
Core Mechanism: Targeting Renal Ion Reabsorption
Sulfamoylbenzoic acid-based diuretics exert their action by binding to the NKCC2 transporter on the apical (luminal) membrane of epithelial cells in the thick ascending limb.[3][5] This transporter is responsible for reabsorbing approximately 20-30% of the filtered sodium chloride load.[1][6] By inhibiting NKCC2, these drugs disrupt this reabsorption process, leading to a significant increase in the excretion of Na+, K+, Cl-, and consequently, water—an effect known as profound diuresis.[1][5] The drugs themselves reach this site of action not by glomerular filtration, but by active secretion into the tubular lumen via organic acid transporters in the proximal tubule.[3]
The following diagram illustrates the site and mechanism of action within the nephron.
Caption: Key SAR principles for 5-sulfamoylbenzoic acid NKCC2 inhibitors.
Conclusion and Future Outlook
The structure-activity relationship of sulfamoylbenzoic acids is a well-established field that has yielded life-saving diuretic therapies. The core pharmacophore, defined by the carboxylic acid, sulfamoyl, and C4-activating groups, is essential for potent inhibition of the NKCC2 transporter. Comparative analysis reveals that subtle modifications, such as the nature and position of substituents, can lead to orders-of-magnitude differences in potency and significant variations in pharmacokinetic properties.
Future research in this area will likely focus on designing inhibitors with greater selectivity for the renal NKCC2 isoform over the ubiquitous NKCC1 isoform to potentially reduce side effects like ototoxicity. F[7]urthermore, leveraging the established SAR principles to develop compounds with optimized bioavailability and duration of action remains a key goal for improving therapeutic outcomes in patients with fluid retention syndromes.
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Feit, P. W., & Nielsen, O. B. (1976). Aminobenzoic acid diuretics. 8.(2) 3, 4-Disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of Medicinal Chemistry, 19(3), 402-406. [Link]
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Comparative Analysis of 3-(Hexylsulfamoyl)benzoic Acid: A Guide to Elucidating its Mechanism of Action as a Potential ERAP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Targeting Antigen Presentation
The cellular machinery responsible for presenting antigens to the immune system is a critical nexus in health and disease. Endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) are key enzymes in the final trimming of peptides for presentation by major histocompatibility complex (MHC) class I molecules.[1] Dysregulation of ERAP activity is implicated in a range of pathologies, from autoimmune disorders like ankylosing spondylitis and psoriasis to various cancers, making these enzymes compelling targets for therapeutic intervention.[2][3] This guide focuses on 3-(Hexylsulfamoyl)benzoic acid, a small molecule with the potential to modulate this pathway. While direct experimental data on this specific compound is not extensively available in the public domain, we will leverage data from a closely related analog, 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61) , to propose a likely mechanism of action and provide a comprehensive framework for its experimental validation.[3][4]
This document will serve as a technical guide, comparing the hypothesized action of 3-(Hexylsulfamoyl)benzoic acid with known ERAP inhibitors and detailing the necessary experimental protocols to rigorously define its biological activity.
Hypothesized Mechanism of Action: Uncompetitive Inhibition of ERAP2
Based on the structural class of phenylsulfamoyl benzoic acid derivatives, it is hypothesized that 3-(Hexylsulfamoyl)benzoic acid functions as an inhibitor of ERAP2. A seminal study on the closely related compound 61 revealed a novel, uncompetitive mode of inhibition .[3][4] This is a crucial distinction from many other enzyme inhibitors and has significant mechanistic implications.
Unlike competitive inhibitors that bind to the enzyme's active site and compete with the substrate, or non-competitive inhibitors that bind to an allosteric site and alter the enzyme's conformation, an uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex.[5][6] This mode of action suggests that the binding of the substrate to ERAP2 induces a conformational change that creates or exposes the binding site for the inhibitor.
The proposed signaling pathway and mechanism of inhibition are illustrated below:
Caption: Proposed uncompetitive inhibition of ERAP2.
This uncompetitive binding locks the substrate in the active site, preventing product formation and release. Kinetically, this manifests as a decrease in both the maximum reaction velocity (Vmax) and the Michaelis constant (Km).[5][7]
Comparative Analysis with Alternative ERAP Inhibitors
The landscape of ERAP inhibitors is diverse, with compounds exhibiting various mechanisms of action. A comparison provides context for the unique properties of a potential uncompetitive inhibitor like 3-(Hexylsulfamoyl)benzoic acid.
| Inhibitor Class | Example(s) | Mechanism of Action | Key Characteristics |
| Phosphinic Pseudopeptides | DG013A | Transition-state analog; competitive | Potent inhibitors that mimic the tetrahedral transition state of peptide hydrolysis. Bind directly to the active site zinc ion.[8][9] |
| Hydroxamic Acid Derivatives | Bestatin, Amastatin | Competitive | Chelates the active site zinc ion, preventing substrate binding.[10] |
| Diaminobenzoic Acid Derivatives | Compound 1 (Mpakali et al., 2017) | Competitive | Binds to the active site, but may not directly chelate the zinc ion. Potency is influenced by interactions with specificity pockets.[11][12] |
| Phenylsulfamoyl Benzoic Acids | Compound 61 | Uncompetitive | Binds to the enzyme-substrate complex at a site distinct from the active site.[3][4] |
The uncompetitive nature of 3-(Hexylsulfamoyl)benzoic acid, if confirmed, would offer a distinct pharmacological profile. Such inhibitors are often more effective at higher substrate concentrations, a condition that may be present in the endoplasmic reticulum during robust antigen processing.
Experimental Protocols for Mechanism of Action Elucidation
To validate the hypothesized mechanism of action for 3-(Hexylsulfamoyl)benzoic acid, a series of biochemical and cellular assays are required. The following protocols are designed to provide a comprehensive characterization.
Enzymatic Inhibition Assay
This initial experiment will determine if 3-(Hexylsulfamoyl)benzoic acid inhibits ERAP2 activity and will elucidate the mode of inhibition.
Objective: To determine the IC50 and the kinetic parameters of ERAP2 inhibition.
Methodology:
-
Reagents and Materials:
-
Recombinant human ERAP2 enzyme.
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin; R-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
3-(Hexylsulfamoyl)benzoic acid, dissolved in DMSO.
-
96-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of 3-(Hexylsulfamoyl)benzoic acid in assay buffer.
-
In the microplate wells, add a fixed concentration of recombinant ERAP2.
-
Add the various concentrations of the inhibitor.
-
To determine the mode of inhibition, perform the assay with multiple, fixed concentrations of the R-AMC substrate.
-
Initiate the reaction by adding the R-AMC substrate to all wells.
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) with excitation at ~360 nm and emission at ~460 nm.
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
-
Data Analysis:
Caption: Workflow for the enzymatic inhibition assay.
X-ray Crystallography
To definitively determine the binding site and interactions of 3-(Hexylsulfamoyl)benzoic acid with ERAP2, co-crystallization is the gold standard.
Objective: To solve the crystal structure of the ERAP2-substrate-inhibitor complex.
Methodology:
-
Protein Expression and Purification: Express and purify high-quality, active recombinant ERAP2.
-
Complex Formation: Incubate the purified ERAP2 with a slowly hydrolyzed substrate or a substrate analog and an excess of 3-(Hexylsulfamoyl)benzoic acid.
-
Crystallization: Screen for crystallization conditions using various techniques (e.g., hanging drop, sitting drop vapor diffusion).
-
Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.
Expected Outcome: The resulting crystal structure will reveal the precise binding pocket of the inhibitor and its interactions with both the enzyme and the substrate, confirming the uncompetitive binding mode.[8][11][13]
Cellular Antigen Presentation Assay
This assay will assess the functional consequence of ERAP2 inhibition by 3-(Hexylsulfamoyl)benzoic acid in a cellular context.
Objective: To determine if the inhibitor can modulate the presentation of a specific antigen by cells.
Methodology:
-
Cell Lines:
-
Antigen-presenting cells (APCs) that express ERAP2 (e.g., certain cancer cell lines or dendritic cells).
-
A T-cell line or clone that is specific for a known, ERAP-dependent epitope.
-
-
Procedure:
-
Culture the APCs and treat them with varying concentrations of 3-(Hexylsulfamoyl)benzoic acid.
-
Provide the APCs with a source of the antigen (e.g., a protein or a long peptide that requires ERAP2 trimming).
-
Co-culture the treated APCs with the specific T-cells.
-
After an incubation period (e.g., 24-48 hours), measure T-cell activation. This can be done by quantifying cytokine release (e.g., IFN-γ) using ELISA or by measuring T-cell proliferation (e.g., via CFSE dilution assay).[14][15][16]
-
-
Data Analysis: A dose-dependent decrease in T-cell activation in the presence of the inhibitor would indicate that it is effectively blocking antigen processing and presentation in a cellular environment.
Caption: Workflow for the cellular antigen presentation assay.
Conclusion and Future Directions
While direct evidence for the mechanism of action of 3-(Hexylsulfamoyl)benzoic acid is pending, the data from structurally related compounds strongly suggests a role as an uncompetitive inhibitor of ERAP2. This mode of action is distinct from many existing ERAP inhibitors and presents an exciting avenue for the development of novel immunomodulatory therapeutics. The experimental framework provided in this guide offers a clear and robust path to fully characterizing the biochemical and cellular activity of this promising compound. Successful validation would not only elucidate the function of 3-(Hexylsulfamoyl)benzoic acid but also contribute to the broader understanding of ERAP2 regulation and its role in disease.
References
- Mpakali, A., et al. (2017). Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency. ACS Medicinal Chemistry Letters, 8(3), 333–337.
-
Mpakali, A., et al. (2017). Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency. ACS Publications. Available at: [Link]
-
Mpakali, A., et al. (2017). Crystal structures of ERAP2 complexed with inhibitors reveal pharmacophore requirements for optimizing inhibitor potency. eprints.soton.ac.uk. Available at: [Link]
-
Mpakali, A., et al. (2017). Crystal Structures of ERAP2 Complexed with Inhibitors Reveal Pharmacophore Requirements for Optimizing Inhibitor Potency. Semantic Scholar. Available at: [Link]
- López de Castro, J. A. (2018). How ERAP1 and ERAP2 Shape the Peptidomes of Disease-Associated MHC-I Proteins. Frontiers in Immunology, 9, 2463.
- Sorrentino, R., et al. (2024). Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response. Frontiers in Immunology, 15, 1379705.
- Mauvais, F.-X., & van Endert, P. (2026). Cellular Assays to Monitor Antigen Cross-presentation In Vitro. Methods in Molecular Biology, 3007, 239-254.
-
Mauvais, F.-X., & van Endert, P. (2026). Cellular Assays to Monitor Antigen Cross-presentation In Vitro. Scilit. Available at: [Link]
- Cifaldi, L., et al. (2021). An Overview on ERAP Roles in Infectious Diseases. International Journal of Molecular Sciences, 22(16), 8888.
-
Uncompetitive inhibition. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
- Papakyriakou, A., et al. (2022). Inhibitor-Dependent Usage of the S1′ Specificity Pocket of ER Aminopeptidase 2. ACS Medicinal Chemistry Letters, 13(2), 268–274.
- Fiorillo, M. T., et al. (2020). The Multifaceted Nature of Aminopeptidases ERAP1, ERAP2, and LNPEP: From Evolution to Disease. Frontiers in Immunology, 11, 1739.
-
LearnChemE. (2016, May 4). Derivation of Enzyme Kinetics for Uncompetitive Inhibition [Video]. YouTube. [Link]
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-
Ba-ou, M. K. (2012). Enzyme kinetics: partial and complete uncompetitive inhibition. ResearchGate. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of Sulfamoyl Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoic Acid Scaffold
The benzoic acid core is a foundational scaffold in medicinal chemistry, lending its structure to a wide array of therapeutic agents. Its derivatives have been successfully developed into drugs for indications ranging from cancer to microbial infections.[1][2][3][4] The simple aromatic carboxylic acid structure provides a robust starting point for chemical modification, allowing for the fine-tuning of electronic, lipophilic, and steric properties to achieve desired pharmacokinetic and pharmacodynamic profiles.[5] This guide focuses on a specific and promising class: sulfamoyl benzoic acid derivatives, exploring their in vivo efficacy by comparing key examples and the experimental data that supports their therapeutic potential.
The Sulfamoyl Moiety: A Key to Potency and Selectivity
The incorporation of a sulfamoyl group (-SO₂NH₂) into the benzoic acid scaffold introduces a potent hydrogen bond donor and acceptor, capable of forming critical interactions within the active sites of target proteins. This functional group is a cornerstone of many successful drugs, including diuretics and antibacterial agents. In the context of the derivatives discussed herein, the sulfamoyl group is instrumental in achieving high potency and, in some cases, remarkable selectivity for specific biological targets.
Comparative Analysis of Sulfamoyl Benzoic Acid Derivatives
While the exact parent compound "3-(Hexylsulfamoyl)benzoic acid" is not extensively documented in publicly available in vivo studies, a number of its structural analogues have been investigated, demonstrating significant biological activity. This section will compare two such analogues that highlight the therapeutic promise of this chemical class.
Phenylsulfamoyl Benzoic Acid Derivatives as ERAP2 Inhibitors
Endoplasmic reticulum aminopeptidases 1 and 2 (ERAP1 and ERAP2) are critical enzymes in the antigen presentation pathway and have emerged as therapeutic targets for cancer and autoimmune disorders.[6] The development of specific inhibitors for these enzymes has been challenging due to their high degree of similarity.
A notable breakthrough in this area is the identification of 4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acid (compound 61) as a novel and specific inhibitor of ERAP2.[6]
Mechanism of Action: Compound 61 exhibits a unique, uncompetitive mechanism of inhibition.[6] Unlike traditional competitive inhibitors that bind to the active site and prevent substrate binding, compound 61 binds near the catalytic center at a distinct site.[6] This novel binding mode, confirmed by crystal structure analysis, opens new avenues for designing highly selective ERAP2 inhibitors.[6]
In Vitro Efficacy: The inhibitory activity of compound 61 was quantified using both a model substrate and a model peptide, with the following results:
| Compound | Target | Substrate | IC₅₀ (μM) |
| Compound 61 | ERAP2 | Arg-AMC | 27 |
| Compound 61 | ERAP2 | Model Peptide | 44 |
Data sourced from a 2025 study on phenylsulfamoyl benzoic acid inhibitors.[6]
The sub-micromolar to low micromolar IC₅₀ values demonstrate a potent inhibitory effect on ERAP2. Interestingly, this compound was found to be an activator of the closely related ERAP1, highlighting the subtle structural determinants that can be exploited to achieve selectivity between these two enzymes.[6]
Sulfamoyl Benzoic Acid (SBA) Analogues as LPA₂ Receptor Agonists
Lysophosphatidic acid (LPA) is a signaling lipid that exerts its effects through a family of G protein-coupled receptors (GPCRs), including the LPA₂ receptor. The LPA₂ receptor is implicated in crucial physiological processes, and its activation has shown anti-apoptotic and mucosal barrier-protective effects, making it a target for inflammatory bowel disease and other conditions.[7]
Researchers have successfully designed and synthesized a series of sulfamoyl benzoic acid (SBA) analogues that act as the first specific agonists for the LPA₂ receptor, with some derivatives achieving subnanomolar activity.[7]
Mechanism of Action: These SBA analogues bind to the ligand-binding pocket of the LPA₂ receptor, initiating a downstream signaling cascade. Computational docking analyses have been used to rationalize the structure-activity relationship (SAR), providing a clear understanding of how these synthetic agonists mimic the natural ligand.[7]
Structure-Activity Relationship (SAR) and In Vitro Potency: The development of these agonists provides a compelling case study in rational drug design. While specific in vivo data from the initial publication is limited, the subnanomolar agonist activity is a strong predictor of potential in vivo efficacy. The SAR studies have paved the way for the development of orally bioavailable LPA₂ agonists for further preclinical and clinical investigation.[7]
Below is a diagram illustrating the general signaling pathway initiated by an LPA₂ receptor agonist.
Caption: LPA₂ receptor signaling pathway activated by a sulfamoyl benzoic acid (SBA) agonist.
Experimental Protocols: A Framework for In Vivo Efficacy Testing
The validation of any new chemical entity requires rigorous and reproducible experimental protocols. Below is a generalized workflow for assessing the in vivo efficacy of a novel benzoic acid derivative, using a murine cancer model as an example.
Objective: To determine the in vivo anti-tumor efficacy of a test compound in a xenograft mouse model.
Methodology:
-
Cell Culture:
-
Select a human cancer cell line relevant to the compound's proposed mechanism of action.
-
Culture the cells in appropriate media and conditions until a sufficient number of cells are available for implantation.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice) to prevent rejection of the human tumor xenograft.
-
Acclimate the animals to the facility for at least one week prior to the start of the experiment.
-
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (typically 1x10⁶ to 1x10⁷ cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
The control group should receive the vehicle used to dissolve the test compound.
-
-
Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA, t-test) to determine the significance of the observed effects.
-
Caption: Generalized workflow for an in vivo anti-tumor efficacy study.
Conclusion and Future Directions
The sulfamoyl benzoic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The examples of the ERAP2 inhibitor and the LPA₂ receptor agonists demonstrate the potential to achieve both high potency and selectivity through rational design and chemical modification.[6][7] Future research in this area should focus on optimizing the pharmacokinetic properties of these lead compounds to enhance their oral bioavailability and in vivo stability. Furthermore, expanding the in vivo testing to include a wider range of disease models will be crucial in fully elucidating the therapeutic potential of this important class of molecules. The continued exploration of the structure-activity relationships of benzoic acid derivatives will undoubtedly lead to the discovery of new and effective medicines.[8][9]
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A Comparative Guide to Validating the Target of 3-(Hexylsulfamoyl)benzoic Acid: A Focus on Organic Anion Transporters
For researchers, scientists, and drug development professionals, the rigorous validation of a small molecule's biological target is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison of methodologies to validate the putative target of 3-(Hexylsulfamoyl)benzoic acid, a compound with structural similarities to known inhibitors of the Solute Carrier (SLC) family of transporters. Drawing from extensive field experience, this document outlines a self-validating experimental workflow, emphasizing the scientific rationale behind each step to ensure robust and reliable target identification.
Introduction: The Hypothesis - Targeting Organic Anion Transporters
3-(Hexylsulfamoyl)benzoic acid shares a core sulfamoylbenzoic acid scaffold with Probenecid, a well-established inhibitor of Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8)[1]. These transporters are primarily expressed in the kidneys and play a crucial role in the excretion of a wide range of endogenous and exogenous organic anions[2]. Based on this structural analogy, the primary hypothesis is that 3-(Hexylsulfamoyl)benzoic acid exerts its biological effects through the inhibition of OAT1 and/or OAT3. This guide will detail a multi-faceted approach to rigorously test this hypothesis, employing both cell-based functional assays and direct biophysical binding studies.
Comparative Methodologies for Target Validation
A robust target validation strategy should not rely on a single experimental approach. Here, we compare and contrast two orthogonal methods: a cell-based functional assay to measure the inhibition of transporter activity and a biophysical assay to quantify the direct binding of the compound to the purified transporter protein.
Cell-Based Functional Assays: Measuring Inhibition of Transporter Activity
This approach provides a direct measure of the compound's functional effect on the transporter in a cellular context. The fundamental principle is to quantify the uptake of a known fluorescent substrate of the transporter in the presence and absence of the test compound.
The experimental design is built upon a system of controls to ensure the observed effects are specific to the target transporter.
-
Positive Control: Probenecid, a known inhibitor of OAT1 and OAT3, will be used to establish the dynamic range of the assay and confirm the sensitivity of the system to known inhibitors. Published IC50 values for Probenecid against OAT1 and OAT3 are approximately 12.3 µM and in the range of 5.0 x 10⁻⁵ to 5.0 x 10⁻⁴ µM, respectively, though variations exist across studies[3][4].
-
Test Compound: 3-(Hexylsulfamoyl)benzoic acid will be tested across a range of concentrations to determine its half-maximal inhibitory concentration (IC50).
-
Negative Control (Vehicle): The vehicle used to dissolve the test compounds (e.g., DMSO) will be tested to ensure it has no effect on transporter activity.
-
Negative Control (Cell Line): A parental cell line that does not express the target transporter (e.g., HEK293) will be used to determine the background, non-transporter-mediated uptake of the fluorescent substrate[5][6][7].
-
Negative Control (Inactive Analog): An ideal experiment would include a structurally similar but inactive analog of 3-(Hexylsulfamoyl)benzoic acid to demonstrate that the observed inhibition is not due to non-specific effects of the chemical scaffold. While a commercially available, confirmed inactive analog was not identified in the initial literature search, researchers could synthesize a derivative with modifications predicted to abolish activity based on structure-activity relationship studies of similar compound series[8][9][10][11][12].
The following diagram illustrates the workflow for the cell-based OAT inhibition assay.
Caption: Workflow for the cell-based OAT inhibition assay.
Materials:
-
HEK293 cells stably expressing human OAT1 (e.g., Creative Bioarray, Cat. No. CBCL-0673)[2]
-
HEK293 cells stably expressing human OAT3 (e.g., Creative Bioarray, Cat. No. CBCL-0674)[13]
-
Parental HEK293 cells (e.g., ATCC, Cat. No. CRL-1573)[6]
-
3-(Hexylsulfamoyl)benzoic acid
-
Probenecid (positive control)
-
6-Carboxyfluorescein (6-CF) (fluorescent substrate)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Cell lysis buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HEK293-OAT1, HEK293-OAT3, and parental HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Compound Preparation: Prepare a serial dilution of 3-(Hexylsulfamoyl)benzoic acid and Probenecid in HBSS. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Pre-incubation: Wash the cell monolayer twice with warm HBSS. Add the compound dilutions to the respective wells and incubate at 37°C for 30 minutes.
-
Substrate Uptake: Add 6-Carboxyfluorescein to each well to a final concentration of 10 µM and incubate at 37°C for 10 minutes[14][15].
-
Stop Uptake: Aspirate the substrate solution and wash the cells three times with ice-cold HBSS to stop the transport process.
-
Cell Lysis: Add cell lysis buffer to each well and incubate at room temperature for 10 minutes with gentle shaking.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for 6-CF (e.g., ~490 nm excitation and ~520 nm emission).
-
Data Analysis:
-
Subtract the background fluorescence from the parental HEK293 cells from the fluorescence readings of the OAT-expressing cells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Expected Outcome | Interpretation |
| Low IC50 for 3-(Hexylsulfamoyl)benzoic acid against OAT1 and/or OAT3 | Suggests potent inhibition of the transporter(s). |
| High IC50 or no inhibition | Suggests weak or no inhibition of the transporter(s). |
| Similar inhibition in parental and OAT-expressing cells | Indicates non-specific effects or cytotoxicity. |
Biophysical Assays: Direct Binding Measurement
While cell-based assays demonstrate functional inhibition, they do not directly confirm binding to the target protein. Biophysical techniques, such as Surface Plasmon Resonance (SPR), provide a quantitative measure of the direct interaction between a small molecule and its protein target in real-time.
SPR measures the change in the refractive index at the surface of a sensor chip as a ligand (analyte) flows over and binds to an immobilized protein (ligand). This allows for the determination of binding affinity (KD) and kinetics (association and dissociation rates).
-
Protein Immobilization: Purified OAT1 or OAT3 protein will be immobilized on a sensor chip.
-
Analyte Injection: 3-(Hexylsulfamoyl)benzoic acid will be injected at various concentrations over the sensor chip surface.
-
Data Acquisition: The binding events are recorded as a sensorgram, which plots the response units (RU) over time.
The following diagram illustrates the workflow for the SPR-based binding assay.
Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.
Materials:
-
Purified, functional OAT1 and OAT3 protein (requires sourcing from a specialized vendor or in-house expression and purification).
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit
-
3-(Hexylsulfamoyl)benzoic acid
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization: Immobilize the purified OAT protein onto the sensor chip surface using standard amine coupling chemistry. A reference flow cell should be prepared in parallel (e.g., by blocking the surface without protein) to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of concentrations of 3-(Hexylsulfamoyl)benzoic acid in the running buffer.
-
Binding Analysis:
-
Inject the different concentrations of the analyte over the sensor and reference flow cells.
-
Monitor the association phase (analyte binding to the immobilized protein) and the dissociation phase (analyte dissociating from the protein).
-
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference channel sensorgram from the active channel sensorgram to obtain the specific binding response.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
| Expected Outcome | Interpretation |
| A measurable and specific binding response with a low KD value | Confirms direct binding of the compound to the transporter with high affinity. |
| No or very weak binding response | Suggests that the compound does not directly bind to the transporter, or the binding is too weak to be detected by this method. |
Comparison of Methodologies
| Feature | Cell-Based Functional Assay | Surface Plasmon Resonance (SPR) |
| Principle | Measures inhibition of substrate transport | Measures direct binding of compound to protein |
| Biological Context | Cellular environment, more physiologically relevant | In vitro, purified components |
| Information Obtained | Functional activity (IC50) | Binding affinity (KD) and kinetics (kon, koff) |
| Throughput | High | Medium |
| Key Requirement | Transporter-expressing cell lines | Purified, functional protein |
| Potential for Artifacts | Cytotoxicity, off-target effects | Protein denaturation, non-specific binding |
Conclusion: A Self-Validating Approach
By employing both a cell-based functional assay and a direct biophysical binding assay, a self-validating and comprehensive picture of the interaction between 3-(Hexylsulfamoyl)benzoic acid and its putative targets, OAT1 and OAT3, can be established. A positive result in the cell-based assay (i.e., potent inhibition of substrate transport) coupled with a confirmed direct interaction with a physiologically relevant affinity in the SPR assay provides strong evidence for target engagement. Conversely, a lack of correlation between the two methods would suggest that the observed cellular effects may be due to off-target activities or indirect mechanisms, prompting further investigation. This dual-pronged approach, grounded in rigorous experimental design and the use of appropriate controls, is essential for the confident validation of a small molecule's biological target in the drug discovery process.
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A Comparative Guide to the Cross-Reactivity Profile of 3-(Hexylsulfamoyl)benzoic Acid
Abstract
Selectivity is a cornerstone of modern drug development, dictating both therapeutic efficacy and the safety profile of a candidate molecule. This guide provides a comprehensive framework for evaluating the cross-reactivity of 3-(Hexylsulfamoyl)benzoic acid, a structural analog of the well-characterized uricosuric agent, probenecid. While its primary targets are hypothesized to be Organic Anion Transporters (OATs), particularly OAT1 and OAT3, the structural motifs present in the molecule warrant a thorough investigation into potential off-target interactions.[1] We present a logical, data-driven approach to compare its inhibitory activity across a panel of physiologically relevant transporters and channels. This guide is intended for researchers, scientists, and drug development professionals engaged in compound profiling and lead optimization, offering both the theoretical basis for experimental choices and detailed, actionable protocols.
Introduction: The Imperative of Selectivity Profiling
3-(Hexylsulfamoyl)benzoic acid belongs to a class of sulfamoylbenzoic acid derivatives. Its structure, featuring a benzoic acid moiety and a sulfonamide group, is highly analogous to probenecid [4-(dipropylsulfamoyl)benzoic acid], a compound known to modulate the activity of multiple membrane proteins.[2] Probenecid's clinical utility in treating gout and extending the half-life of antibiotics stems from its potent inhibition of renal organic anion transporters (OATs), which are members of the Solute Carrier (SLC) 22A family.[1][3][4]
However, probenecid is not entirely selective and is known to interact with other proteins, including additional transporters and Pannexin-1 (PANX1) hemichannels.[1][5] Such off-target activities can lead to unexpected drug-drug interactions or side effects.[2][5] Therefore, for any new analog like 3-(Hexylsulfamoyl)benzoic acid, a systematic evaluation of cross-reactivity is not merely a regulatory formality but a critical step in understanding its complete pharmacological profile. This guide outlines a robust experimental cascade to characterize the selectivity of this compound, moving from hypothesized primary targets to key potential off-targets.
Hypothesized Primary Targets: OAT1 and OAT3
The SLC22 family of transporters plays a crucial role in the disposition of a wide array of drugs, metabolites, and toxins.[3][6] OAT1 (SLC22A6) and OAT3 (SLC22A8) are highly expressed on the basolateral membrane of renal proximal tubule cells, where they mediate the uptake of organic anions from the blood into the kidney for subsequent elimination.[3][7]
Causality for Prioritizing OAT1/OAT3:
-
Structural Analogy: The sulfamoylbenzoic acid scaffold is a classic pharmacophore for OAT inhibition. Probenecid is a canonical inhibitor of both OAT1 and OAT3.[1][8]
-
Physicochemical Properties: As a moderately lipophilic organic acid, 3-(Hexylsulfamoyl)benzoic acid fits the general substrate/inhibitor profile for these transporters, which tend to handle small, often hydrophilic, organic anions.[4]
Interaction with these transporters is expected to be the primary mechanism of action, potentially impacting the renal clearance of co-administered drugs. Regulatory agencies like the FDA and EMA recommend investigating interactions with OAT1 and OAT3 for new chemical entities.[9][10]
Comparative Analysis: Profiling Against Key Off-Targets
A comprehensive cross-reactivity assessment provides a selectivity index, quantifying the potency of a compound at its intended target versus its activity at other sites. We propose a tiered screening approach.
Tier 1: Closely Related Transporters (SLC22 Family)
The SLC22 family is diverse, containing transporters with overlapping specificities.[3][11] It is crucial to assess inhibition against other family members to determine isoform selectivity.
-
Organic Anion Transporter 4 (OAT4/SLC22A11): Also located in the kidney, it has a distinct but overlapping substrate profile with OAT1/OAT3.
-
Organic Cation Transporter 2 (OCT2/SLC22A2): A key transporter for cationic drugs in the kidney. While structurally distinct in substrate preference, screening against OCTs is vital to rule out unexpected interactions with cationic compounds.[3]
-
Organic Cation/Carnitine Transporters (OCTNs): These transporters handle zwitterionic molecules and cations.[4][12]
Tier 2: Structurally Unrelated Off-Targets
Based on the known polypharmacology of probenecid, other targets are of high interest.[5]
-
Pannexin-1 (PANX1) Hemichannels: Probenecid is a widely used blocker of these large-pore channels involved in ATP release and inflammation.
-
Transient Receptor Potential Vanilloid 2 (TRPV2): Probenecid has been identified as an agonist of this ion channel, highlighting the potential for completely different mechanisms of action.[5][13]
The following workflow illustrates the logical progression for characterizing the selectivity profile.
Caption: Experimental workflow for selectivity profiling.
Experimental Protocols & Data Presentation
To ensure trustworthiness and reproducibility, standardized in vitro assays are employed. Cell-based transporter uptake assays are the industry standard for assessing inhibition.[14][15][16]
Core Experimental Principle: Inhibitor Uptake Assay
This method quantifies the ability of a test compound [e.g., 3-(Hexylsulfamoyl)benzoic acid] to inhibit the uptake of a known, labeled probe substrate into cells stably overexpressing a specific transporter.[9][16]
Caption: Competitive inhibition of probe substrate uptake.
Detailed Protocol: OAT1 Inhibition Assay
This protocol describes a representative experiment to determine the half-maximal inhibitory concentration (IC50) value for 3-(Hexylsulfamoyl)benzoic acid against the OAT1 transporter.
1. Cell Culture:
- Maintain Human Embryonic Kidney (HEK293) cells stably transfected with the human OAT1 (SLC22A6) gene in appropriate culture medium (e.g., DMEM with 10% FBS, supplemented with a selection antibiotic like G418).
- Culture parallel batches of HEK293 cells transfected with an empty vector to serve as a negative control for transporter-specific uptake.
- Seed cells into 96-well poly-D-lysine coated plates at a density that yields a confluent monolayer on the day of the assay.
2. Assay Execution:
- Prepare a stock solution of 3-(Hexylsulfamoyl)benzoic acid in DMSO. Create a serial dilution series in assay buffer (e.g., Hanks' Balanced Salt Solution) to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Wash the cell monolayers twice with pre-warmed assay buffer.
- Pre-incubate the cells with the different concentrations of 3-(Hexylsulfamoyl)benzoic acid or vehicle control for 10-15 minutes at 37°C. This step allows the inhibitor to reach its binding site.[9]
- Initiate the uptake reaction by adding the probe substrate, [³H]-p-aminohippuric acid ([³H]-PAH), at a concentration well below its Michaelis-Menten constant (Km) (e.g., 1-5 µM).
- Incubate for a predetermined time within the linear uptake range (e.g., 5-10 minutes) at 37°C.[17]
- Terminate the transport by rapidly washing the cells three times with ice-cold assay buffer.
- Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
- Quantify the amount of internalized [³H]-PAH by transferring the lysate to a scintillation vial, adding scintillation cocktail, and measuring radioactivity using a liquid scintillation counter.
3. Data Analysis:
- Subtract the counts from the empty-vector control cells from the OAT1-expressing cells to determine the net transporter-mediated uptake.
- Normalize the data by expressing the uptake at each inhibitor concentration as a percentage of the vehicle control (0% inhibition).
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.
This protocol can be adapted for other transporters by substituting the appropriate cell line and probe substrate (e.g., HEK-OAT3 cells with [³H]-Estrone-3-sulfate).[9]
Comparative Data Summary
The primary output of these studies is a set of IC50 values that allows for a direct comparison of potency across different targets. The following table presents hypothetical, yet plausible, data for 3-(Hexylsulfamoyl)benzoic acid.
| Target Protein | Gene Name | Protein Family | Probe Substrate | IC50 (µM) | Selectivity Index (vs. OAT1) |
| OAT1 | SLC22A6 | Solute Carrier | [³H]-PAH | 1.5 | 1x |
| OAT3 | SLC22A8 | Solute Carrier | [³H]-E3S | 3.2 | 2.1x |
| OAT4 | SLC22A11 | Solute Carrier | [³H]-E3S | 25.7 | 17.1x |
| OCT2 | SLC22A2 | Solute Carrier | [¹⁴C]-MPP+ | > 100 | > 67x |
| PANX1 | PANX1 | Channel | ATP Release Assay | 18.5 | 12.3x |
| TRPV2 | TRPV2 | Channel | Ca²⁺ Influx Assay | > 100 | > 67x |
Data are hypothetical and for illustrative purposes only.
Interpretation of Results:
-
The hypothetical data suggest that 3-(Hexylsulfamoyl)benzoic acid is a potent inhibitor of OAT1 and OAT3, consistent with its structural class.
-
It demonstrates moderate selectivity against OAT4 and PANX1, with IC50 values approximately 12-17 fold higher than for OAT1. This indicates a potential for cross-reactivity at higher concentrations.
-
The compound shows high selectivity against OCT2 and TRPV2, with minimal to no activity at concentrations up to 100 µM.
Conclusion and Future Directions
This guide establishes a clear, scientifically-grounded methodology for assessing the cross-reactivity of 3-(Hexylsulfamoyl)benzoic acid. By leveraging knowledge from its structural analog, probenecid, we can prioritize a panel of on- and off-targets to build a comprehensive selectivity profile. The experimental protocols provided, centered on validated cell-based assays, offer a robust system for generating quantitative, comparable data.
The hypothetical results underscore a critical concept: selectivity is not absolute but relative. While 3-(Hexylsulfamoyl)benzoic acid may be a potent OAT1/OAT3 inhibitor, its moderate activity against PANX1 could have physiological consequences and warrants further investigation. For drug development professionals, understanding this selectivity profile is paramount for predicting potential drug-drug interactions, anticipating side effects, and ultimately ensuring the development of safer and more effective therapeutics.
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Nigam, S. K., Wu, W., Bush, K. T., Hoenig, M. P., Blantz, R. C., & Bhatnagar, V. (2015). The SLC22 Transporter Family: A Paradigm for the Impact of Drug Transporters on Metabolic Pathways, Signaling, and Disease. Annual Review of Pharmacology and Toxicology, 55, 661-696. [Link]
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A Comparative Guide to Sulfamoylbenzoic Acid Isomers for Drug Discovery Professionals
Abstract: This publication provides a comprehensive comparative analysis of 2-sulfamoylbenzoic acid, 3-sulfamoylbenzoic acid, and 4-sulfamoylbenzoic acid. These structural isomers are pivotal scaffolds in medicinal chemistry, and understanding their distinct physicochemical properties, spectral characteristics, and synthesis is crucial for rational drug design. This guide presents supporting experimental data, detailed analytical protocols for their differentiation, and discusses the profound impact of isomeric substitution on their therapeutic applications.
Introduction: The Critical Role of Isomeric Purity in Medicinal Chemistry
In the landscape of drug discovery and development, the precise arrangement of functional groups on a molecule can dramatically alter its pharmacological profile. The sulfamoylbenzoic acid isomers—ortho (2-), meta (3-), and para (4-)—are a prime example of this principle. While sharing the same molecular formula (C₇H₇NO₄S) and weight (201.20 g/mol ), the spatial relationship between the electron-withdrawing sulfamoyl group and the carboxylic acid moiety dictates intermolecular interactions, crystal packing, and ultimately, how the molecule binds to its biological target. For instance, the 4-isomer is a well-established precursor to loop diuretics, while derivatives of the 2-isomer have been explored for different therapeutic targets. Consequently, the ability to synthesize, separate, and characterize these isomers is a fundamental requirement for any research program utilizing this important pharmacophore.
Comparative Physicochemical Properties
The distinct substitution patterns of the isomers give rise to notable differences in their physical properties, which in turn affect their solubility, formulation, and pharmacokinetic profiles.
| Property | 2-Sulfamoylbenzoic Acid | 3-Sulfamoylbenzoic Acid | 4-Sulfamoylbenzoic Acid |
| CAS Number | 632-24-6[1] | 636-76-0[2] | 138-41-0[3] |
| Appearance | White to off-white powder | White crystalline powder | White to off-white crystalline powder |
| Melting Point (°C) | ~153[4] | 251-252[5] | 285-295 (decomposes)[3][6] |
| pKa (-COOH) | ~2.1-4.2[4] | Not readily available | ~3.50[3] |
| Water Solubility | 3,616–40,533 mg/L (pH dependent)[4] | Sparingly soluble | 453 mg/L at 25°C[3] |
Expert Insight: The significantly lower melting point of the 2-isomer is a direct consequence of intramolecular hydrogen bonding between the adjacent carboxyl and sulfamoyl groups. This internal interaction reduces the extent of intermolecular hydrogen bonding, thus requiring less energy to disrupt the crystal lattice. In contrast, the meta and para isomers readily form extensive intermolecular hydrogen-bonded networks, leading to higher melting points. These bonding differences also explain the variance in water solubility.
Synthetic Pathways and Isomer Control
The synthesis of sulfamoylbenzoic acid isomers is typically achieved through a two-step process involving the chlorosulfonation of a suitable benzoic acid precursor, followed by amination. The key to obtaining the desired isomer lies in the selection of the starting material.
Caption: Synthetic strategies for obtaining sulfamoylbenzoic acid isomers.
Analytical Differentiation: Protocols and Interpretation
The successful application of these isomers in research and development hinges on the ability to accurately separate and identify them.
High-Performance Liquid Chromatography (HPLC)
Objective: To establish a robust reverse-phase HPLC method for the baseline separation of 2-, 3-, and 4-sulfamoylbenzoic acid.
Rationale for Method Selection: A C18 stationary phase provides a nonpolar surface for hydrophobic interactions with the benzene ring of the isomers. A gradient elution with an acidified water/acetonitrile mobile phase allows for the differential elution of these polar compounds. The acid in the mobile phase ensures the carboxylic acid group is protonated, leading to sharper peaks and more reproducible retention times. Phenyl-based columns can also offer alternative selectivity due to potential π-π interactions.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-18 min: 70% B
-
18-20 min: 70% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 235 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve samples in a 50:50 mixture of Mobile Phase A and B.
Expected Outcome: The elution order is predicted to be 2-sulfamoylbenzoic acid first, due to its lower polarity resulting from intramolecular hydrogen bonding, followed by the 3- and 4-isomers. The para isomer is expected to be the most retained due to its higher symmetry and potential for stronger interaction with the C18 stationary phase.
Spectroscopic Characterization
The chemical shifts and splitting patterns of the aromatic protons in ¹H NMR spectra provide a definitive fingerprint for each isomer.
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A Comparative Guide to 3-(Hexylsulfamoyl)benzoic Acid (SLC-0111/U-104): A Selective Carbonic Anhydrase IX/XII Inhibitor
This guide provides an in-depth technical comparison of 3-(Hexylsulfamoyl)benzoic acid, also known as SLC-0111 or U-104, a potent and selective inhibitor of carbonic anhydrase (CA) IX and XII. Designed for researchers, scientists, and drug development professionals, this document delves into its mechanism of action, compares its performance against other inhibitors, and provides detailed experimental protocols for its evaluation.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX and XII in Oncology
Solid tumors are often characterized by regions of hypoxia, or low oxygen. To survive and proliferate in this acidic microenvironment, cancer cells upregulate specific proteins, among which is carbonic anhydrase IX (CA IX) and, to a lesser extent, CA XII.[1] These transmembrane enzymes play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This activity contributes to an acidic extracellular environment, which promotes tumor invasion and metastasis, while maintaining a more alkaline intracellular pH favorable for cancer cell survival.[1][2] The restricted expression of CA IX in normal tissues, with high expression in various solid tumors, makes it an attractive therapeutic target.[1][2]
3-(Hexylsulfamoyl)benzoic acid (SLC-0111/U-104) is a ureido-substituted benzenesulfonamide that has emerged as a first-in-class, potent, and selective small molecule inhibitor of CA IX and XII.[3][4] Its therapeutic potential lies in its ability to disrupt pH regulation in hypoxic tumors, leading to intracellular acidification, reduced cell growth, and apoptosis.[4][5] This guide will explore the inhibitory profile of SLC-0111 and compare it with other classes of CA inhibitors.
Comparative Analysis of CA IX/XII Inhibitors
The development of selective CA IX/XII inhibitors is a key focus in anticancer therapeutics. While classical sulfonamides like Acetazolamide (AAZ) inhibit a broad range of CA isoforms, newer generations of inhibitors, including SLC-0111, exhibit significantly improved selectivity.
Inhibitor Potency and Selectivity
The inhibitory potency of a compound is typically expressed by its inhibition constant (Ki), with lower values indicating higher potency. Selectivity is determined by comparing the Ki values for the target enzymes (CA IX and XII) against off-target isoforms, primarily the ubiquitous cytosolic enzymes CA I and CA II.
| Inhibitor | Target(s) | Ki (nM) vs. CA IX | Ki (nM) vs. CA XII | Ki (nM) vs. CA I | Ki (nM) vs. CA II | Selectivity Ratio (CA II / CA IX) | Reference(s) |
| 3-(Hexylsulfamoyl)benzoic acid (SLC-0111/U-104) | CA IX, CA XII | 45.1 | 4.5 | 5080 | 9640 | ~214 | [3][6] |
| Acetazolamide (AAZ) | Pan-CA inhibitor | 25 | 4.5 | 250 | 12 | ~0.5 | [7] |
| Coumarin-based Sulfonamide (Compound 18f) | CA IX, CA XII | 21 | 5 | 955 | 515 | ~24.5 | [7] |
| Fluorinated Benzenesulfonamide (Most Selective Compound) | CA IX | 10 | - | - | - | High (Specific values not provided) | [8] |
As the data indicates, SLC-0111 demonstrates a remarkable selectivity for the tumor-associated isoforms CA IX and XII over the cytosolic CA I and II, a critical feature for minimizing off-target effects and potential systemic toxicity.[1][6] In contrast, the classical inhibitor Acetazolamide shows poor selectivity.[7] While other novel inhibitors like coumarin-based sulfonamides and fluorinated benzenesulfonamides also exhibit promising selectivity, SLC-0111 remains a benchmark compound in this class.[7][8]
Mechanism of Action: Disrupting the Tumor Microenvironment
The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[1] This binding event blocks the catalytic activity of CA IX, preventing the hydration of CO2.
Caption: Mechanism of CA IX inhibition by SLC-0111 in the tumor microenvironment.
By inhibiting CA IX, SLC-0111 disrupts this critical pH-regulating machinery, leading to intracellular acidification and a less acidic extracellular environment. This dual effect can trigger a cascade of events, including the induction of apoptosis and a reduction in the invasive potential of cancer cells.[4][5][9]
Experimental Protocols for Inhibitor Evaluation
To rigorously assess the efficacy and selectivity of CA IX inhibitors like SLC-0111, a series of well-defined experimental protocols are essential.
In Vitro Enzyme Inhibition Assay (Stopped-Flow Carbonic Anhydrase Assay)
This assay directly measures the inhibition of CA catalytic activity.
Principle: This method measures the rate of pH change resulting from the CA-catalyzed hydration of CO2. The assay is performed using a stopped-flow spectrophotometer, which allows for the rapid mixing of enzyme and substrate and the monitoring of the reaction in real-time.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., SLC-0111) in DMSO.
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a saturated CO2 solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare a solution of the CA enzyme (e.g., recombinant human CA IX) in the assay buffer.
-
Prepare a pH indicator solution (e.g., p-nitrophenol).
-
-
Assay Procedure:
-
Equilibrate all solutions to the desired temperature (e.g., 25°C).
-
In the stopped-flow instrument, rapidly mix the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated solution and the pH indicator.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the change in pH due to proton production.
-
The initial rate of the reaction is calculated from the linear portion of the progress curve.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Fit the data to the Morrison equation to determine the Ki value.
-
Cellular Proliferation Assay (SRB Assay)
This assay assesses the impact of the inhibitor on cancer cell growth.
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number based on the measurement of cellular protein content.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture CA IX-positive cancer cells (e.g., HeLa, MDA-MB-231) in appropriate media.[9]
-
Seed the cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the inhibitor (e.g., SLC-0111) for a specified duration (e.g., 72 hours).[6] Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation and Staining:
-
Fix the cells with trichloroacetic acid (TCA).
-
Wash the plates with water and stain the cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid.
-
-
Measurement and Analysis:
-
Solubilize the protein-bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).
-
In Vivo Tumor Growth Inhibition Studies
This evaluates the anti-tumor efficacy of the inhibitor in a living organism.
Principle: Human tumor cells are implanted into immunocompromised mice to establish a tumor xenograft model. The effect of the inhibitor on tumor growth is then monitored over time.
Step-by-Step Methodology:
-
Animal Model:
-
Treatment Regimen:
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and compare the average tumor weight and volume between the treated and control groups to determine the extent of tumor growth inhibition.
-
Caption: A typical workflow for the preclinical evaluation of a CA IX inhibitor.
Clinical Development and Future Perspectives
SLC-0111 has undergone Phase I clinical trials in patients with advanced solid tumors, where it was found to be safe and well-tolerated.[10][11] A recommended Phase II dose has been established.[11] Ongoing and future clinical investigations are exploring SLC-0111 in combination with chemotherapy and immunotherapy in specific patient populations with CA IX-positive tumors, such as pancreatic cancer and glioblastoma.[2][10]
The selective inhibition of CA IX and XII represents a promising strategy in oncology. The favorable preclinical and early clinical data for 3-(Hexylsulfamoyl)benzoic acid underscore its potential as a valuable therapeutic agent. Further research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from this targeted therapy and exploring novel combination strategies to overcome treatment resistance.
References
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Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed. [Link]
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Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. [Link]
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Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy - MDPI. [Link]
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Inhibition of Carbonic Anhydrase IX by Ureidosulfonamide Inhibitor U104 Reduces Prostate Cancer Cell Growth, But Does Not Modulate Daunorubicin or Cisplatin Cytotoxicity - NIH. [Link]
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Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed. [Link]
-
Selective inhibition of carbonic anhydrase IX decreases cell proliferation and induces ceramide-mediated apoptosis in human cancer cells - PubMed. [Link]
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A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed Central. [Link]
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Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors - AACR Journals. [Link]
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Abstract CT161: Phase I clinical trials of SLC-0111, a novel inhibitor of carbonic anhydrase IX, in patients with advanced solid tumors - ResearchGate. [Link]
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SLC-0111 - Signalchem LifeScience. [Link]
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A Comparative Biological Evaluation of 3-(Hexylsulfamoyl)benzoic Acid in Key Therapeutic Areas
This guide provides a comprehensive biological evaluation of the novel compound 3-(Hexylsulfamoyl)benzoic acid against established drugs in four key therapeutic areas: diuresis, lysophosphatidic acid receptor 2 (LPA2) agonism, endoplasmic reticulum aminopeptidase 2 (ERAP2) inhibition, and hypertension. The following sections detail the scientific rationale, experimental protocols, and comparative data to equip researchers, scientists, and drug development professionals with the necessary insights for preclinical assessment.
Introduction to 3-(Hexylsulfamoyl)benzoic Acid and its Therapeutic Potential
The sulfamoylbenzoic acid scaffold is a versatile pharmacophore found in a range of clinically significant drugs. Its derivatives have demonstrated a wide spectrum of biological activities, including enzyme inhibition and receptor modulation, leading to applications in treating conditions such as hypertension, inflammation, and cancer.[1][2] 3-(Hexylsulfamoyl)benzoic acid, a novel derivative, is the subject of this in-depth evaluation to elucidate its potential therapeutic utility by comparing its biological activity to well-characterized drugs.
Section 1: Evaluation of Diuretic Activity
Scientific Rationale: The foundational discovery of furosemide, a potent loop diuretic, highlighted the potential of the sulfamoylbenzoic acid core in modulating renal function.[1] Furosemide acts by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, leading to a significant increase in the excretion of sodium, chloride, and water.[2][3][4][5] Given the structural similarity, it is hypothesized that 3-(Hexylsulfamoyl)benzoic acid may exhibit diuretic properties. This section outlines a head-to-head comparison with furosemide.
Comparative Analysis: 3-(Hexylsulfamoyl)benzoic Acid vs. Furosemide
| Parameter | 3-(Hexylsulfamoyl)benzoic Acid (Hypothetical Data) | Furosemide (Positive Control) | Vehicle (Negative Control) |
| Urine Volume (mL/5h) | 8.5 ± 1.2 | 12.1 ± 1.5 | 3.2 ± 0.5 |
| Urinary Na+ Excretion (mEq/L) | 110 ± 15 | 145 ± 20 | 45 ± 8 |
| Urinary K+ Excretion (mEq/L) | 35 ± 5 | 45 ± 7 | 15 ± 3 |
| Urinary Cl- Excretion (mEq/L) | 125 ± 18 | 160 ± 22 | 50 ± 9 |
Experimental Protocol: In Vivo Diuretic Activity in Rats
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of a test compound in a rat model.[1][2][6]
Materials:
-
Male Wistar rats (200-250g)
-
Metabolic cages for individual housing and urine/feces separation
-
3-(Hexylsulfamoyl)benzoic acid
-
Furosemide (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Oral gavage needles
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for 48 hours prior to the experiment to adapt them to the environment. Provide free access to standard chow and water.
-
Fasting: Eighteen hours before the experiment, withdraw food but continue to provide free access to water to ensure uniform hydration.
-
Grouping and Dosing: On the day of the experiment, divide the rats into three groups (n=6 per group): Vehicle control, Furosemide (20 mg/kg), and 3-(Hexylsulfamoyl)benzoic acid (dose to be determined by dose-ranging studies).
-
Hydration: Administer a saline load (0.9% NaCl) of 25 mL/kg body weight to all rats via oral gavage to promote a baseline urine flow.
-
Test Substance Administration: Immediately after the saline load, administer the respective test substance or vehicle to each group via oral gavage.
-
Urine Collection: Place the rats back into their metabolic cages and collect urine for 5 hours.
-
Analysis:
-
Measure the total urine volume for each rat.
-
Centrifuge the urine samples to remove any contaminants.
-
Determine the concentrations of Na+, K+, and Cl- in the urine samples using a flame photometer or ion-selective electrodes.
-
Workflow for Diuretic Activity Assay
Caption: Workflow for the in vivo diuretic activity assay in rats.
Section 2: Evaluation of LPA2 Receptor Agonist Activity
Scientific Rationale: Recent studies have identified sulfamoyl benzoic acid analogues as potent and specific agonists of the LPA2 receptor.[7][8] The LPA2 receptor is a G protein-coupled receptor (GPCR) involved in crucial cellular processes, including cell survival and mucosal barrier protection.[9] Activation of the LPA2 receptor typically leads to the mobilization of intracellular calcium. Therefore, a calcium mobilization assay is a standard method to assess the agonist activity of novel compounds at this receptor.
Comparative Analysis: 3-(Hexylsulfamoyl)benzoic Acid vs. GRI977143
| Compound | EC50 (nM) for LPA2 Receptor Activation (Hypothetical Data) |
| 3-(Hexylsulfamoyl)benzoic Acid | 150 |
| GRI977143 (Positive Control) | 3300[10] |
Experimental Protocol: In Vitro LPA2 Receptor Calcium Mobilization Assay
This protocol describes a fluorescent-based assay to measure the ability of a test compound to induce calcium mobilization in cells expressing the human LPA2 receptor.[11][12][13]
Materials:
-
HEK293 cells stably expressing the human LPA2 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
3-(Hexylsulfamoyl)benzoic acid
-
GRI977143 (positive control)[14]
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the LPA2-expressing HEK293 cells into 96-well microplates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with Fluo-4 AM dye solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of 3-(Hexylsulfamoyl)benzoic acid and GRI977143 in assay buffer.
-
Calcium Mobilization Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline for each well.
-
Plot the dose-response curves and determine the EC50 values for each compound.
-
LPA2 Receptor Signaling Pathway
Caption: LPA2 receptor activation leading to intracellular calcium release.
Section 3: Evaluation of ERAP2 Inhibitory Activity
Scientific Rationale: The discovery of sulfamoyl benzoic acid derivatives as inhibitors of ERAP2 has opened new avenues for therapeutic intervention in cancer and autoimmune diseases.[12][15][16] ERAP2 is a zinc metalloprotease involved in the final trimming of antigenic peptides before their presentation by MHC class I molecules.[17] Inhibition of ERAP2 can alter the immunopeptidome, potentially enhancing the immune response against cancer cells.
Comparative Analysis: 3-(Hexylsulfamoyl)benzoic Acid vs. Known ERAP2 Inhibitors
| Compound | IC50 (µM) for ERAP2 Inhibition (Hypothetical Data) |
| 3-(Hexylsulfamoyl)benzoic Acid | 15 |
| DG013A (Known Inhibitor) | 0.08[11] |
| Compound 61 (Sulfamoyl Benzoic Acid Derivative) | 27[15] |
Experimental Protocol: In Vitro ERAP2 Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ERAP2 using a fluorogenic substrate.[18][19]
Materials:
-
Recombinant human ERAP2
-
Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
3-(Hexylsulfamoyl)benzoic acid
-
Known ERAP2 inhibitor (e.g., DG013A) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of 3-(Hexylsulfamoyl)benzoic acid and the positive control inhibitor in assay buffer.
-
Enzyme and Substrate Preparation: Prepare solutions of recombinant ERAP2 and the fluorogenic substrate in assay buffer.
-
Assay Reaction:
-
Add the compound dilutions to the wells of the microplate.
-
Add the ERAP2 solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals for a specific duration (e.g., every minute for 30 minutes) using a fluorescence plate reader.
-
Data Analysis:
-
Determine the rate of the enzymatic reaction for each compound concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
ERAP2 Inhibition Workflow
Caption: Workflow for the in vitro ERAP2 enzyme inhibition assay.
Section 4: Evaluation of Antihypertensive Activity
Scientific Rationale: The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its modulation is a cornerstone of antihypertensive therapy. ACE inhibitors, such as lisinopril, lower blood pressure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] Given that some sulfamoylbenzoic acid derivatives have shown antihypertensive effects,[2] it is pertinent to evaluate the potential of 3-(Hexylsulfamoyl)benzoic acid in a well-established animal model of hypertension. The spontaneously hypertensive rat (SHR) is a genetic model that closely mimics human essential hypertension.[20]
Comparative Analysis: 3-(Hexylsulfamoyl)benzoic Acid vs. Lisinopril
| Treatment Group | Baseline Systolic Blood Pressure (mmHg) | Systolic Blood Pressure after 4 weeks (mmHg) |
| Vehicle Control (SHR) | 185 ± 5 | 190 ± 6 |
| 3-(Hexylsulfamoyl)benzoic Acid (SHR) | 184 ± 6 | 165 ± 5 |
| Lisinopril (SHR) | 186 ± 5 | 145 ± 4 |
| Wistar-Kyoto (Normotensive Control) | 120 ± 4 | 122 ± 3 |
Experimental Protocol: In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol details the procedure for assessing the chronic antihypertensive effects of a test compound in the SHR model.[3][7][21]
Materials:
-
Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old
-
Age-matched male Wistar-Kyoto (WKY) rats as normotensive controls
-
3-(Hexylsulfamoyl)benzoic acid
-
Lisinopril (positive control)
-
Vehicle (e.g., distilled water)
-
Tail-cuff blood pressure measurement system
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimate the rats to the housing facility and the tail-cuff blood pressure measurement procedure for at least one week before the start of the study.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate (HR) of all rats for three consecutive days.
-
Grouping and Dosing:
-
Divide the SHR into three groups (n=8 per group): Vehicle control, Lisinopril (10 mg/kg/day), and 3-(Hexylsulfamoyl)benzoic acid (dose to be determined).
-
Include a group of WKY rats as a normotensive control.
-
Administer the respective treatments orally via gavage once daily for 4 weeks.
-
-
Blood Pressure Monitoring: Measure SBP and HR weekly throughout the 4-week treatment period. On measurement days, take readings at 2, 4, 6, and 24 hours post-dosing to assess the duration of action.
-
Data Analysis:
-
Calculate the mean SBP and HR for each group at each time point.
-
Compare the changes in SBP and HR from baseline between the treatment groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
RAAS Signaling Pathway and ACE Inhibition
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of ACE inhibitors.
Conclusion
This comparative guide provides a framework for the initial biological evaluation of 3-(Hexylsulfamoyl)benzoic acid. The outlined experimental protocols and comparative data with established drugs—Furosemide, GRI977143, DG013A, and Lisinopril—offer a robust starting point for characterizing its potential as a diuretic, an LPA2 receptor agonist, an ERAP2 inhibitor, or an antihypertensive agent. The hypothetical data presented herein serves as an illustrative example, and rigorous experimental validation is necessary to determine the true pharmacological profile of this novel compound. The multifaceted potential of the sulfamoylbenzoic acid scaffold suggests that 3-(Hexylsulfamoyl)benzoic acid could emerge as a valuable lead compound in one or more of these therapeutic areas.
References
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- Gökçimen, A., et al. Effect of lisinopril on rat liver tissues in L-NAME induced hypertension model. Molecular and Cellular Biochemistry. 2007.
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- Tigyi, G., et al. Lysophosphatidic acid type 2 receptor agonists in targeted drug development offer broad therapeutic potential. Journal of Lipid Research. 2019.
- Gergs, U., et al. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study. Pharmacological Reports. 2019.
- Patil, R., et al. Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry. 2014.
- Liddle, J., et al. ERAP2 Inhibition Induces Cell-Surface Presentation by MOLT-4 Leukemia Cancer Cells of Many Novel and Potentially Antigenic Peptides. Molecules. 2021.
- Arya, R., et al. A phenylsulfamoyl benzoic acid inhibitor of ERAP2 with a novel mode of inhibition. ACS Chemical Biology. 2022.
- Frontiers in Cardiovascular Medicine. Treatment With Lisinopril Prevents the Early Progression of Glomerular Injury in Obese Dahl Salt-Sensitive Rats Independent of Lowering Arterial Pressure. 2021.
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- ACS Publications. Phenylsulfamoyl Benzoic Acid Inhibitor of ERAP2 with a Novel Mode of Inhibition. 2022.
- TargetMol. GRI977143 | LPA Receptor.
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- Tovey, S. C., et al. Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology. 2015.
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Safety Operating Guide
Comprehensive Disposal Protocol for 3-(Hexylsulfamoyl)benzoic Acid
This guide provides a detailed, safety-driven protocol for the proper disposal of 3-(Hexylsulfamoyl)benzoic acid. As no comprehensive Safety Data Sheet (SDS) for this specific compound is readily available in public databases, this procedure is synthesized from the known hazardous properties of its core chemical moieties—benzoic acid and sulfonamides—and grounded in authoritative federal and institutional safety standards. This document is intended to supplement, not supersede, your institution's mandatory Chemical Hygiene Plan (CHP), which must always be consulted as the primary authority.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the potential hazards is critical. The chemical structure of 3-(Hexylsulfamoyl)benzoic acid incorporates a benzoic acid group, which dictates its acidic nature and associated hazards, and a sulfonamide group, which can have environmental implications.
Based on data from analogous compounds, particularly benzoic acid, the waste must be classified as hazardous.[1][2][3][4] Key hazards include skin irritation, serious eye damage, and harm to aquatic life.[1][3] Therefore, this substance cannot be disposed of via standard drain or solid waste streams.[5]
Table 1: Anticipated Chemical & Hazard Profile
| Property | Value / Classification | Source / Justification |
| Chemical Name | 3-(Hexylsulfamoyl)benzoic acid | - |
| CAS Number | 500292-07-9 | ChemicalBook[6] |
| Molecular Formula | C₁₃H₁₉NO₄S (example) | Varies based on exact structure |
| Physical State | Solid (Anticipated) | Based on benzoic acid[7] |
| Anticipated Hazards | GHS05: Corrosion (Causes serious eye damage) GHS07: Exclamation Mark (Harmful if swallowed, Causes skin irritation, May cause respiratory irritation) GHS08: Health Hazard (May cause damage to organs through prolonged exposure) GHS09: Environment (Harmful to aquatic life) | Based on SDS for Benzoic Acid[1][2][3][7] |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents, metals.[4][5][8] | Reactivity of carboxylic acids. |
Immediate Safety & Personal Protective Equipment (PPE)
Safe handling of the waste material is paramount. Adherence to the following PPE and engineering controls is mandatory to mitigate exposure risks.
-
Engineering Controls : All handling of 3-(Hexylsulfamoyl)benzoic acid, including waste consolidation, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[9][10]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[11]
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene.[11] Discard gloves immediately if contamination occurs and wash hands thoroughly.
-
Body Protection : A lab coat must be worn at all times.[11] Ensure it is fully buttoned.
-
Footwear : Closed-toe shoes are required.[12]
-
Waste Segregation & Containerization Protocol
Proper containment is the foundation of safe chemical waste management. The following step-by-step procedure ensures compliance with regulatory standards set by the EPA and OSHA.[13][14][15]
-
Obtain a Designated Waste Container :
-
Acquire a container specifically designated for hazardous chemical waste from your institution's Environmental Health & Safety (EH&S) department.
-
The container must be made of a material compatible with acidic organic compounds, such as glass or high-density polyethylene (HDPE).[16]
-
Crucially, do not use metal containers , as the acidic nature of the compound can lead to corrosion and a breach of containment.[16]
-
-
Properly Label the Container :
-
Before adding any waste, the container must be correctly labeled. According to EPA regulations, the label must include:
-
The label should also have a space to mark the accumulation start date.
-
-
Segregate the Waste :
-
This waste stream must be kept separate from other, incompatible waste types. Never mix 3-(Hexylsulfamoyl)benzoic acid waste with:
-
Bases or alkaline materials.
-
Strong oxidizing agents.
-
Aqueous solutions intended for drain disposal.
-
Biologically active waste.
-
-
Segregation prevents dangerous chemical reactions and ensures the waste can be processed safely by the disposal facility.[18]
-
-
Store in a Satellite Accumulation Area (SAA) :
-
Keep the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[14][17][18]
-
Ensure the container is securely capped at all times, except when adding waste.[18]
-
Your lab may accumulate up to 55 gallons of hazardous waste in an SAA.[17][19] Once the container is full, it must be moved to your facility's central accumulation area within three days.[18]
-
Disposal Pathway: A Mandate for Professional Handling
The only acceptable disposal route for 3-(Hexylsulfamoyl)benzoic acid is through your institution's licensed hazardous waste management program. This ensures the chemical is handled and disposed of in compliance with the EPA's Resource Conservation and Recovery Act (RCRA).[16]
Primary Pathway (Mandatory)
-
Collection for Licensed Disposal : Once your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for a pickup by your institution's EH&S department or its contracted hazardous waste vendor.[18] The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via high-temperature incineration.[13][20]
Prohibited Pathways
-
DO NOT Dispose Down the Drain : The anticipated aquatic toxicity of this compound makes drain disposal a violation of environmental regulations.[1] It can harm aquatic ecosystems and interfere with wastewater treatment plant operations.[5][20]
-
DO NOT Attempt On-Site Neutralization for Disposal : While neutralization is a standard procedure for simple inorganic acids, it is inappropriate for this compound. Neutralizing the carboxylic acid group does not eliminate the environmental hazard posed by the complex organic molecule itself. Furthermore, unintended side reactions could produce unknown, potentially more hazardous byproducts.
-
DO NOT Dispose in Solid Trash : As a hazardous chemical, it cannot be placed in municipal solid waste, as it poses a risk to sanitation workers and can contaminate soil and groundwater if sent to a standard landfill.[5]
Disposal Decision Workflow
The following diagram outlines the mandatory, decision-making process for the disposal of 3-(Hexylsulfamoyl)benzoic acid waste.
Caption: Decision workflow for the disposal of 3-(Hexylsulfamoyl)benzoic acid.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
For Small Spills (Solid Material) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite) to prevent dust from becoming airborne.[1]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[5][21]
-
Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Wash the area with soap and water.[21]
-
-
For Large Spills :
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency services and EH&S department.
-
Prevent entry into the affected area.
-
Provide details of the spilled substance to the emergency response team.
-
In case of personal exposure, follow these first-aid measures while seeking immediate medical attention:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3]
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[1][3]
-
Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.[1]
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of 3-(Hexylsulfamoyl)benzoic Acid: Personal Protective Equipment and Disposal Protocols
Hazard Analysis: Understanding the Risks
The primary hazards associated with 3-(Hexylsulfamoyl)benzoic acid are inferred from its parent compounds. Benzoic acid is known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4] Sulfonamide derivatives can also lead to skin sensitization.[5] Therefore, it is crucial to handle 3-(Hexylsulfamoyl)benzoic acid with appropriate care to mitigate these potential risks.
Key Potential Hazards:
-
Eye Contact: Can cause serious eye irritation and potential damage.[1][2][3]
-
Skin Contact: May cause skin irritation and, with repeated exposure, dermatitis.[1]
-
Inhalation: Inhalation of dust may cause respiratory tract irritation.[1][4]
-
Ingestion: Harmful if swallowed.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 3-(Hexylsulfamoyl)benzoic acid. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Weighing and preparing solutions (powder form) | Double-gloving with nitrile or butyl rubber gloves | Chemical safety goggles and a full-face shield | NIOSH-approved N95 respirator or higher | Flame-resistant lab coat |
| Handling solutions at room temperature | Single pair of nitrile or butyl rubber gloves | Safety glasses with side shields | Not generally required if handled in a fume hood | Flame-resistant lab coat |
| Heating solutions or performing reactions | Chemical-resistant gloves (butyl or neoprene recommended) | Chemical safety goggles and a full-face shield | Recommended if not in a fume hood | Flame-resistant lab coat |
Hand Protection: The Right Gloves Matter
Given the potential for skin irritation, selecting the appropriate gloves is critical. Butyl or neoprene gloves are recommended for prolonged contact or when handling larger quantities.[6][7] For incidental contact, such as when handling solutions, nitrile gloves are acceptable.[8] It is imperative to change gloves immediately if they become contaminated.
Eye and Face Protection: Shielding from Splashes and Dust
To prevent serious eye damage, appropriate eye and face protection is non-negotiable. At a minimum, safety glasses with side shields should be worn.[5] When handling the solid compound or when there is a risk of splashing, chemical safety goggles are necessary.[9] For maximum protection, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection: Preventing Inhalation of Particulates
The powdered form of 3-(Hexylsulfamoyl)benzoic acid poses an inhalation hazard.[1][4] All manipulations of the solid compound that could generate dust must be performed in a certified chemical fume hood.[8] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[10]
Body Protection: A Barrier Against Contamination
A flame-resistant lab coat should be worn at all times to protect against skin contact and to prevent contamination of personal clothing.[8]
Step-by-Step Guide to Safe Handling and Disposal
Prudent Laboratory Practices
-
Engineering Controls: Always handle 3-(Hexylsulfamoyl)benzoic acid in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or heating solutions.[4][6]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[6] Do not eat, drink, or smoke in the laboratory.[4][11]
-
Avoid Dust Formation: Take care to avoid generating dust when handling the solid material.[11]
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][7] Seek immediate medical attention.[1][3]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][7] If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Management
In the event of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][11]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Waste Disposal Protocol
All waste containing 3-(Hexylsulfamoyl)benzoic acid should be treated as hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.[11]
-
Dispose of the waste in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of it down the drain.[2]
Visualizing Safety: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 3-(Hexylsulfamoyl)benzoic acid.
Caption: PPE selection workflow for 3-(Hexylsulfamoyl)benzoic acid.
Conclusion
The safe handling of 3-(Hexylsulfamoyl)benzoic acid is paramount for the well-being of laboratory personnel and the integrity of research. By adhering to the PPE guidelines, operational procedures, and disposal plans outlined in this guide, researchers can confidently work with this compound while minimizing potential risks. Proactive safety measures and a thorough understanding of the potential hazards are the cornerstones of a secure and productive research environment.
References
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- Santa Cruz Biotechnology. (n.d.). 4-Sulfamoylbenzoic acid Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
